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2,2-Dimethyl-1,2-dihydroquinoline hydrochloride Documentation Hub

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  • Product: 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
  • CAS: 14465-62-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

[1][2] Executive Summary 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) is a specialized heterocyclic building block and antioxidant intermediate.[1] Distinct from the widely used industrial antioxidan...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) is a specialized heterocyclic building block and antioxidant intermediate.[1] Distinct from the widely used industrial antioxidant TMQ (2,2,4-trimethyl-1,2-dihydroquinoline), this compound lacks the methyl group at the C4 position, imparting unique steric and electronic properties.

This guide details the structural characteristics, high-purity synthesis protocols, and physiochemical behavior of the specific 2,2-dimethyl variant. It is primarily utilized in the total synthesis of marine alkaloids (e.g., Veranamine), as a mechanistic probe for antioxidant activity, and as a precursor for functionalized quinolines in drug discovery.

Chemical Identity & Structural Analysis

The core structure consists of a benzene ring fused to a dihydropyridine ring containing a gem-dimethyl group at the C2 position. The hydrochloride salt form enhances water solubility and stability compared to the oxidation-prone free base.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Common Synonyms 2,2-Dimethyl-1,2-dihydroquinoline HCl; Hydroquinoline analog
CAS Number 14465-62-4 (HCl Salt); 14465-61-3 (Free Base)
Molecular Formula C₁₁H₁₃N[1][2][3] · HCl
Molecular Weight 195.69 g/mol (Salt); 159.23 g/mol (Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents
Melting Point >200 °C (Decomposes)
SMILES CC1(C)C=CC2=CC=CC=C2N1.Cl
Structural Differentiation[4]
  • 2,2-Dimethyl-1,2-dihydroquinoline (Target): C4 is unsubstituted (–CH=). Less sterically hindered at the 4-position, allowing for specific C4-functionalization (e.g., Vilsmeier-Haack formylation).

  • 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ): C4 is methylated (–C(Me)=). Industrial rubber antioxidant; the methyl group blocks C4 nucleophilic attacks.

Synthesis & Manufacturing Protocols

While the industrial synthesis of TMQ relies on the condensation of aniline with acetone, that route thermodynamically favors the 2,2,4-trimethyl product. The synthesis of the specific 2,2-dimethyl variant requires a controlled cyclization strategy to avoid C4 methylation.

Method A: Copper-Catalyzed Cyclization (High Purity)

This protocol utilizes the reaction of aniline with a propargyl chloride derivative, followed by thermal cyclization. This is the preferred route for research-grade material.

Reagents
  • Aniline (1.0 equiv)

  • 3-Chloro-3-methyl-1-butyne (1.0 equiv)

  • Copper(I) Chloride (CuCl) (Catalytic, 5-10 mol%)

  • Copper Powder (Catalytic)[4]

  • Triethylamine (Et₃N) (Base)

  • Solvent: Toluene or Ether/Water biphasic system

  • HCl (conc.) for salt formation

Step-by-Step Protocol
  • N-Alkylation:

    • Dissolve aniline (10 mmol) and triethylamine (12 mmol) in THF or Ether at 0°C.

    • Dropwise add 3-chloro-3-methyl-1-butyne (10 mmol) under nitrogen atmosphere.

    • Stir at room temperature for 3-5 hours.

    • Filter the ammonium salt precipitate and concentrate the filtrate to obtain the intermediate N-(1,1-dimethylpropargyl)aniline .

  • Thermal Cyclization:

    • Dissolve the intermediate in anhydrous toluene.

    • Add CuCl (5 mol%) and Cu powder (5 mol%).

    • Reflux the mixture (approx. 110°C) for 4–6 hours. Monitoring by TLC will show the disappearance of the alkyne and formation of the fluorescent dihydroquinoline.

    • Cool and filter through a celite pad to remove catalyst.

  • Salt Formation:

    • Dissolve the crude free base in minimal diethyl ether.

    • Add 4M HCl in dioxane or bubble HCl gas into the solution at 0°C.

    • The hydrochloride salt will precipitate immediately.

    • Filter, wash with cold ether, and dry under vacuum.

Visualization: Synthesis Pathway

Synthesis Aniline Aniline (C6H5NH2) Inter Intermediate: N-(1,1-dimethylpropargyl)aniline Aniline->Inter Alkylation (Et3N, 0°C) Reagent 3-Chloro-3-methyl-1-butyne Reagent->Inter Cyclization Cu-Catalyzed Cyclization (Reflux/Toluene) Inter->Cyclization ProductBase 2,2-Dimethyl-1,2-dihydroquinoline (Free Base) Cyclization->ProductBase ProductSalt HCl Salt (Final Product) ProductBase->ProductSalt HCl/Ether

Caption: Synthetic route via copper-catalyzed cyclization of propargyl aniline precursors.

Reactivity & Mechanism of Action

The 1,2-dihydroquinoline core is a potent antioxidant and radical scavenger. Its activity is driven by the labile amine hydrogen (N-H) and the electron-rich alkene system.

Antioxidant Mechanism (H-Atom Transfer)
  • Radical Trapping: The N-H bond homolytically cleaves to quench peroxyl radicals (ROO•), forming a stable aminyl radical.

  • Resonance Stabilization: The unpaired electron on the nitrogen delocalizes into the benzene ring and the C3-C4 double bond.

  • Dimerization/Disproportionation: The radical intermediates can couple to form dimers or oxidize further to quinoline derivatives (fully aromatic), terminating the radical chain reaction.

Polymerization Inhibition

In industrial settings, this compound acts as a "chain stopper" during the polymerization of acrylates or styrenes. The hydrochloride salt is often used to control the release of the active base or to improve compatibility in aqueous emulsion polymerizations.

Visualization: Radical Scavenging Pathway

Mechanism DHQ 2,2-Dimethyl-1,2-dihydroquinoline Transition H-Atom Transfer (HAT) DHQ->Transition - H• Radical Peroxyl Radical (ROO•) Radical->Transition Aminyl Aminyl Radical (Stable Intermediate) Transition->Aminyl Quinoline 2,2-Dimethylquinoline (Oxidized Product) Aminyl->Quinoline - e- / Oxidation

Caption: Mechanism of antioxidant activity via Hydrogen Atom Transfer (HAT) and radical stabilization.

Analytical Characterization

To validate the identity of synthesized 2,2-dimethyl-1,2-dihydroquinoline HCl, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)[7][8][9]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.25 ppm (s, 6H): Gem-dimethyl group (Characteristic singlet).

    • δ 5.45 ppm (d, 1H): C3-H (Vinylic proton).

    • δ 6.20 ppm (d, 1H): C4-H (Vinylic proton). Note: In TMQ, this signal is absent.

    • δ 6.50–7.10 ppm (m, 4H): Aromatic protons.

    • δ 9.50+ ppm (br s, 1H): NH₂⁺ (Ammonium proton in salt form).

Mass Spectrometry (MS)
  • ESI-MS: m/z = 160.1 [M+H]⁺ (Calculated for C₁₁H₁₄N⁺).

  • The chloride counter-ion is typically not observed in positive mode ESI but can be confirmed via silver nitrate precipitation test or Ion Chromatography (IC).

Applications in Drug Development & Research

Alkaloid Synthesis (Veranamine)

The 2,2-dimethyl-1,2-dihydroquinoline core is the structural scaffold for Veranamine , a marine sponge alkaloid with antidepressant activity. The C4 position is functionalized (e.g., via Vilsmeier-Haack reaction) to introduce the aldehyde group necessary for the alkaloid side chain.

Metabolic Probe

Used as a substrate to study cytochrome P450-mediated oxidation. The conversion of the dihydroquinoline to the fully aromatic quinoline or the N-oxide derivative serves as a marker for oxidative stress in cellular assays.

Histone Deacetylase (HDAC) Inhibitors

Recent medicinal chemistry efforts have utilized the 2,2-dimethyl-1,2-dihydroquinoline scaffold as a "cap group" in the design of selective HDAC6 inhibitors, leveraging its rigid bicyclic structure to fit into the enzyme active site.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base is sensitive to air oxidation (turning dark brown); the HCl salt is more stable but should still be protected from moisture.

  • Incompatibility: Strong oxidizing agents, strong bases (liberates the free amine).

References

  • Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline : Tsushima, K., et al. "Synthesis and Anti-juvenile Hormone Activity of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives." Agricultural and Biological Chemistry, 1985.

  • Veranamine Synthesis : Batchu, V. R., et al. "Isolation and Synthesis of Veranamine." Journal of Natural Products, 2012.

  • Chemical Structure Data : PubChem Compound Summary for CID 12437301 (2,2-Dimethyl-1,2-dihydroquinoline).

  • Reaction Mechanism : Craig, D. "The Reaction of Acetone with Aniline." Journal of the American Chemical Society, 1938.[5]

  • HDAC Inhibitors : "Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors."[6] US Patent 10456394B2.

Sources

Exploratory

Thermodynamic Stability & Degradation Dynamics of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Technical Guide | Version 1.0 Executive Summary 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) represents a unique structural class where the thermodynamic drive toward aromatization—typical of dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide | Version 1.0

Executive Summary

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) represents a unique structural class where the thermodynamic drive toward aromatization—typical of dihydroquinolines—is sterically and electronically modulated by the gem-dimethyl substitution at the C2 position. Unlike unsubstituted 1,2-dihydroquinolines, which rapidly oxidize to quinolines, this compound exhibits a distinct stability profile governed by the inability to form a fully aromatic system without skeletal rearrangement or demethylation.

This guide provides a comprehensive analysis of the thermodynamic boundaries of this compound. It is designed for researchers requiring precise control over its handling, storage, and usage in pharmaceutical synthesis or antioxidant applications. We focus on the hydrochloride salt form , which introduces specific lattice energy considerations and hydrolytic vulnerabilities distinct from the free base.

Chemical Identity & Thermodynamic Baseline

The stability of the hydrochloride salt is a function of two competing forces: the lattice energy stabilizing the ionic solid and the redox potential of the dihydroquinoline core.

PropertySpecification / DescriptionThermodynamic Implication
Molecular Formula

Salt formation increases thermal stability relative to the free base (oil/low-melt solid).
Molecular Weight 195.69 g/mol --
Core Structure Gem-dimethyl at C2Critical: Blocks direct dehydrogenation to quinoline. Oxidation requires higher activation energy (

).
Solid State Crystalline SolidHigh lattice enthalpy (

) provides a kinetic barrier to autoxidation in the solid state.
pKa (Conjugate Acid) ~4.5 - 5.0 (Est.)Weak base; the salt is prone to hydrolysis in aqueous solution, releasing free base and HCl.
The "Gem-Dimethyl" Effect

In standard dihydroquinolines, the driving force for degradation is the restoration of aromaticity (


). However, the 2,2-dimethyl substitution  acts as a thermodynamic "brake."
  • Mechanism: Aromatization requires the removal of substituents at C2. Since C-C bond cleavage (demethylation) has a significantly higher bond dissociation energy (BDE) than C-H bond cleavage, the compound resists spontaneous aromatization under ambient conditions [1].

  • Result: The compound is thermodynamically metastable but kinetically persistent, provided it is protected from radical initiators.

Degradation Dynamics

Despite the gem-dimethyl stabilization, the compound is not inert. Degradation proceeds via three primary vectors: Oxidative Rearrangement , Dimerization , and Hydrolytic Disproportionation .

Oxidative Pathways (The Primary Threat)

While direct aromatization is blocked, the nitrogen lone pair remains susceptible to Single Electron Transfer (SET) oxidation.

  • Radical Formation: Exposure to air/light generates a radical cation (

    
    ).
    
  • Outcome: In the presence of oxygen, this leads to the formation of nitroxides or ring-opening products rather than simple quinolines.

  • Salt Protection: Protonation of the nitrogen (in the HCl salt) significantly reduces the electron density at the nitrogen center, raising the oxidation potential and stabilizing the compound against air oxidation compared to the free base.

Dimerization (Oligomerization)

Historically known in the context of "Acetone-anil" (TMQ), the monomeric 2,2-dimethyl-1,2-dihydroquinoline can undergo acid-catalyzed dimerization [2].

  • Trigger: Presence of excess acid or high temperatures.

  • Thermodynamics: The reaction is exothermic. The dimer is often thermodynamically more stable than the monomer, making this an irreversible degradation pathway during storage at elevated temperatures.

Hydrolysis & HCl Loss
  • Hygroscopicity: Amine hydrochlorides are often hygroscopic. Moisture absorption lowers the glass transition temperature (

    
    ) and facilitates molecular mobility, accelerating chemical degradation.
    
  • Equilibrium:

    
    
    
    • In an open system (high airflow/vacuum), loss of HCl shifts the equilibrium to the free base, which is significantly more prone to oxidation (oil form).

Visualization: Degradation Pathways

The following diagram maps the logical flow of degradation, highlighting the protective role of the salt form and the critical stress points.

DegradationPathways cluster_0 Thermodynamic Sink (Stable Products) Salt 2,2-Dimethyl-1,2-dihydroquinoline HCl (Metastable Solid) FreeBase Free Base (Reactive Oil/Solid) Salt->FreeBase Hydrolysis / pH > 7 Loss of HCl Radical Radical Cation (N+) Salt->Radical High Energy UV (Slow) FreeBase->Radical SET Oxidation (Light/Air) Dimer Dimer/Oligomer (TMQ Type) FreeBase->Dimer Acid Catalysis / Heat (Exothermic) OxProd Nitroxides / Ring Opening Radical->OxProd O2 Reaction

Figure 1: Mechanistic degradation pathways. The HCl salt (Blue) acts as a kinetic trap, preventing the rapid oxidation seen in the Free Base (Red).

Experimental Protocols for Stability Assessment

As a Senior Scientist, you must validate the stability of your specific batch. Do not rely solely on CoA data.

Protocol A: Thermal Stability Profiling (DSC)

Objective: Determine the melting point and onset of thermal decomposition (


).
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Method:

    • Weigh 2–5 mg of sample into a hermetically sealed aluminum pan (prevents HCl loss artifacts).

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under

      
       purge (50 mL/min).
      
  • Success Criteria:

    • Sharp endotherm (Melting) followed by no immediate exotherm.

    • Note: A broad endotherm prior to melting indicates moisture (solvate) or HCl loss.

Protocol B: Forced Degradation (Stress Testing)

Objective: Establish stability-indicating HPLC methods.

  • Workflow:

    • Acid Stress: 0.1 N HCl, 60°C, 24h. (Check for dimerization).

    • Oxidative Stress: 3%

      
      , RT, 4h. (Check for N-oxide formation).
      
    • Photostability: 1.2 million lux-hours (ICH Q1B).

  • Analysis: HPLC-UV (254 nm) or LC-MS.

    • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: Gradient ACN/Water (0.1% Formic Acid).

Protocol C: Hygroscopicity Assessment (DVS)

Objective: Determine critical relative humidity (CRH).

  • Method: Dynamic Vapor Sorption (DVS). Cycle 0%

    
     90% 
    
    
    
    0% RH at 25°C.
  • Risk: If mass increase > 2% at 60% RH, the salt is deliquescent. Store in desiccator.

Stability Testing Workflow

This diagram outlines the decision matrix for qualifying a batch for use in sensitive applications.

StabilityWorkflow Start Batch Receipt DSC DSC Analysis (Thermal) Start->DSC HPLC HPLC Purity (Chemical) Start->HPLC Decision Pass Criteria? DSC->Decision Sharp MP No early decomp HPLC->Decision >98% Purity No dimer Use Release for Use (Store @ 4°C, Dark) Decision->Use Yes Purify Recrystallize (EtOH/Et2O) Decision->Purify No Purify->Start Retest

Figure 2: Quality Control workflow for assessing thermodynamic integrity before experimental use.

Handling & Storage Strategy

Based on the thermodynamic profile, the following storage conditions are non-negotiable for maintaining integrity >6 months.

  • Temperature: Store at 2–8°C .

    • Rationale: Lowers kinetic energy, reducing the rate of spontaneous HCl loss and dimerization.

  • Atmosphere: Argon or Nitrogen overlay.

    • Rationale: Displaces oxygen, preventing the radical oxidation pathway (

      
      ) described in Section 3.1.
      
  • Container: Amber glass with Teflon-lined cap.

    • Rationale: Blocks UV light (initiator for radical formation) and prevents moisture ingress (hydrolysis).

  • Desiccation: Store over

    
     or silica gel if the seal is broken.
    

References

  • Forrest, T. P., Dauphinee, G. A., & Deraniyagala, S. (2011). On the mechanism of disproportionation reactions of 1,2-dihydroquinolines. Canadian Journal of Chemistry. Link

  • NIST . (2007).[1] Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline. Journal of Chemical Thermodynamics. Link

  • PubChem . 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (Compound Summary). National Library of Medicine. Link

  • Dillard, R. D., et al. (1973). Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines. Journal of Medicinal Chemistry. Link

  • Zhang, H., et al. (2019).[2] Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones. The Journal of Organic Chemistry. Link

Sources

Foundational

Technical Guide: Solubility Profile & Purification of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

The following technical guide details the solubility profile, physicochemical behavior, and purification strategies for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride . This document is structured to support researchers...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and purification strategies for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride . This document is structured to support researchers in process optimization, crystallization, and formulation.

Executive Summary

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) is a critical intermediate in the synthesis of antioxidants (e.g., Ethoxyquin) and pharmaceutical scaffolds. Its solubility profile is governed by a competitive interaction between its ionic hydrochloride head group (favoring polar protic solvents) and its lipophilic dimethyl-dihydroquinoline tail (favoring organic dispersion).

Understanding this "amphiphilic" solubility is the key to its purification. The compound exhibits a "Soluble-Insoluble-Soluble" pattern across the polarity spectrum—highly soluble in alcohols and chlorinated solvents, but insoluble in ketones and non-polar hydrocarbons. This specific profile allows for high-yield purification via anti-solvent crystallization.

Physicochemical Identity & Mechanism[1]

Before analyzing solubility, we must define the solute's structural properties that dictate solvent interaction.[1]

PropertyDetail
Chemical Name 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Free Base CAS 14465-61-3
Salt CAS 14465-62-4
Molecular Weight ~195.69 g/mol (Salt)
Structure Type Bicyclic amine salt (Ionic lattice)
Dominant Interaction Ion-dipole (primary), Van der Waals (secondary)
Mechanistic Solubility Drivers
  • Lattice Energy vs. Solvation: The hydrochloride salt forms a stable crystal lattice. Dissolution requires a solvent with a high dielectric constant (

    
    ) or strong hydrogen-bond donating capability to overcome this lattice energy.
    
  • The "Acetone Effect": Unlike the free base, the hydrochloride salt is typically insoluble in acetone . This is a critical process lever, allowing acetone to serve as an anti-solvent to precipitate the pure salt from alcoholic solutions.

  • Chlorinated Solvents: Despite being a salt, the lipophilic "tail" allows significant solubility in Dichloromethane (DCM) and Chloroform, facilitating liquid-liquid extraction from aqueous phases.

Solubility Profile Matrix

The following data categorizes solvent compatibility based on experimental purification workflows and standard amine-hydrochloride behavior.

Qualitative Solubility Table
Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Protic Water High Aqueous workup; dissolution phase.
Methanol High Primary solvent for recrystallization.
Ethanol High Preferred "Green" solvent for purification.
Polar Aprotic DMSO / DMF High Stock solutions for bio-assays; difficult to remove.
Acetone Low / Insoluble Critical Anti-Solvent for crystallization.
Chlorinated Dichloromethane Moderate/High Extraction from aqueous layers; biphasic reactions.
Chloroform Moderate Analytical sample preparation (NMR).
Non-Polar Diethyl Ether Insoluble Washing filter cakes; precipitating salt.
Hexane / Toluene Insoluble Removing non-polar impurities from the crude solid.

Process Insight: The most effective purification system is often a Binary Solvent System : Dissolve in hot Ethanol


 Cool 

Add Acetone/Ether to induce precipitation.

Thermodynamic Analysis & Protocol Design

For precise solubility data (e.g., for designing a crystallization reactor), you must determine the Saturation Solubility (


)  at specific temperatures.
Protocol: Saturation Shake-Flask Method

Use this protocol to generate exact g/L data for your specific batch.

  • Preparation: Add excess 2,2-Dimethyl-1,2-dihydroquinoline HCl to 10 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours.

    • Note: Ensure solid remains present throughout (supersaturation).

  • Separation: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temps).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • HPLC: Dilute filtrate with mobile phase and analyze against a standard curve.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Excess Solute + Solvent Agitate Agitate (24-48h) @ Constant Temp Start->Agitate Check Solid Present? Agitate->Check Filter Syringe Filter (0.45 µm) Check->Filter Yes AddMore Add More Solute Check->AddMore No Analyze Quantify (HPLC/Gravimetric) Filter->Analyze AddMore->Agitate

Figure 1: Standardized workflow for determining thermodynamic solubility limits.

Application: Purification by Recrystallization[4][5][6]

The solubility differential between Alcohols (High) and Ketones/Ethers (Low) is the basis for high-purity isolation.

Optimized Recrystallization Protocol

Objective: Purify crude 2,2-Dimethyl-1,2-dihydroquinoline HCl to >98% purity.

  • Dissolution: Suspend crude solid in minimal Ethanol (Abs.) . Heat to reflux (approx. 78°C) until fully dissolved.

    • Troubleshooting: If insoluble black specks remain, perform a hot filtration.

  • Nucleation: Remove from heat. Slowly add Acetone (or Diethyl Ether) dropwise until a faint turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 2 hours.

  • Isolation: Filter the white/off-white crystals via vacuum filtration.

  • Wash: Wash the filter cake with cold Acetone/Ether (1:1 mixture).

  • Drying: Dry under vacuum at 40°C. Avoid high heat as the free base can be oxidation-sensitive, though the salt is more stable.

Visualization: Solvent Selection Logic

RecrystLogic Start Crude 2,2-Dimethyl-1,2-dihydroquinoline HCl Step1 Dissolve in Hot Ethanol Start->Step1 Decision Impurities Present? Step1->Decision HotFilter Hot Filtration Decision->HotFilter Insoluble specks AntiSolvent Add Anti-Solvent (Acetone or Ether) Decision->AntiSolvent Clear solution HotFilter->AntiSolvent Cool Cool to 0°C AntiSolvent->Cool Filter Isolate Crystals Cool->Filter

Figure 2: Decision tree for solvent selection during purification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12437301, 2,2-Dimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Thermo Fisher Scientific.Safety Data Sheet: 2,2-Dimethyl-1,2-dihydroquinoline.
  • Google Patents.Method of producing 2,2,4-trimethyl-1,2-dihydroquinoline (RU2609028C1). (Context on solvent usage for dihydroquinoline synthesis).

Sources

Exploratory

Reactivity of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride in Oxidative Environments: A Technical Guide to Redox Mechanisms and Experimental Profiling

Executive Summary As drug development increasingly targets oxidative stress pathways, the precise manipulation of cellular redox environments has become a critical therapeutic strategy. 2,2-Dimethyl-1,2-dihydroquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly targets oxidative stress pathways, the precise manipulation of cellular redox environments has become a critical therapeutic strategy. 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (2,2-DM-1,2-DHQ·HCl) represents a highly versatile, redox-active scaffold. This whitepaper provides an in-depth mechanistic analysis of its reactivity, detailing how its unique structural properties dictate its behavior as both a potent antioxidant and a targeted pro-oxidant. Designed for application scientists and medicinal chemists, this guide establishes self-validating experimental protocols for characterizing its kinetic profile and translating these findings into viable therapeutic applications.

Structural Rationale: The 2,2-Dimethyl-1,2-dihydroquinoline Core

The baseline reactivity of 1,2-dihydroquinolines is governed by the electron-rich nitrogen and the conjugated ring system. However, the specific substitution pattern at the 2-position fundamentally alters its kinetic stability.

In my experience optimizing redox-active compounds, unsubstituted or mono-substituted dihydroquinolines often undergo rapid, uncontrolled dimerization upon oxidation. The inclusion of the 2,2-dimethyl moiety introduces critical steric hindrance. This substitution blocks specific dimerization pathways (such as 1,8'-dimer formation), thereby stabilizing the transient radical intermediate and prolonging its functional half-life[1]. Furthermore, utilizing the hydrochloride salt form is a deliberate formulation choice; it dramatically enhances aqueous solubility and prevents premature auto-oxidation during storage, ensuring reproducible bioavailability in in vitro and in vivo assays[].

Mechanistic Reactivity in Oxidative Environments

When introduced to an oxidative environment (e.g., rich in hydroxyl radicals


 or superoxide anions 

), 2,2-DM-1,2-DHQ·HCl undergoes a highly predictable sequence of electron and hydrogen atom transfers.
  • Primary Radical Scavenging: The molecule donates a hydrogen atom from the amine nitrogen, neutralizing the reactive oxygen species (ROS) and forming a highly delocalized quinolin-1-yl radical [1].

  • Nitroxide Formation: In the presence of molecular oxygen, this radical can react to form a stable nitroxide radical , acting as an ultimate radical sink[3].

  • Redox Cycling (The Pro-Oxidant Pathway): Under specific biological conditions, further oxidation yields a quinone imine . This species can undergo redox cycling, regenerating the radical and continuously generating superoxide—a mechanism actively exploited to induce targeted oxidative stress in parasitic models like Trypanosoma brucei[4].

OxidationPathway A 2,2-Dimethyl-1,2-dihydroquinoline (Reduced State) C Quinolin-1-yl Radical (Delocalized Intermediate) A->C -H• / -e- B ROS / Oxidative Stress (e.g., OH•, O2•-) B->C Triggers oxidation D Nitroxide Radical (Stable Sink) C->D +O2 E Quinone Imine (Redox Cycling) C->E Further oxidation E->A Cellular Reductases (e.g., GSH)

Mechanistic pathway of 2,2-dimethyl-1,2-dihydroquinoline oxidation and redox cycling.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experimental workflows must be self-validating. Relying solely on downstream phenotypic assays (like cell viability) introduces confounding variables. The following protocols pair direct kinetic observation with orthogonal functional validation.

Protocol 1: EPR Spectroscopy for Radical Intermediate Trapping

Causality: UV-Vis spectroscopy cannot distinguish between specific radical species. Electron Paramagnetic Resonance (EPR) spectroscopy is mandatory here because it directly detects the unpaired electron of the quinolin-1-yl radical, allowing us to calculate its second-order decay kinetics[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2,2-DM-1,2-DHQ·HCl in a degassed, biologically relevant buffer (pH 7.4) to a final concentration of 100 µM.

  • Oxidant Introduction: Introduce a controlled ROS generator (e.g., Fenton reagent:

    
     + 
    
    
    
    ) at a 1:1 molar ratio.
  • Spin Trapping: Immediately add a spin trap such as DMPO (5,5-dimethyl-1-pyrroline N-oxide). Rationale: The quinolin-1-yl radical is transient; DMPO stabilizes the radical into a long-lived spin adduct for accurate spectral acquisition.

  • Signal Acquisition: Transfer to an EPR capillary tube. Acquire spectra at 273 K using a microwave power of 10 mW and modulation amplitude of 1 G.

  • Kinetic Analysis: Monitor the decay of the EPR signal amplitude over time to calculate the second-order rate constant.

ExpWorkflow S1 Step 1: Sample Prep (Compound + Oxidant) S2 Step 2: Radical Trapping (Spin Trap Addition) S1->S2 S3 Step 3: EPR Spectroscopy (Signal Acquisition) S2->S3 S4 Step 4: Kinetic Analysis (Decay Rate Calculation) S3->S4

Step-by-step EPR spectroscopy workflow for radical intermediate characterization.

Protocol 2: In Vitro Lipid Peroxidation Inhibition Assay (TBARS)

Causality: To validate that the radical scavenging observed in EPR translates to biological protection, we measure the prevention of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay quantifies malondialdehyde (MDA), a direct byproduct of lipid degradation[5].

Step-by-Step Methodology:

  • Lipid Substrate Prep: Homogenize rat liver microsomes in a cold phosphate buffer.

  • Stress Induction: Induce lipid peroxidation using an acetaminophen (AAP) overdose model or ascorbic acid/

    
     system[6].
    
  • Compound Treatment: Co-incubate with varying concentrations of 2,2-DM-1,2-DHQ·HCl (1 µM to 100 µM) for 60 minutes at 37°C.

  • Colorimetric Reaction: Add TCA (trichloroacetic acid) to precipitate proteins, followed by TBA (thiobarbituric acid). Boil for 15 minutes.

  • Quantification: Centrifuge and measure the absorbance of the supernatant at 532 nm. A reduction in absorbance directly correlates to the compound's antioxidant efficacy.

Quantitative Kinetic & Efficacy Profiling

The following table synthesizes the kinetic and functional parameters of structurally related dihydroquinolines, demonstrating the compound's dual utility as an antioxidant and an antiparasitic agent.

ParameterValue / MetricBiological ContextReference
Radical Decay Rate Constant

(at 273 K)
Indicates a highly stable, delocalized radical intermediate capable of sustained ROS scavenging.[1],[3]
Antitrypanosomal Efficacy (

)

Potent induction of oxidative stress in T. brucei via quinone imine redox cycling.[7],[4]
Lipid Peroxidation (TBARS)

reduction in MDA levels
Significant protection against acetaminophen-induced hepatotoxicity in rat models.[6],[5]
Pro-inflammatory Cytokine Inhibition Downregulation of NF-κB mRNAAttenuation of downstream inflammatory cascades secondary to ROS neutralization.[8],[5]

Applications in Drug Development & Toxicology

The reactivity of 2,2-DM-1,2-DHQ·HCl presents a fascinating dichotomy that drug developers can exploit depending on the target microenvironment:

  • Hepatoprotection & Neuroprotection: In mammalian cells suffering from acute oxidative stress (e.g., acetaminophen overdose), the compound acts as a classical antioxidant. By neutralizing ROS and normalizing the function of endogenous antioxidant enzymes (like superoxide dismutase and glutathione peroxidase), it prevents oncotic necrosis and inhibits caspase-driven apoptosis[6],[8].

  • Targeted Parasitic Toxicity: Conversely, in organisms with distinct redox vulnerabilities, such as African trypanosomes, dihydroquinolines act as potent pro-oxidants. The compound is metabolized into a quinone imine that undergoes rapid redox cycling. Because parasites like T. brucei rely heavily on a specific, easily overwhelmed antioxidant system (trypanothione synthetase), this cycling generates lethal levels of superoxide, leading to parasite death[9],[4].

By understanding the precise kinetic triggers that push the molecule down either the nitroxide (protective) or quinone imine (destructive) pathway, researchers can intelligently design targeted therapies for both inflammatory diseases and parasitic infections.

References

  • He, S., Dayton, A., Kuppusamy, P., Werbovetz, K. A., & Drew, M. E. (2012). Induction of Oxidative Stress in Trypanosoma brucei by the Antitrypanosomal Dihydroquinoline OSU-40. Antimicrobial Agents and Chemotherapy, 56(5), 2428-2434.[Link]

  • Kryl'skii, E. D., Kravtsova, S. E., Popova, T. N., Matasova, L. V., Shikhaliev, K. S., & Medvedeva, S. M. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Current Issues in Molecular Biology, 45(10), 8321-8336.[Link]

  • Gunstone, F. D., Mordi, R. C., Thorisson, S., Walton, J. C., & Jackson, R. A. (1991). EPR study of radical intermediates from the oxidation of 6-ethoxy-2,2,4-trimethyl- and 6-ethoxy-2,2,4,8-tetramethyl-1,2-dihydroquinoline. Journal of the Chemical Society, Perkin Transactions 2, (12), 1955-1958.[Link]

Sources

Foundational

Pharmacological Potential of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride Scaffolds: A Technical Guide

Executive Summary As medicinal chemistry pivots toward highly functionalized, structurally rigid pharmacophores, the 1,2-dihydroquinoline core has emerged as a privileged scaffold. Specifically, 2,2-dimethyl-1,2-dihydroq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry pivots toward highly functionalized, structurally rigid pharmacophores, the 1,2-dihydroquinoline core has emerged as a privileged scaffold. Specifically, 2,2-dimethyl-1,2-dihydroquinoline hydrochloride (CAS 14465-62-4) offers a unique intersection of redox activity and spatial geometry. The gem-dimethyl substitution at the C2 position prevents the spontaneous oxidative aromatization that typically degrades dihydroquinolines into fully aromatic quinolines. This technical whitepaper explores the causality behind the pharmacological efficacy of this scaffold—spanning radical scavenging, kinase inhibition, and antiviral mechanisms—and provides self-validating experimental protocols for its synthesis and high-throughput evaluation.

Structural Pharmacology and Mechanistic Pathways

The pharmacological versatility of the 2,2-dimethyl-1,2-dihydroquinoline scaffold (1)[1] stems from its partially saturated nitrogen-containing heterocycle. Converting the lipophilic free base into a hydrochloride salt drastically improves aqueous solubility, a non-negotiable parameter for bioavailability and reliable in vitro screening (2)[2].

Radical Scavenging and Antioxidant Capacity

The core acts as a potent electron/hydrogen atom donor. Water-soluble derivatives like CH 402 (Na-2,2-dimethyl-1,2-dihydroquinoline-4-yl methane sulphonate) exhibit extraordinary kinetics in quenching superoxide radical anions (


) (3)[3].
  • Causality: The secondary amine (NH) in the dihydroquinoline ring readily donates a hydrogen atom to reactive oxygen species (ROS). The resulting radical is stabilized by resonance across the adjacent aromatic ring, safely terminating lipid peroxidation chain reactions without generating toxic secondary radicals. This property has historically been leveraged to stabilize biologically active feedstuffs sensitive to oxidation (4)[4].

Targeted Kinase Inhibition (c-Met)

Functionalization of the scaffold into 2-oxo-1,2-dihydroquinolines yields highly potent inhibitors of the c-Met receptor tyrosine kinase (5)[5].

  • Causality: The rigid bicyclic system mimics the adenine ring of ATP. The lactam motif (NH-C=O) serves as a critical hydrogen bond donor-acceptor pair, anchoring the molecule into the hinge region of the c-Met kinase domain, thereby blocking tumor cell proliferation.

Anti-HIV-1 Integrase Activity

Derivatives such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides have been identified as inhibitors of the HIV-1 Integrase (IN) strand transfer process (6)[6].

  • Causality: The coplanar arrangement of the 4-hydroxyl and 3-carbonyl groups creates a highly specific bidentate chelator. This motif sequesters the catalytic

    
     ions within the active site of the viral integrase, arresting viral DNA integration into the host genome.
    

Quantitative Pharmacological Data

To facilitate cross-target comparisons, the in vitro efficacies of key 1,2-dihydroquinoline derivatives are summarized below:

Compound DerivativeTarget / MechanismQuantitative EfficacyKey Pharmacological Effect
MTDQ-DA (Na-1,2-dihydroquinoline)Superoxide Radical (

)

Prevention of lipid peroxidation
CH 402 (2,2-dimethyl derivative)Superoxide Radical (

)

Cellular oxidative stress protection
Compound 1h (2-oxo-1,2-dihydroquinoline)c-Met Kinase

Anti-proliferative / Anti-tumor
Compound 1n (2-oxo-1,2-dihydroquinoline)c-Met Kinase

Anti-proliferative / Anti-tumor
Compound 5 (4-hydroxy-2-oxo derivative)HIV-1 Integrase (Strand Transfer)

Blockade of viral replication

Visualizing the Pharmacological Landscape

Mechanisms Scaffold 2,2-Dimethyl-1,2- dihydroquinoline Core Antioxidant ROS Scavenging (Superoxide Quenching) Scaffold->Antioxidant H-atom transfer Kinase c-Met Kinase Inhibition Scaffold->Kinase ATP hinge binding HIV HIV-1 Integrase Inhibition Scaffold->HIV Mg2+ chelation Lipid Inhibition of Lipid Peroxidation Antioxidant->Lipid Cell protection Apoptosis Cancer Cell Apoptosis Kinase->Apoptosis Anti-tumor effect Viral Blockade of Viral Replication HIV->Viral Anti-viral effect

Fig 1. Mechanistic pathways of 1,2-dihydroquinoline scaffolds in pharmacology.

Experimental Workflows & Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that are inherently self-validating. Below are the definitive methodologies for synthesizing the core scaffold and evaluating its kinetic radical-scavenging properties.

Protocol 1: Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Objective: Synthesize the core scaffold with high purity and convert it to an aqueous-soluble salt for biological screening.

  • Condensation Reaction: React aniline with an excess of acetone in the presence of an iodine catalyst at 140°C in a sealed pressure vessel.

    • Causality: Acetone undergoes in situ aldol condensation to form mesityl oxide, which subsequently undergoes a Michael addition with aniline. The iodine catalyzes the final cyclization to form the 2,2-dimethyl-1,2-dihydroquinoline core.

  • Vacuum Distillation: Isolate the crude free base via fractional vacuum distillation.

    • Causality: The free base is an oil prone to air oxidation at high temperatures. Vacuum distillation lowers the boiling point, preventing thermal degradation and separating the kinetically favored dihydroquinoline from fully aromatized quinoline byproducts.

  • Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution until precipitation ceases. Filter and wash with cold ether.

    • Causality: The highly lipophilic free base causes false negatives in cell-based assays due to poor bioavailability. The HCl salt ensures complete dissolution in physiological buffers without relying on cytotoxic concentrations of DMSO.

  • Self-Validation System: Analyze the product via

    
    H-NMR. The successful prevention of full aromatization is validated by the presence of a distinct 6H singlet at ~1.3 ppm, corresponding to the gem-dimethyl group. A parallel melting point depression test against a known standard validates salt purity.
    
Protocol 2: Kinetic Evaluation of Superoxide Scavenging via Pulse Radiolysis

Objective: Quantify the absolute rate constant (


) of radical scavenging, moving beyond steady-state 

approximations.
  • Buffer Preparation: Prepare a 100

    
     solution of the dihydroquinoline HCl salt in a phosphate buffer (pH 7.4) containing 0.1 M sodium formate.
    
    • Causality: Under irradiation, formate rapidly reacts with aqueous electrons and hydroxyl radicals to yield formate radicals. In an oxygenated environment, these exclusively generate a pure, quantifiable yield of superoxide anions (

      
      ), eliminating confounding radical species.
      
  • Electron Beam Pulsing: Irradiate the sample cell with a 2-10 MeV linear accelerator electron pulse (e.g., 50 ns duration).

    • Causality: A nanosecond pulse provides an instantaneous burst of radicals, allowing the spectrophotometer to capture true pseudo-first-order reaction kinetics.

  • Transient Absorption Spectroscopy: Monitor the decay of the superoxide radical optically at 250 nm.

  • Self-Validation System: The assay is self-validating by incorporating a parallel run with a benchmark antioxidant (e.g., Trolox). If the linear accelerator's dosimeter calibration drifts, the Trolox decay curve will deviate from its established literature rate constant, instantly flagging the run as invalid before the experimental compound data is processed.

Visualizing the Experimental Workflow

Workflow Step1 1. Scaffold Synthesis (Acid Catalysis) Step2 2. Salt Formation (HCl Addition) Step1->Step2 Improves solubility Step3 3. In Vitro Screening (Pulse Radiolysis / Assays) Step2->Step3 Bio-evaluation Step4 4. Target Validation (Kinase/Integrase) Step3->Step4 Mechanism ID Step5 5. Lead Optimization (SAR Analysis) Step4->Step5 Drug development

Fig 2. Step-by-step workflow for the synthesis and screening of dihydroquinoline derivatives.

Conclusion

The 2,2-dimethyl-1,2-dihydroquinoline hydrochloride scaffold is a masterclass in structural pharmacology. By leveraging the steric hindrance of the gem-dimethyl group to lock the molecule in a partially saturated state, medicinal chemists gain access to a highly reactive, structurally rigid pharmacophore. Whether acting as an electron donor to quench oxidative stress, or as an ATP-mimetic hinge binder in kinase domains, this core remains a highly viable starting point for next-generation drug discovery.

References

  • PubChem - 2,2-Dimethyl-1,2-dihydroquinoline | C11H13N | CID 12437301. 1

  • PubMed (NIH) - In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems.3

  • PubMed (NIH) - Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. 5

  • Brieflands - Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. 6

  • Google Patents - US4363910A - 2,2-Dimethyl-1,2-dihydroquinoline derivatives useful as antioxidants. 4

  • Fluorochem - 2,2-DIMETHYL-1,2-DIHYDROQUINOLINE HYDROCHLORIDE (CAS 14465-62-4). 2

Sources

Exploratory

Safety data sheet (SDS) and toxicity profile for 2,2-Dimethyl-1,2-dihydroquinoline HCl

This technical guide provides an authoritative analysis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride , synthesizing verified chemical data, inferred toxicological properties based on structural activity relationshi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an authoritative analysis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride , synthesizing verified chemical data, inferred toxicological properties based on structural activity relationships (SAR), and validated experimental protocols.

Document Control:

  • Target Compound: 2,2-Dimethyl-1,2-dihydroquinoline HCl

  • CAS Number (Salt): 14465-62-4

  • CAS Number (Free Base): 14465-61-3

  • Molecular Formula: C₁₁H₁₃N · HCl

  • Primary Application: Pharmaceutical Intermediate (Anti-inflammatory/HDAC Inhibitor scaffolds), Polymer Stabilization.

Part 1: Chemical Identity & Physicochemical Profile

This compound represents a "dihydro" interrupted aromatic system. Unlike fully aromatic quinolines, the 1,2-dihydro structure possesses a secondary amine and a reactive alkene at the 3,4-position, making it susceptible to oxidative aromatization.

PropertySpecificationTechnical Note
IUPAC Name 2,2-Dimethyl-1,2-dihydroquinoline hydrochlorideOften abbreviated as DMDQ HCl.
Molecular Weight 195.69 g/mol Free base: 159.23 g/mol .
Appearance Off-white to pale yellow crystalline solidDarkens upon oxidation/light exposure.
Solubility Soluble in Water, Methanol, DMSOThe HCl salt significantly improves aqueous solubility over the free base.
Acidity (pKa) ~4.5 - 5.0 (Conjugate acid)The nitrogen is less basic than aliphatic amines due to conjugation with the phenyl ring.
Stability Hygroscopic; Light SensitiveCritical: Prone to spontaneous aromatization to 2,2-dimethylquinoline if stored improperly.

Part 2: GHS Safety Data Sheet (SDS) Analysis

Note: As a specialized intermediate, a harmonized GHS classification is often absent from public databases. The following classification is derived from SAR analysis of analogous dihydroquinoline salts and standard amine hydrochloride hazards.

Hazard Classification (GHS)[1]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects - Precautionary assignment due to quinoline scaffold).

Emergency Response Protocols
Inhalation (Dust/Mist)
  • Immediate Action: Move to fresh air. If breathing is labored, administer oxygen.

  • Mechanism: HCl salts hydrolyze in moist mucous membranes to release hydrochloric acid, causing immediate irritation.

Skin Contact
  • Protocol: Wash with polyethylene glycol (PEG 400) or copious soap and water.

  • Why PEG? Lipophilic organic amines penetrate the dermis; PEG acts as a solubilizer to extract the free base component efficiently.

Spill Management
  • Neutralization: Do not use water initially (spreads the salt). Absorb with dry sand/vermiculite.

  • Decontamination: Treat the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize the HCl and precipitate the free base, which can then be wiped up with ethanol.

Part 3: Toxicity Profile & Mechanism of Action

Metabolic Activation & Genotoxicity

The toxicity of quinoline derivatives is frequently driven by metabolic activation in the liver (Cytochrome P450 system).

  • Aromatization: The primary metabolic drive for 1,2-dihydroquinolines is oxidation to the fully aromatic quinoline cation or neutral species.

  • Epoxidation: The 3,4-double bond is a target for CYP450 epoxidation. The resulting epoxide is an electrophile capable of alkylating DNA (genotoxicity).

  • The "Dimethyl" Shield: The gem-dimethyl group at the 2-position provides steric hindrance, potentially reducing N-oxidation rates compared to unsubstituted quinolines. However, it does not prevent 3,4-epoxidation.

Visualization: Metabolic Fate & Toxicity Pathways

The following diagram illustrates the divergent pathways of bio-activation versus detoxification.

MetabolicFate cluster_toxicity Toxicological Consequence DMDQ 2,2-Dimethyl-1,2-dihydroquinoline (Parent) Epoxide 3,4-Epoxide (Reactive Electrophile) DMDQ->Epoxide CYP450 (Bioactivation) Quinoline 2,2-Dimethylquinoline (Aromatized) DMDQ->Quinoline Oxidation (-2H) N_Oxide N-Oxide Metabolite DMDQ->N_Oxide FMO/CYP DNA_Adduct DNA Alkylation (Genotoxicity) Epoxide->DNA_Adduct Nucleophilic Attack Glutathione Glutathione Conjugate (Detoxification) Epoxide->Glutathione GST Enzyme

Figure 1: Metabolic activation pathways.[2] The red path indicates the formation of the reactive 3,4-epoxide, a potential mutagenic risk factor.

Part 4: Synthesis & Manufacturing

The synthesis of 2,2-dimethyl-1,2-dihydroquinoline is a classic example of the Skraup-Doebner-Miller type condensation, modified to prevent full aromatization.

Reaction Logic
  • Reactants: Aniline + Acetone.[3][4]

  • Catalyst: Iodine (

    
    ) or Lewis Acids (
    
    
    
    , Rare Earth Triflates).
  • Mechanism:

    • Schiff Base Formation: Aniline condenses with acetone to form the anil.

    • Aldol-Type Condensation: A second acetone molecule (or mesityl oxide intermediate) reacts.

    • Cyclization: Electrocyclic ring closure.

    • Salt Formation: Addition of HCl gas/ether to precipitate the salt.

Visualization: Synthesis Workflow

Synthesis Start Aniline + Acetone Schiff Isopropylidene Aniline (Schiff Base) Start->Schiff - H2O Intermediate Mesityl Oxide Adduct Schiff->Intermediate + Acetone Cyclization Cyclization (Cat: Iodine/BF3, 80-120°C) Intermediate->Cyclization FreeBase 2,2-Dimethyl-1,2-dihydroquinoline (Free Base - Oil) Cyclization->FreeBase SaltForm Salt Formation (HCl in Dioxane/Ether) FreeBase->SaltForm Final DMDQ HCl (Crystalline Solid) SaltForm->Final

Figure 2: Step-wise synthesis pathway from commodity precursors to the hydrochloride salt.

Part 5: Validated Experimental Protocols

Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline HCl

Adapted from modifications of the Doebner-Miller synthesis.

Reagents:

  • Aniline (1.0 eq)[3][5]

  • Acetone (Excess, solvent/reactant)[3][4]

  • Iodine (5 mol% catalyst)

  • Magnesium Sulfate (

    
    )
    
  • HCl (4M in Dioxane)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using a solvent like toluene) or use neat acetone with molecular sieves.

  • Condensation: Dissolve Iodine in Acetone. Add Aniline dropwise.

  • Reflux: Heat to reflux (56°C) for 12–24 hours. The mixture will darken significantly.

  • Workup: Evaporate excess acetone. Dissolve residue in Ethyl Acetate.

  • Wash: Wash with 10%

    
     (to remove Iodine) and saturated 
    
    
    
    .
  • Isolation (Free Base): Dry organic layer over

    
     and concentrate in vacuo.
    
  • Salt Formation: Redissolve the crude oil in minimal diethyl ether (anhydrous). Cool to 0°C.

  • Precipitation: Add 4M HCl in Dioxane dropwise with vigorous stirring. The white/off-white precipitate forms immediately.

  • Filtration: Filter under Argon (hygroscopic!). Wash with cold ether.

Analytical Quality Control (QC)
TestExpected ResultFailure Mode
HPLC Purity >98.0% (Area)Impurity at RRT 1.1 often indicates aromatized quinoline.
1H NMR (DMSO-d6) Gem-dimethyl singlet (~1.2 ppm)Loss of singlet or shift >2.0 ppm suggests ring oxidation.
Chloride Content 17.9% - 18.3% (Gravimetric)Low values indicate incomplete salt formation or retained solvent.

Part 6: References

  • Dillard, R. D., Pavey, D. E., & Benslay, D. N. (1973). Synthesis and antiinflammatory activity of some 2,2-dimethyl-1,2-dihydroquinolines. Journal of Medicinal Chemistry, 16(3), 251–253. Link

  • Kozikowski, A. P., et al. (2019). Tetrahydroquinoline substituted hydroxamic acids as selective histone deacetylase 6 inhibitors. U.S. Patent No. 10,456,394.[6] Washington, DC: U.S. Patent and Trademark Office. Link

  • National Toxicology Program (NTP). (1992). Chemical Datasheet: 1,2-Dihydro-2,2,4-trimethylquinoline. CAMEO Chemicals. Link(Cited for comparative toxicity of the homolog).

  • BLD Pharm. (2024). Safety Data Sheet: 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride. Link

  • European Chemicals Agency (ECHA). Registration Dossier: Quinoline and derivatives. Link

Sources

Foundational

History and Discovery of 2,2-Dimethyl-1,2-dihydroquinoline Synthesis Pathways

This technical guide details the history, mechanistic evolution, and modern synthesis of 2,2-Dimethyl-1,2-dihydroquinoline scaffolds.[1] It distinguishes between the "pure" 2,2-dimethyl pharmacophore and the industrially...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the history, mechanistic evolution, and modern synthesis of 2,2-Dimethyl-1,2-dihydroquinoline scaffolds.[1] It distinguishes between the "pure" 2,2-dimethyl pharmacophore and the industrially massive 2,2,4-trimethyl (TMQ) antioxidant pathway.[1]

[1]

Executive Summary: The Scaffold at a Glance

The 2,2-dimethyl-1,2-dihydroquinoline core represents a privileged scaffold in organic chemistry, serving as a critical intermediate for antioxidants (e.g., Ethoxyquin), agrochemicals (e.g., Precocene analogues), and emerging glucocorticoid receptor agonists.[1]

Historically, the discovery of this scaffold is bifurcated into two distinct lineages:

  • The Industrial "Acetone-Anil" Lineage: The reaction of aniline with acetone, discovered in the early 20th century, which predominately yields 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) due to the self-condensation of acetone.[1]

  • The Precision "Alkyne/Prenal" Lineage: The targeted synthesis of the 2,2-dimethyl core (lacking the 4-methyl group) via copper-catalyzed cyclization of alkynylanilines or electrocyclization of prenylated anilines.

This guide explores the evolution from early "black box" condensations to modern, atom-economic catalytic cycles.

Historical Context & Mechanistic Evolution

The "Acetone-Anil" Era (Early 1900s)

The earliest routes to dihydroquinolines were serendipitous discoveries arising from the rubber industry's search for antioxidants. The condensation of aniline with ketones was initially viewed as a variant of the Skraup or Doebner-von Miller quinoline synthesis.

  • The Discovery: Early chemists observed that heating aniline with acetone in the presence of acidic catalysts (iodine, HCl) yielded a resinous "acetone-anil" oil.

  • The Structural Revelation: It was later confirmed that the primary monomeric product was not the simple 2,2-dimethyl derivative, but the 2,2,4-trimethyl-1,2-dihydroquinoline .[1]

  • Why Trimethyl? The reaction kinetics favor the self-condensation of acetone to mesityl oxide (4-methyl-3-penten-2-one) before or during the reaction with aniline.[1] The aniline then condenses with the mesityl oxide moiety, introducing the methyl group at the C4 position.

The Mechanistic Divergence

Understanding the mechanism allowed researchers to control the outcome. The pathway splits based on the electrophile source.

Pathway A: The Acetone-Anil Route (TMQ Synthesis)
  • Schiff Base Formation: Aniline condenses with acetone to form an imine (anil).

  • Mannich/Aldol Condensation: A second molecule of acetone (as an enol) attacks the imine, or the aniline attacks a pre-formed mesityl oxide.

  • Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.

Pathway B: The Precision Alkyne Route (2,2-Dimethyl Synthesis)

To synthesize the strict 2,2-dimethyl core without the 4-methyl substituent, chemists had to bypass acetone's self-condensation.[1]

  • Propargylation: Aniline is alkylated with 3-chloro-3-methyl-1-butyne .[1]

  • Catalytic Cyclization: A copper catalyst (Cu/CuCl) promotes a Claisen-type rearrangement and 6

    
    -electrocyclization to close the ring at the ortho position.
    
Visualization: Divergent Synthesis Pathways

SynthesisPathways Aniline Aniline Mesityl Intermediate: Mesityl Oxide Aniline->Mesityl + Acetone (Acid Cat.) Propargyl Intermediate: N-Propargylaniline Aniline->Propargyl + Alkyne (Base) Acetone Acetone (Excess) Acetone->Mesityl Self-Condensation Alkyne 3-Chloro-3-methyl-1-butyne TMQ 2,2,4-Trimethyl-1,2-dihydroquinoline (Industrial Antioxidant) Mesityl->TMQ Cyclization DMQ 2,2-Dimethyl-1,2-dihydroquinoline (Precision Scaffold) Propargyl->DMQ Cu-Catalyzed Cyclization

Figure 1: Divergence of industrial (TMQ) and precision (DMQ) synthesis pathways.[1]

Modern Synthesis Protocols

Protocol A: Precision Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline

Target: The pure pharmacophore (No C4-methyl).[1] Method: Copper-Catalyzed Cyclization of N-(1,1-dimethylpropargyl)aniline.[1] Reference: Adapted from Tsushima et al. (1985) and modern Cu-catalysis reviews.

Reagents & Materials:
  • Aniline (1.0 equiv)[2]

  • 3-Chloro-3-methyl-1-butyne (1.1 equiv)[1]

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Cuprous Chloride (CuCl) (5 mol%)

  • Copper Powder (Cu) (5 mol%)

  • Solvent: Toluene (anhydrous)[3]

Step-by-Step Methodology:
  • N-Alkylation:

    • In a round-bottom flask under N

      
      , dissolve aniline and Et
      
      
      
      N in THF/Water (1:1).
    • Add 3-chloro-3-methyl-1-butyne dropwise at 0°C.[1]

    • Stir at room temperature for 3 hours. Extract with ethyl acetate, wash with brine, and concentrate to yield the intermediate N-(1,1-dimethylprop-2-ynyl)aniline.[1]

  • Catalytic Cyclization:

    • Dissolve the intermediate in anhydrous toluene.

    • Add CuCl (5 mol%) and Cu powder (5 mol%).

    • Critical Step: Heat to reflux (110°C) for 3–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The reaction proceeds via an amino-Claisen rearrangement followed by cyclization.

  • Purification:

    • Filter the catalyst through a Celite pad.

    • Concentrate the filtrate.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pale yellow oil.

Protocol B: Green Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

Target: The industrial antioxidant scaffold. Method: Heterogeneous Catalysis using Modified Zeolites or Sulfonic Acid Silica. Advantage: Solvent-free, high atom economy, reusable catalyst.[1]

Reagents & Materials:
  • Aniline (1.0 equiv)[2]

  • Acetone (Excess, serves as reagent and solvent carrier)

  • Catalyst: H-Y Zeolite or Sulfonic Acid Functionalized Silica (SBA-15-SO

    
    H)[1]
    
Step-by-Step Methodology:
  • Catalyst Activation: Activate the zeolite/silica catalyst at 120°C for 2 hours to remove adsorbed water.

  • Reaction:

    • Mix aniline and acetone (molar ratio 1:5) in a pressure tube or autoclave (to contain acetone at elevated temps).

    • Add catalyst (10 wt% relative to aniline).

    • Heat to 100–120°C for 6 hours.

  • Work-up:

    • Cool the mixture.

    • Filter to recover the solid catalyst (wash with small amount of acetone for reuse).

    • Distill off excess acetone.

    • The residue contains TMQ and oligomers. Pure monomer is obtained by vacuum distillation (bp ~135°C at 12 mmHg).

Mechanistic Deep Dive: The Copper-Catalyzed Cycle

The precision synthesis (Protocol A) relies on a fascinating mechanistic cascade. Unlike the acid-catalyzed Skraup reaction, this pathway involves a [3,3]-sigmatropic rearrangement.

Mechanism Visualization

Mechanism Start N-Propargyl Aniline Coordination Cu-Alkyne Complex Start->Coordination + CuCl Rearrangement [3,3]-Sigmatropic Rearrangement (Amino-Claisen) Coordination->Rearrangement Allene Allene Intermediate (Transient) Rearrangement->Allene Inversion Electrocyclization 6π-Electrocyclization Allene->Electrocyclization H-Shift Product 2,2-Dimethyl-1,2-dihydroquinoline Electrocyclization->Product - CuCl

Figure 2: Mechanistic cycle of the Cu-catalyzed synthesis.[1]

  • Coordination: The Copper(I) salt coordinates to the alkyne

    
    -system, activating it.
    
  • [3,3]-Rearrangement: The nitrogen lone pair attacks the alkyne in a concerted fashion (or stepwise via an allenyl intermediate), shifting the carbon chain to the ortho position of the benzene ring.

  • Electrocyclization: The resulting intermediate undergoes a thermal 6

    
    -electrocyclization to close the heterocyclic ring, restoring aromaticity and yielding the dihydroquinoline.
    

Comparative Data: Yields & Selectivity[1][4][6][7]

MethodSubstratesCatalystProductYieldKey Advantage
Classical Skraup Aniline + AcetoneIodine/HClTMQ (Trimethyl)30-45%Low cost, readily available reagents.[1]
Modern Zeolite Aniline + AcetoneH-Y ZeoliteTMQ (Trimethyl)75-85%Reusable catalyst, solvent-free, lower oligomers.[1]
Cu-Catalyzed Aniline + ChloroalkyneCuCl/Cu2,2-Dimethyl 65-75%High specificity for the dimethyl core (no C4-Me).[1]
Electrocyclization Aniline + PrenalPhenylboronic Acid2,2-Dimethyl 50-60%Mild conditions, avoids heavy metals.[1]

References

  • Tsushima, K., et al. (1985). "Synthesis and Anti-juvenile Hormone Activity of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives." Agricultural and Biological Chemistry. Link

  • Vaughan, W. R. (1955). "2,4-Dimethylquinoline."[1][4][5] Organic Syntheses, Coll. Vol. 3, p.329. Link

  • Craig, D. (1938). "The Reaction of Acetone with Aniline." Journal of the American Chemical Society, 60(6), 1458–1465. Link

  • Bories, C. C., et al. (2023).[6] "Regio- and Chemoselective Dearomatization of N-Heteroarenes using Hydrido-Cobalt Catalysts." Organic Letters, 25, 843-848.[1][6] Link

  • Reddelien, G. (1913). "Über die Kondensation von Anilin mit Aceton." Berichte der deutschen chemischen Gesellschaft.

Sources

Exploratory

Molecular weight and physical constants of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

This technical guide details the physicochemical properties, synthesis, and experimental handling of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride . Compound Identity & Significance 2,2-Dimethyl-1,2-dihydroquinoline hy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and experimental handling of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride .

Compound Identity & Significance

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a specialized nitrogen heterocycle distinct from the industrially common "acetone-anil" polymer (2,2,4-trimethyl-1,2-dihydroquinoline or TMQ). While TMQ is a ubiquitous rubber antioxidant, the 2,2-dimethyl variant serves as a precise structural motif in medicinal chemistry, particularly as a precursor for precocene analogues (anti-juvenile hormones) and in the development of oxidative stress modulators.

Its core structure features a gem-dimethyl group at the C2 position, which sterically protects the nitrogen while maintaining the reactivity of the C3-C4 double bond. This makes it a valuable scaffold for fragment-based drug discovery (FBDD).

Nomenclature & Identifiers
ParameterValue
IUPAC Name 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
CAS Number (Salt) 14465-62-4
CAS Number (Free Base) 14465-61-3
Molecular Formula C₁₁H₁₃N[1][2][3] · HCl
SMILES CC1(C)C=CC2=CC=CC=C2N1.Cl
Synonyms 2,2-Dimethyl-1H-quinoline HCl; Hydroquinol derivative

Physicochemical Profile

The following constants are critical for experimental design. The hydrochloride salt significantly improves stability and water solubility compared to the oxidation-prone free base.

PropertyValueExperimental Notes
Molecular Weight 195.69 g/mol C₁₁H₁₃N (159.[2]23) + HCl (36.46)
Melting Point 200–201 °C Crystalline solid; sharp transition indicates high purity [1].
Appearance Off-white to pale yellow powderDarkens upon oxidation/exposure to light.
Solubility Soluble: Methanol, Water, DMSOInsoluble: Hexane, EtherSalt form allows aqueous formulation.
pKa (Calculated) ~4.5–5.0 (Conjugate acid)Nitrogen lone pair is partially delocalized into the vinyl group.
Storage 2–8 °C, Desiccated, Inert GasHygroscopic and sensitive to oxidative polymerization.

Structural Characterization

Identification of this compound relies on distinguishing the gem-dimethyl signal and the olefinic protons.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.3–1.5 ppm (s, 6H): Characteristic gem-dimethyl singlet.

    • δ 5.4–5.6 ppm (d, 1H): C3-H olefinic proton.

    • δ 6.2–6.4 ppm (d, 1H): C4-H olefinic proton (couples with C3).

    • δ 6.5–7.2 ppm (m, 4H): Aromatic ring protons.

    • δ ~9.0+ ppm (br s): NH₂⁺ proton (exchangeable with D₂O).

Synthesis & Preparation Protocol

Unlike the 2,2,4-trimethyl derivative (which forms from aniline + acetone), the 2,2-dimethyl scaffold requires a specific 3-carbon fragment introduction. The most reliable route is the Copper-Catalyzed Cyclization of N-Propargyl Anilines [2].

Reaction Pathway

The synthesis involves the alkylation of aniline with 3-chloro-3-methyl-1-butyne followed by a thermal Claisen-type rearrangement and cyclization.

SynthesisPathway Aniline Aniline (Starting Material) Intermediate N-(1,1-Dimethylprop-2-ynyl)aniline (Intermediate) Aniline->Intermediate Alkylation (Cu/Et3N) Alkyne 3-Chloro-3-methyl-1-butyne (Reagent) Alkyne->Intermediate Cyclization CuCl / Toluene / Reflux (Cyclization) Intermediate->Cyclization Thermal Rearrangement FreeBase 2,2-Dimethyl-1,2-dihydroquinoline (Free Base) Cyclization->FreeBase SaltFormation HCl (gas) / Et2O FreeBase->SaltFormation Product 2,2-Dimethyl-1,2-dihydroquinoline HCl (Final Salt) SaltFormation->Product

Figure 1: Synthetic pathway via propargyl aniline cyclization.

Detailed Protocol (Bench Scale)

Safety Note: Perform all steps in a fume hood. 3-Chloro-3-methyl-1-butyne is a lachrymator.

  • N-Alkylation:

    • Dissolve Aniline (1.0 eq) and Triethylamine (1.2 eq) in dry THF.

    • Add 3-chloro-3-methyl-1-butyne (1.1 eq) dropwise at 0°C.

    • Add Cu powder (catalytic, 5 mol%). Stir at RT for 12h.

    • Workup: Filter salts, concentrate, and purify the intermediate N-(1,1-dimethylprop-2-ynyl)aniline via silica flash chromatography (Hexane/EtOAc).

  • Cyclization (Critical Step):

    • Dissolve the intermediate in degassed Toluene (0.1 M).

    • Add CuCl (10 mol%) as catalyst.

    • Reflux under Nitrogen for 3–6 hours. Monitoring by TLC is essential; the spot will shift significantly.

    • Mechanism:[4][5] The reaction proceeds via an amino-Claisen rearrangement followed by ring closure [2].

  • Salt Formation:

    • Dissolve the isolated free base oil in anhydrous Diethyl Ether.

    • Cool to 0°C. Slowly bubble dry HCl gas or add 2M HCl in Ether/Dioxane.

    • The hydrochloride salt will precipitate immediately as a white/off-white solid.

    • Filtration: Collect under Argon (hygroscopic) and wash with cold ether.

Stability & Degradation Mechanisms

Dihydroquinolines are inherently unstable compared to their fully aromatic quinoline counterparts. Understanding these pathways is vital for storage and handling.

Degradation DHQ 2,2-Dimethyl-1,2-dihydroquinoline (Active) Oxidation Oxidation (Air/Light) DHQ->Oxidation Quinoline 2,2-Dimethyl-quinoline (Aromatized/Degraded) Oxidation->Quinoline - H2 Polymer Oligomers/Polymers (Brown Gum) Oxidation->Polymer Radical Coupling Note HCl salt inhibits oxidation by protonating N Note->DHQ

Figure 2: Primary degradation pathways. Protonation (salt form) significantly retards these processes.

Self-Validating Storage Protocol:

  • Visual Check: Pure product is white/pale yellow. A brown tint indicates oxidation/polymerization.

  • Solubility Check: If the sample fails to dissolve completely in water/methanol and leaves a gummy residue, polymerization has occurred.

Applications in Drug Development[11]

  • Precocene Analogues: The 2,2-dimethyl-1,2-dihydroquinoline core mimics the chromene ring of Precocene I and II, natural products that induce premature metamorphosis in insects. This makes the compound a lead for novel insecticides or biological probes [2].

  • Antioxidant Precursors: Similar to TMQ, this scaffold acts as a radical scavenger. The hydrochloride salt allows for delivery in aqueous biological media to study oxidative stress protection in cellular models.

  • Fragment-Based Screening: Due to its low molecular weight (195.69) and specific geometry, it is an excellent fragment for binding pockets requiring a hydrophobic gem-dimethyl anchor.

References

  • Sigma-Aldrich. Product Specification: 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS 14465-62-4).[6]Link

  • Tsushima, K., et al. (1985). "Synthesis and Anti-juvenile Hormone Activity of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives." Agricultural and Biological Chemistry, 49(8), 2421-2423. Link

  • PubChem. 2,2-Dimethyl-1,2-dihydroquinoline (Compound Summary).Link

Sources

Foundational

The 2,2-Dimethyl-1,2-dihydroquinoline Scaffold: A Divergent Node in Heterocyclic Synthesis

Topic: Role of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride in heterocyclic chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists. Core Identity & Chemical S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride in heterocyclic chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists.

Core Identity & Chemical Significance

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) is a specialized heterocyclic monomer that serves as a critical "divergent node" in organic synthesis. While historically overshadowed by its 2,2,4-trimethyl analogue (the industrial rubber antioxidant "Acetone-anil" or TMQ), the 2,2-dimethyl variant has emerged as a privileged scaffold in modern medicinal chemistry.

The "Gem-Dimethyl" Effect

The defining feature of this scaffold is the gem-dimethyl group at the C2 position. In drug design, this moiety acts as a conformational lock , restricting the flexibility of the nitrogen-containing ring. This steric constraint is vital for:

  • Metabolic Stability: Blocking oxidation at the typically labile C2 position.

  • Receptor Selectivity: Forcing the attached N-substituents into specific vectors required for binding to nuclear receptors, particularly the Glucocorticoid Receptor (GR).

The Role of the Hydrochloride Salt

The free base, 2,2-dimethyl-1,2-dihydroquinoline, is an electron-rich enamine system prone to oxidation (forming nitroxide radicals) and acid-catalyzed dimerization. The hydrochloride salt is the requisite storage form for fine chemical applications. It protonates the nitrogen, deactivating the enamine character and preventing the spontaneous "Skraup-like" polymerization that plagues the free base.

Synthesis & Mechanistic Pathways[1][2][3][4][5][6][7]

The synthesis of the 2,2-dimethyl-1,2-dihydroquinoline core classically follows a modified Skraup or Combes quinoline synthesis logic, typically involving the condensation of aniline with acetone (or acetone equivalents like mesityl oxide).

The Mechanistic Landscape

The reactivity of this scaffold is defined by its ability to act as either a nucleophile (at C3) or an electrophile (at C4, after activation).

G Aniline Aniline + Acetone Intermediate Schiff Base / Enamine Intermediate Aniline->Intermediate Condensation (Cat. I2 or Sc(OTf)3) Scaffold 2,2-Dimethyl-1,2- dihydroquinoline (HCl) Intermediate->Scaffold Cyclization Dimer Dimerization (Rubber Antioxidants) Scaffold->Dimer Acid/Heat (Unwanted) THQ Tetrahydroquinoline (Bioactive Scaffold) Scaffold->THQ Reduction (H2/Pd or NaBH4) Quinoline Aromatization (Quinoline Derivatives) Scaffold->Quinoline Oxidation (DDQ/MnO2) C4_Func C4-Functionalization (Lithiation/Trapping) Scaffold->C4_Func 1. n-BuLi 2. Electrophile

Figure 1: The central role of the 2,2-dimethyl-1,2-dihydroquinoline scaffold in divergent synthesis. The HCl salt stabilizes the "Scaffold" node, preventing the "Dimer" pathway.

High-Value Application: Glucocorticoid Receptor (GR) Modulators[8]

The most significant modern application of this scaffold is in the development of Non-Steroidal Glucocorticoid Receptor Modulators (SGRMs) . Traditional steroidal drugs (like Prednisone) suffer from severe side effects (diabetes, muscle wasting) due to lack of selectivity.

The 2,2-dimethyl-1,2,3,4-tetrahydroquinoline core (derived from the dihydroquinoline) mimics the A-ring of the steroid skeleton but allows for "dissociated" activity—separating anti-inflammatory efficacy from metabolic side effects.

  • Mechanism: The 2,2-dimethyl group mimics the C19 methyl of steroids, anchoring the ligand in the GR Ligand Binding Domain (LBD).

  • Key Example: Compounds like AZD9567 utilize similar bicyclic scaffolds where the saturation and substitution pattern are critical for potency.

Experimental Protocol: Selective Reduction to Tetrahydroquinoline

Objective: To reduce 2,2-dimethyl-1,2-dihydroquinoline HCl to 2,2-dimethyl-1,2,3,4-tetrahydroquinoline without over-reduction or ring opening. Context: This is the primary step to "unlock" the scaffold for medicinal chemistry coupling reactions.

Reagents & Equipment[2][9][10]
  • Substrate: 2,2-Dimethyl-1,2-dihydroquinoline HCl (1.0 eq)

  • Catalyst: 10% Pd/C (5 mol%) or NaBH₃CN (for chemical reduction)

  • Solvent: Methanol (anhydrous)

  • Base: Triethylamine (1.1 eq, to free the base in situ)

  • Atmosphere: Hydrogen balloon (1 atm) or Argon (if using hydride)

Step-by-Step Methodology
  • Free Base Generation (In Situ):

    • Charge a flame-dried round-bottom flask with 2,2-Dimethyl-1,2-dihydroquinoline HCl (10 mmol).

    • Suspend in Methanol (50 mL).

    • Add Triethylamine (11 mmol) dropwise. The solution will clarify as the free base is liberated. Note: Do not isolate the free base if possible; it is prone to oxidation.

  • Catalytic Hydrogenation (Preferred Route):

    • Carefully add 10% Pd/C (catalytic amount, e.g., 100 mg) under an argon stream to prevent ignition.

    • Purge the system with Hydrogen gas (balloon pressure is sufficient).

    • Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (fluorescent under UV) will disappear, replaced by the non-fluorescent tetrahydroquinoline spot.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is pyrophoric; keep the filter cake wet.

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove residual triethylamine salts.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Yield & Characterization:

    • Expected Yield: 85–95%

    • Appearance: Pale yellow oil (oxidizes slowly to dark brown on air).

    • ¹H NMR Diagnostic: Look for the disappearance of alkenyl protons (C3-H/C4-H at ~5.5-6.5 ppm) and the appearance of methylene multiplets at ~1.7 ppm and ~2.7 ppm.

Data Summary Table: Reduction Methods
MethodReagentConditionsYieldSelectivityNotes
Catalytic Hydrogenation H₂ / Pd/CMeOH, RT, 1 atm>90%HighCleanest method; ideal for scale-up.
Hydride Reduction NaBH₃CNAcOH, RT75-85%ModerateAvoids H₂ gas; requires acidic work-up.
Transfer Hydrogenation Hantzsch Esterchiral phosphoric acid60-80%Enantioselective Used if chiral C2/C4 centers are needed.

References

  • Synthesis & Properties: Craig, D. (1938). "The Reaction of Acetone with Aniline." Journal of the American Chemical Society, 60(6), 1458-1465. Link

  • Medicinal Application (GR Modulators): Hudson, A. R., et al. (2011).[2] "Discovery of orally available tetrahydroquinoline-based glucocorticoid receptor agonists." Bioorganic & Medicinal Chemistry Letters, 21(6), 1697-1700.[2] Link

  • Functionalization (Lithiation): Fletcher, S. P., et al. (2009). "Kinetic Resolution of 2-Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2- and 1,4-Dihydroquinolines." Chemistry – A European Journal, 15(46), 12662-12666. Link

  • Modern Catalytic Synthesis: Qiu, Z., et al. (2025). "Recent Advances in 1,2-Dihydroquinolines Synthesis via Skraup-Type Reactions." ChemistrySelect, 10(1). Link

  • Dimerization Mechanism: Liu, Y., et al. (2012). "Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer." Asian Journal of Chemistry, 24(12), 5649. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride from Aniline: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride, a valuable heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol details a robust and scalable procedure commencing from readily available starting materials, aniline and acetone, via the Doebner-von Miller reaction. This application note is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles, safety considerations, and characterization data to ensure a successful and reproducible synthesis.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities and applications. The 1,2-dihydroquinoline core, in particular, serves as a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. The title compound, 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride, is a versatile intermediate for further chemical elaboration and a potential candidate in drug discovery programs.

The synthesis described herein utilizes the well-established Doebner-von Miller reaction, a powerful acid-catalyzed method for the construction of the quinoline ring system.[1][2] This one-pot synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which in this protocol is generated in situ from the self-condensation of acetone.[1][3]

Reaction Scheme

The overall synthesis is a two-step process: the initial acid-catalyzed cyclization to form the free base, 2,2-Dimethyl-1,2-dihydroquinoline, followed by its conversion to the corresponding hydrochloride salt for improved stability and handling.

Step 1: Doebner-von Miller Reaction

Step 2: Hydrochloride Salt Formation

Mechanistic Insights

The Doebner-von Miller reaction is a classic example of an acid-catalyzed cyclization. The currently accepted mechanism involves several key stages:

  • In Situ Formation of the α,β-Unsaturated Carbonyl: Under acidic conditions, acetone undergoes an aldol condensation to form diacetone alcohol, which then dehydrates to yield the key α,β-unsaturated intermediate, mesityl oxide.[3]

  • Michael Addition: Aniline acts as a nucleophile and undergoes a conjugate (Michael) addition to mesityl oxide.

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, leading to the formation of a six-membered ring.

  • Dehydration and Tautomerization: Subsequent dehydration and tautomerization steps lead to the formation of the stable 1,2-dihydroquinoline ring system.

A visual representation of the reaction mechanism is provided below.

Doebner-von_Miller_Mechanism cluster_0 In Situ Formation of Mesityl Oxide cluster_1 Quinoline Ring Formation Acetone1 Acetone Diacetone_alcohol Diacetone Alcohol Acetone1->Diacetone_alcohol + Acetone, H+ Acetone2 Acetone Mesityl_oxide Mesityl Oxide Diacetone_alcohol->Mesityl_oxide - H2O Aniline Aniline Intermediate1 Michael Adduct Aniline->Intermediate1 + Mesityl Oxide Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,2-Dimethyl-1,2- dihydroquinoline Intermediate2->Product - H2O, Tautomerization

Caption: Reaction mechanism of the Doebner-von Miller synthesis.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
AnilineReagent Grade, ≥99.5%Sigma-Aldrich
AcetoneACS Reagent Grade, ≥99.5%Fisher Scientific
Hydrochloric AcidConcentrated (37%)VWR
Diethyl EtherAnhydrousJ.T. Baker
Sodium SulfateAnhydrousEMD Millipore
Round-bottom flask500 mL---
Reflux condenser------
Magnetic stirrer with hotplate------
Separatory funnel500 mL---
Rotary evaporator------
Büchner funnel and filter flask------
pH paper------
Safety Precautions

This protocol involves the use of hazardous chemicals. It is imperative to perform the synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen and mutagen.[4][5][6][7][8] Handle with extreme care.

  • Acetone: Highly flammable liquid and vapor.[2][3][9][10][11] Causes serious eye irritation and may cause drowsiness or dizziness.[2][3][9][10][11] Keep away from heat and open flames.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[12][13][14][15] May cause respiratory irritation.[13][14][15] Handle with caution in a fume hood.

Step 1: Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline (Free Base)
  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (0.1 mol, 9.31 g) and acetone (0.5 mol, 36.8 mL).

  • Slowly and carefully add concentrated hydrochloric acid (0.1 mol, 8.3 mL) to the stirred mixture. The addition is exothermic, and the reaction mixture may warm up.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. Be cautious as CO2 gas will evolve.

  • Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,2-Dimethyl-1,2-dihydroquinoline as an oil.

Step 2: Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride
  • Dissolve the crude 2,2-Dimethyl-1,2-dihydroquinoline oil in approximately 100 mL of anhydrous diethyl ether.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, with stirring. A white precipitate of the hydrochloride salt will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

Purification and Characterization

Purification

The crude 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride can be further purified by recrystallization.[5][16][17] A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether.

  • Dissolve the crude hydrochloride salt in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Slowly add diethyl ether to the hot ethanolic solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
Appearance White to off-white crystalline solid
Melting Point Literature values may vary, but a sharp melting point indicates purity.
¹H NMR Characteristic peaks for the aromatic protons, the vinyl proton, and the two methyl groups.
¹³C NMR Resonances corresponding to the aromatic, vinylic, and aliphatic carbons.
FT-IR Characteristic absorption bands for N-H stretching (of the hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and vinyl), and C-N stretching.

Troubleshooting

Issue Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure efficient stirring.
Loss of product during workup.Ensure complete extraction and careful handling during transfers.
Dark, Tarry Product Polymerization of intermediates.[13]Control the reaction temperature carefully. Consider slower addition of the acid catalyst.
Product does not crystallize Impurities present.Purify the crude free base by column chromatography before salt formation. Ensure the use of anhydrous solvents for the hydrochloride precipitation.
Incorrect solvent for recrystallization.Experiment with different solvent systems (e.g., ethanol/ether, isopropanol/hexane).

Experimental Workflow Diagram

Synthesis_Workflow A 1. Mix Aniline, Acetone, and HCl B 2. Reflux for 6-8 hours A->B C 3. Neutralize with NaHCO3 B->C D 4. Extract with Diethyl Ether C->D E 5. Dry and Evaporate Solvent D->E F Crude 2,2-Dimethyl-1,2- dihydroquinoline (Oil) E->F G 6. Dissolve in Anhydrous Diethyl Ether F->G H 7. Precipitate with HCl G->H I 8. Filter and Wash H->I J 9. Dry under Vacuum I->J K 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride (Crude) J->K L 10. Recrystallize from Ethanol/Diethyl Ether K->L M Pure Product L->M

Caption: Step-by-step experimental workflow.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride from aniline and acetone. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate. The provided information on the reaction mechanism, purification, and characterization will aid in understanding the chemical transformations and ensuring the quality of the final product.

References

  • Flinn Scientific. (2016, August 31). Acetone Safety Data Sheet (SDS).
  • Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(Special Issue), 123-126.
  • ChemSupply Australia. (2024). Safety Data Sheet for Acetone.
  • Kurkin, A. V., Altieri, A., Andreev, I. A., & Debnath, A. K. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry, 4(4), 1033.
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Ecolab. (n.d.). SAFETY DATA SHEET HYDROCHLORIC ACID 33%.
  • Wikipedia. (2023). Doebner–Miller reaction.
  • INEOS Group. (2022, December 1). SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • PENTA. (2025, April 8). Aniline - SAFETY DATA SHEET.
  • PENTA. (2025, April 29). Acetone - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Chemos GmbH & Co.KG. (2021, November 30). Safety Data Sheet: aniline.
  • Xiang, J.-C., Wang, Z.-X., Cheng, Y., Xia, S.-Q., Wang, M., Tang, B.-C., Wu, Y.-D., & Wu, A.-X. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. The Journal of Organic Chemistry, 82(17), 9210–9216.
  • Loba Chemie. (2023, December 11). ANILINE AR.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • CUNY. (n.d.). Purification by Recrystallization.
  • Scribd. (n.d.). Recrystallization Techniques for Purification.
  • ChemicalBook. (n.d.). 2,2,4-Trimethyl-1,2-dihydroquinoline(147-47-7).
  • ResearchGate. (2025, November 1). Solvent-free one pot synthesis of 1, 2-Dihydroquinolines from Anilines and Acetone catalysed by MOF-199.
  • PierpaLab. (2024, September 24). Vanillin acetone aldol condensation.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • University of California, Irvine. (n.d.). Recrystallization.

Sources

Application

Step-by-step preparation of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

Application Note: Precision Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride Abstract This application note details a high-purity synthesis protocol for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Abstract

This application note details a high-purity synthesis protocol for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-61-3 for free base), a critical scaffold in the development of tetrahydroquinoline-based therapeutics and advanced polymer stabilizers. Unlike the industrial synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) via acetone-aniline condensation, this protocol utilizes a Copper(I)-catalyzed cyclization of aniline with 3-chloro-3-methyl-1-butyne . This route ensures regio-specificity, avoiding the formation of 4-substituted byproducts. The guide includes a robust method for converting the sensitive free base into its stable, crystalline hydrochloride salt, suitable for long-term storage and pharmaceutical compounding.

Introduction & Mechanistic Insight

The 2,2-dimethyl-1,2-dihydroquinoline motif is structurally distinct from the common rubber antioxidant TMQ (2,2,4-trimethyl). The absence of the 4-methyl group makes it a versatile intermediate for functionalization at the C3 and C4 positions.

Synthetic Strategy: The synthesis relies on the Easton-Cassady Cyclization , where a gem-dimethyl propargylic electrophile reacts with aniline.

  • N-Alkylation: Aniline attacks the propargyl chloride/acetate.

  • Cu(I)-Catalyzed Rearrangement: The resulting N-propargylaniline undergoes a [3,3]-sigmatropic rearrangement (Claisen type) followed by cyclization to form the dihydroquinoline ring.

  • Salt Formation: The free base is an oil prone to oxidation; conversion to the hydrochloride salt locks the nitrogen lone pair, significantly enhancing oxidative stability.

Reaction Scheme & Workflow

Figure 1: Mechanistic Pathway

ReactionScheme Aniline Aniline (C6H5NH2) Intermediate N-(1,1-Dimethylpropargyl)aniline (Transient) Aniline->Intermediate Substitution Reagent 3-Chloro-3-methyl-1-butyne (Electrophile) Reagent->Intermediate ProductBase 2,2-Dimethyl-1,2-dihydroquinoline (Free Base - Oil) Intermediate->ProductBase [3,3]-Sigmatropic Rearrangement (Cu+) Catalyst CuCl / Cu Bronze (Catalyst) Catalyst->ProductBase Catalysis ProductSalt 2,2-Dimethyl-1,2-dihydroquinoline HCl (Crystalline Solid) ProductBase->ProductSalt HCl (g) / Et2O Precipitation

Caption: Copper(I)-catalyzed cyclization pathway followed by hydrochloride salt formation.

Materials & Equipment

Reagents:

  • Aniline: ACS Reagent, ≥99.5% (Freshly distilled over Zn dust to remove oxidation products).

  • 3-Chloro-3-methyl-1-butyne: 97% (Commercially available or synthesized from 2-methyl-3-butyn-2-ol).

  • Copper(I) Chloride (CuCl): ≥99%, purified (Must be white/pale green; wash with dilute HCl/EtOH/Ether if oxidized).

  • Solvent: 1,4-Dioxane (Anhydrous) or THF (Inhibited).

  • Workup: Diethyl ether, Brine, NaHCO₃, MgSO₄.

  • Salt Formation: 2.0 M HCl in Diethyl Ether (Anhydrous).

Equipment:

  • Three-neck round-bottom flask (250 mL) with reflux condenser.

  • Inert gas manifold (Nitrogen or Argon).

  • Temperature controller with oil bath.

  • Vacuum filtration setup (Schlenk line preferred for salt filtration).

Experimental Protocol

Phase 1: Cyclization Reaction

Objective: Synthesize the free base 2,2-dimethyl-1,2-dihydroquinoline.

  • System Preparation: Flame-dry a 250 mL three-neck flask and cool under a stream of Nitrogen.

  • Catalyst Loading: Charge the flask with CuCl (1.0 g, 10 mmol) , Copper powder (0.1 g) (optional co-catalyst to maintain Cu(I) state), and Anhydrous 1,4-Dioxane (50 mL) .

  • Reactant Addition:

    • Add Aniline (9.3 g, 100 mmol) via syringe.

    • Add Triethylamine (11.1 g, 110 mmol) (acts as an acid scavenger for the HCl generated during alkylation). Note: Some protocols omit base if using excess aniline, but TEA improves yield.

    • Dropwise addition: Add 3-Chloro-3-methyl-1-butyne (10.2 g, 100 mmol) dissolved in 10 mL Dioxane over 30 minutes at Room Temperature (RT).

  • Reaction:

    • Stir at RT for 1 hour.

    • Heat the mixture to 75–80°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aniline spot should disappear, and a fluorescent blue spot (product) should appear.

  • Quench: Cool to RT and dilute with Diethyl Ether (100 mL) . Pour into Ice-Water (100 mL) containing NH₄OH (10 mL) to complex the copper salts (blue aqueous layer).

Phase 2: Workup & Purification
  • Extraction: Separate the organic layer.[1][2][3] Extract the aqueous layer with Ether (2 x 50 mL).

  • Washing: Wash combined organics with:

    • Saturated NH₄Cl (2 x 50 mL) to remove residual Cu.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap, <40°C).

  • Purification (Crucial): The crude oil is often dark. Purify via Vacuum Distillation (bp ~80–85°C at 0.5 mmHg) OR Flash Chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Yield Target: 60–70% (Pale yellow oil).

Phase 3: Hydrochloride Salt Formation

Objective: Convert the unstable oil into a stable crystalline solid.

  • Dissolution: Dissolve the purified free base (e.g., 5.0 g) in Anhydrous Diethyl Ether (25 mL) . Cool to 0°C in an ice bath.

  • Acidification: Slowly add 2.0 M HCl in Ether (approx. 16-18 mL) dropwise with vigorous stirring.

    • Observation: A white to off-white precipitate will form immediately.

    • Endpoint: Test supernatant pH; ensure it is acidic (pH < 2).

  • Isolation: Stir at 0°C for 30 minutes. Filter the solid rapidly under Nitrogen (the salt can be hygroscopic).

  • Washing: Wash the filter cake with cold, anhydrous Ether (2 x 10 mL).

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance White to pale beige crystalline solidDarkens upon air exposure (oxidation).
Melting Point 165–170°C (Decomposes)Sharp MP indicates high purity.
Yield (Overall) 50–65%Based on Aniline.
1H NMR (DMSO-d6) δ 1.28 (s, 6H, 2xCH₃), 5.44 (d, 1H, =CH), 6.24 (d, 1H, =CH-Ar)Characteristic gem-dimethyl singlet.
Storage -20°C, Desiccated, DarkHygroscopic and light sensitive.

Troubleshooting & Optimization

Figure 2: Process Troubleshooting Logic

Troubleshooting Problem Low Yield / Impure Product Check1 Is Catalyst Green/Blue? Problem->Check1 Action1 CuCl Oxidized: Wash with HCl/EtOH or use fresh CuCl Check1->Action1 Yes Check2 Did Polymerization Occur? Check1->Check2 No Action2 Temp too high (>90°C) or O2 leak. Keep <80°C under N2. Check2->Action2 Yes Check3 Salt is Sticky/Gummy? Check2->Check3 No Action3 Water present. Use Anhydrous Ether and dry HCl gas/ether. Check3->Action3 Yes

Caption: Diagnostic flow for common synthesis issues.

Critical Control Points:

  • Catalyst Quality: CuCl must be Cu(I). Oxidation to Cu(II) kills the reaction. The addition of Cu bronze powder helps maintain the Cu(I) oxidation state in situ.

  • Temperature: Do not exceed 90°C. Higher temperatures promote polymerization (tar formation), similar to the industrial TMQ process.

  • Salt Hygroscopicity: If the salt oils out, triturate with anhydrous acetone/ether mixture to induce crystallization.

References

  • Easton, N. R., & Cassady, D. R. (1962). "Reaction of Acetylenic Chlorides with Amines." Journal of Organic Chemistry, 27(12), 4713–4714.

  • Williamson, N. M., et al. (2000).[3] "The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors." Arkivoc, (iii), 372-381.[3]

  • Bories, C. C., et al. (2023).[4] "Regio- and Chemoselective Dearomatization of N-Heteroarenes." Organic Letters, 25, 843-848.[4]

  • PubChem Compound Summary. "2,2-Dimethyl-1,2-dihydroquinoline (CID 12437301)."[5] National Center for Biotechnology Information.

Sources

Method

Application Note: 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride as a High-Efficiency Polymerization Inhibitor

[label="Propagating Radical\n(R•)", fillcolor Validating the Protocol I'm now focusing on the self-validating aspects of the experimental protocols, especially the Polymerization Induction Time (PIT) assay. I'm ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Propagating Radical\n(R•)", fillcolor

Validating the Protocol

I'm now focusing on the self-validating aspects of the experimental protocols, especially the Polymerization Induction Time (PIT) assay. I'm ensuring the protocol's setup includes controls for a blank, a positive control (MEHQ), and the DDH-HCl test. I'm also ensuring all experimental results are properly attributed, with clear analysis of results. The validation demonstrates the causality of my data.

Refining the Experiment

I'm now revising the experimental protocol for the PIT assay to include removing the previous inhibitor and establishing a true baseline. I plan to use the exothermic nature of polymerization to monitor the onset of auto-acceleration using a temperature spike (T_spike), which is objective. I'm also preparing a table to compare inhibitor performance, including DDH-HCl, MEHQ, Phenothiazine, and TMQ, based on optimal monomer phase, oxygen dependency, volatility, and relative efficacy. I'm revisiting my citations, incorporating LookChem and ResearchGate.

Finalizing the Document

I'm now implementing final revisions to ensure document cohesion and accuracy. I've integrated all experimental details, including the PIT assay with controls and the inhibitor comparison data. I am also adding a self-validating framework for my experimental protocols. I'm finalizing citations, ensuring each reference supports the corresponding text. My focus is on delivering a comprehensive, validated application note suitable for professional use.

Finalizing the Content

I'm now putting the finishing touches on the application note, focusing on clarity and accuracy. I've re-evaluated DDH-HCl's solubility in polar solvents and its reduced volatility in high-temperature systems. I'm finalizing the mechanistic framework, incorporating the HAT mechanism and advantages of the hydrochloride salt. I'm ensuring the data table provides a robust comparison of inhibitors. The experimental protocols and self-validating framework are also ready.

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Document Purpose: To provide a comprehensive, mechanistically grounded guide on the application, validation, and experimental protocols for using 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (DDH-HCl) in monomer stabilization and radical scavenging workflows.

Mechanistic Framework: The Causality of Inhibition

The premature polymerization of reactive monomers (e.g., acrylates, acrylamides, and styrenics) during storage, processing, or high-temperature distillation is a critical failure mode in chemical synthesis and pharmaceutical manufacturing. While standard inhibitors like Monomethyl ether of hydroquinone (MEHQ) or Phenothiazine (PTZ) are widely used, they suffer from strict oxygen dependencies or poor aqueous solubility.

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (DDH-HCl) addresses these limitations through its unique physicochemical properties.

Why the Hydrochloride Salt?

The selection of the hydrochloride salt over the free base is driven by two causal factors:

  • Phase Partitioning & Solubility: The ionic nature of the hydrochloride salt dramatically enhances solubility in aqueous systems and highly polar monomers [1.3]. This is particularly advantageous for stabilizing aqueous acrylamide or acrylic acid where hydrophobic inhibitors precipitate.

  • Volatility Suppression: During vacuum distillation, free-base amines can co-distill with the monomer, leaving the reboiler (bottoms) unprotected and contaminating the purified distillate. The salt form reduces the vapor pressure to near-zero, ensuring the inhibitor remains entirely in the high-heat zone where radical generation is most severe.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The inhibitory action of dihydroquinoline derivatives is predicated on their ability to act as potent radical scavengers[1]. In the monomer matrix, the compound exists in equilibrium with its free base. The secondary amine (>N-H) donates a hydrogen atom to a propagating polymer radical (R•) via a Hydrogen Atom Transfer (HAT) mechanism.

This terminates the growing polymer chain and generates a highly resonance-stabilized aminyl radical (>N•). Because the unpaired electron is delocalized across the aromatic ring and the dihydroquinoline double bond, the aminyl radical lacks the energy to initiate a new polymer chain. Instead, it couples with a second propagating radical, meaning one molecule of DDH-HCl can effectively terminate two radical species.

Mechanism R_rad Propagating Radical (R•) Term1 Dead Polymer (R-H) R_rad->Term1 Abstracts H Term2 Stable Adduct (>N-R) R_rad->Term2 Inhibitor DDH-HCl (>NH2+ Cl-) FreeBase DDH Free Base (>NH) Inhibitor->FreeBase Deprotonation in Monomer Aminyl Aminyl Radical (>N•) FreeBase->Aminyl H-Atom Transfer (HAT) FreeBase->Term1 Aminyl->Term2 Radical Coupling with R•

Radical scavenging mechanism of DDH-HCl via Hydrogen Atom Transfer and radical coupling.

Comparative Efficacy Data

To justify the selection of DDH-HCl in a process workflow, it is essential to compare its performance metrics against industry standards. The data below summarizes the operational windows for various inhibitors.

InhibitorOptimal Monomer PhaseOxygen DependencyVolatility (Distillation)Relative Efficacy (Anaerobic)
DDH-HCl Polar / AqueousIndependent Non-volatile (Salt) High
MEHQ Non-polar / OrganicHighly DependentModerateLow
Phenothiazine Non-polar / OrganicIndependentLowHigh
TMQ Rubbers / OlefinsIndependentLowModerate[2]

Note: DDH-HCl excels in anaerobic environments (e.g., nitrogen-purged distillation columns) where MEHQ fails due to the absence of dissolved oxygen required to form the active quinone species.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating mandatory control groups and objective thermodynamic measurements (exotherm tracking) rather than subjective visual inspections, the protocol guarantees that any observed inhibition is causally linked to the DDH-HCl dosing.

Protocol A: Monomer Purification and Baseline Establishment

Before evaluating DDH-HCl, the monomer must be stripped of its factory-added storage inhibitor to establish a true zero-baseline.

  • Washing (For water-immiscible monomers e.g., Styrene): Wash the monomer three times with an equal volume of 5% aqueous NaOH in a separatory funnel to remove phenolic inhibitors (like MEHQ or hydroquinone).

  • Rinsing: Wash twice with deionized water until the aqueous layer reaches a neutral pH.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (

    
    ) for 30 minutes, then filter.
    
  • Validation Check: Run a 5 mL aliquot of the uninhibited monomer in the PIT assay (Protocol B). Self-Validation: If the blank does not polymerize within the expected baseline time (e.g., <15 minutes at 120°C), the purification failed, and residual inhibitor remains.

Protocol B: Polymerization Induction Time (PIT) Assay via Exotherm Tracking

This protocol measures the exact time it takes for auto-acceleration (the Trommsdorff-Norrish effect) to overcome the inhibitor.

Materials:

  • Purified monomer (from Protocol A)

  • DDH-HCl stock solution (1% w/v in a compatible polar solvent like methanol or water)[3]

  • Thermocouple data logger

  • Oil bath pre-heated to 120°C

Step-by-Step Procedure:

  • Group Assignment: Prepare three 20 mL glass reaction vials:

    • Vial 1 (Negative Control): 10 mL purified monomer + 0 ppm inhibitor.

    • Vial 2 (Positive Control): 10 mL purified monomer + 100 ppm MEHQ (under

      
       purge).
      
    • Vial 3 (Test): 10 mL purified monomer + 100 ppm DDH-HCl.

  • Anaerobic Purge: Sparge all vials with high-purity Nitrogen gas for 10 minutes to remove dissolved oxygen. Seal the vials with septa. Causality: This proves the inhibitor's efficacy in oxygen-starved distillation environments.

  • Thermal Initiation: Insert a thermocouple through the septum of each vial, ensuring the probe is submerged in the liquid. Submerge all vials simultaneously into the 120°C oil bath.

  • Data Acquisition: Record the internal temperature continuously.

  • Endpoint Determination: The monomer temperature will slowly equilibrate with the oil bath. The PIT is strictly defined as the time (in minutes) from submersion until a sudden, sharp exothermic spike is recorded (e.g., temperature shoots from 120°C to >160°C).

Workflow Prep Prepare Monomer (Remove old inhibitor) Dose Dose DDH-HCl (10 - 500 ppm) Prep->Dose Heat Accelerated Heating (120°C Reflux) Dose->Heat Monitor Monitor Exotherm (Thermocouple) Heat->Monitor Analyze Determine Induction Time (PIT) Monitor->Analyze

Self-validating experimental workflow for determining Polymerization Induction Time (PIT).

Troubleshooting & Optimization

  • Premature Polymerization in the Test Vial: If the DDH-HCl vial polymerizes almost as quickly as the blank, verify the solubility of the stock solution. If dosed into a highly non-polar monomer (like pure hexane-based mixtures) without a co-solvent, the salt may precipitate out of the active phase. Solution: Utilize a minimal amount of methanol as a carrier solvent to ensure homogeneous distribution.

  • MEHQ Control Fails to Inhibit: This is an expected outcome and validates the anaerobic environment. MEHQ requires dissolved

    
     to form the active radical-scavenging quinone. If MEHQ does inhibit in Vial 2, your nitrogen purge was insufficient, and the assay must be repeated.
    
  • Discoloration: Dihydroquinoline derivatives often form highly conjugated, colored byproducts upon radical scavenging. A shift to a yellow/amber hue during the heating phase is a visual confirmation of active HAT radical termination[2] and should not be mistaken for product degradation.

References

  • LookChem. "Poly(1,2-dihydro-2,2,4-trimethylquinoline) | lookchem: Antioxidant, stabilizer, or polymerization inhibitor." Accessed March 5, 2026.
  • BenchChem. "2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research - Benchchem." Accessed March 5, 2026.
  • ResearchGate. "New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2)." (Contains data on 1,2-Dihydro-2,2-dimethylquinoline hydrochloride stability in aqueous solutions). Accessed March 5, 2026.
  • ResearchGate. "Synthesis of a novel series of 1,2-dihydroquinoline-8-glyoxylamide derivatives." (Contains data on water-soluble dihydroquinoline-type antioxidant salt forms). Accessed March 5, 2026.

Sources

Application

Technical Application Note: Precision Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Abstract & Application Scope 2,2-Dimethyl-1,2-dihydroquinoline (CAS: 14465-61-3) is a critical heterocyclic scaffold distinct from the industrially common 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). While TMQ is a bulk a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

2,2-Dimethyl-1,2-dihydroquinoline (CAS: 14465-61-3) is a critical heterocyclic scaffold distinct from the industrially common 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ). While TMQ is a bulk antioxidant synthesized via crude acetone-aniline condensation, the 2,2-dimethyl analog requires a precision synthesis to avoid alkylation at the C4 position. This compound serves as a vital intermediate in the synthesis of precocene analogues (insect anti-juvenile hormones), specific potassium channel blockers, and functionalized tetrahydroquinolines for neurodegenerative therapeutics.

This guide details the Copper(I)-Catalyzed Amino-Claisen Rearrangement/Cyclization protocol. This route is selected for its regioselectivity, preventing the formation of polymerized byproducts common in acid-catalyzed ketone condensations.

Reagent Selection & Rationale

The synthesis relies on the formation of an N-propargyl aniline intermediate followed by a catalytic cyclization.

Table 1: Essential Reagents and Solvents
Reagent/SolventGrade/PurityRoleCritical Selection Criteria
Aniline ACS Reagent (>99.5%)SubstrateMust be freshly distilled to remove oxidation products (azobenzene) that inhibit the Cu-catalyst.
3-Chloro-3-methyl-1-butyne Synthesis Grade (>95%)Alkylating AgentProvides the gem-dimethyl propargyl group. Can be synthesized in situ from 2-methyl-3-butyn-2-ol if necessary.
Copper(I) Chloride (CuCl) Anhydrous (>99%)Lewis Acid CatalystActivates the alkyne for the [3,3]-sigmatropic rearrangement. Must be white/off-white. Green CuCl indicates oxidation to Cu(II) and will fail.
Copper Powder (Cu) Fine Powder (<63 µm)Co-Catalyst/ReductantMaintains Cu(I) oxidation state and prevents catalyst poisoning.
Triethylamine (Et₃N) AnhydrousBaseScavenges HCl released during the initial N-alkylation step.
Toluene AnhydrousSolventHigh-boiling non-polar solvent required to reach activation energy for cyclization (reflux ~110°C).
HCl in 1,4-Dioxane 4.0 M SolutionSalt Forming AgentAnhydrous acid source to precipitate the hydrochloride salt without hydrolysis.

Reaction Mechanism: The Amino-Claisen Pathway

The formation of 2,2-dimethyl-1,2-dihydroquinoline proceeds via a domino sequence: N-Alkylation → [3,3]-Sigmatropic Rearrangement → [1,5]-H Shift → 6π-Electrocyclization .

  • N-Alkylation: Aniline displaces the chloride from 3-chloro-3-methyl-1-butyne to form N-(1,1-dimethylprop-2-ynyl)aniline.

  • Catalytic Activation: CuCl coordinates to the alkyne π-system.

  • Rearrangement: The molecule undergoes a [3,3]-sigmatropic shift (Amino-Claisen), moving the gem-dimethyl group to the ortho-position and forming an allene intermediate.

  • Cyclization: Intramolecular nucleophilic attack of the amine on the central allene carbon closes the ring.

ReactionMechanism Aniline Aniline (Substrate) Intermediate1 N-(1,1-dimethylprop-2-ynyl)aniline (Isolated or In-situ) Aniline->Intermediate1 Et3N, -HCl Alkyne 3-Chloro-3-methyl-1-butyne (Reagent) Alkyne->Intermediate1 Transition [3,3]-Sigmatropic Rearrangement (CuCl Catalyzed) Intermediate1->Transition CuCl / Cu Toluene, Reflux Allene Ortho-Allenyl Aniline (Transient) Transition->Allene Product 2,2-Dimethyl-1,2-dihydroquinoline (Free Base) Allene->Product 6π-Electrocyclization [1,5]-H Shift Salt 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride Product->Salt HCl/Dioxane

Caption: Mechanistic pathway from aniline alkylation to copper-catalyzed cyclization and salt formation.

Experimental Protocol

Phase 1: Synthesis of N-(1,1-Dimethylprop-2-ynyl)aniline

Note: This step can be performed separately or as part of a one-pot procedure. Isolation is recommended for higher purity.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Charging: Add Aniline (9.31 g, 100 mmol), Triethylamine (12.1 g, 120 mmol), and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add 3-Chloro-3-methyl-1-butyne (10.25 g, 100 mmol) over 30 minutes. The solution will turn cloudy as Et₃N·HCl precipitates.

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of aniline.

  • Workup: Filter off the white solid (Et₃N·HCl). Concentrate the filtrate under reduced pressure.

  • Purification (Optional but Recommended): Flash chromatography on silica gel (Eluent: Hexane/EtOAc 20:1) to yield the N-propargyl intermediate as a pale yellow oil.

Phase 2: Copper-Catalyzed Cyclization
  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and nitrogen balloon.

  • Charging: Dissolve the N-propargyl intermediate (from Phase 1) in Anhydrous Toluene (10 mL per gram of substrate).

  • Catalyst Addition: Add CuCl (5 mol%) and Copper Powder (5 mol%).

    • Critical Check: Ensure the reaction mixture is strictly deoxygenated (sparge with N₂ for 10 mins) before heating, as oxygen decomposes the dihydroquinoline product.

  • Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. The solution will darken.

  • Monitoring: Monitor by TLC. The product usually has a lower R_f than the starting material and fluoresces blue under UV (254/365 nm).

  • Workup: Cool to RT. Filter through a pad of Celite to remove copper residues. Wash the pad with Ethyl Acetate.

  • Evaporation: Concentrate the filtrate to obtain the crude 2,2-dimethyl-1,2-dihydroquinoline as a brown oil.

Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude brown oil in a minimal amount of Diethyl Ether (or MTBE).

  • Acidification: Cool to 0°C. Dropwise add 4.0 M HCl in Dioxane with vigorous stirring until pH < 2.

  • Precipitation: A beige/white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether (3 x 20 mL) to remove non-basic impurities and residual toluene.

  • Drying: Dry the solid in a vacuum desiccator over P₂O₅ for 12 hours.

  • Yield: Typical yield is 60–75% (over two steps).

    • Appearance: Off-white to pale yellow hygroscopic powder.

    • Storage: Store at -20°C under argon (prone to oxidation to quinoline).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Black Tar Polymerization or OxidationEnsure strict N₂ atmosphere. Do not overheat (>120°C). Use fresh CuCl.
Green Reaction Color Catalyst Oxidation (Cu²⁺)Add 10 mol% Cu powder to reduce Cu(II) back to catalytic Cu(I).
Product is Quinoline Disproportionation/Oxidation1,2-Dihydroquinolines oxidize easily.[1] Perform salt formation immediately after workup. Avoid prolonged exposure to air.
Incomplete Cyclization Low TemperatureToluene reflux (110°C) is mandatory. THF (66°C) is too cool for the rearrangement.

References

  • Tsushima, K., et al. (1985). "Synthesis and Anti-juvenile Hormone Activity of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives." Agricultural and Biological Chemistry, 49(8), 2421-2423.

  • Williamson, N. M., et al. (2000). "The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors." Arkivoc, 2000(3), 372-381.[2]

  • Dauphinee, G. A., & Forrest, T. P. (1978). "1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines." Canadian Journal of Chemistry, 56(5), 632-635.

  • Kothandaraman, P., et al. (2009).[3] "AuCl3/AgSbF6-Catalyzed Intramolecular Allylic Amination." Journal of Organic Chemistry, 74(16), 5947-5952.

Sources

Method

Catalytic condensation methods for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

An Application Guide to Catalytic Condensation Methods for the Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Catalytic Condensation Methods for the Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Dihydroquinoline Scaffold

The 1,2-dihydroquinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The specific analogue, 2,2-Dimethyl-1,2-dihydroquinoline, and its hydrochloride salt are of particular interest as versatile intermediates. The gem-dimethyl group at the C2 position offers steric bulk and metabolic stability, making it a valuable building block for drug discovery programs. This guide provides a detailed exploration of the catalytic condensation methods used to synthesize this key intermediate, focusing on the underlying principles, practical protocols, and the rationale behind catalyst selection.

Synthetic Strategy: The Catalytic Condensation of Anilines and Acetone

The most direct and atom-economical approach to the 2,2,4-trimethyl-1,2-dihydroquinoline core is the acid-catalyzed condensation of anilines with acetone. This reaction, a variation of the Doebner-von Miller reaction, typically proceeds through a series of steps including imine formation, tautomerization, aldol-type condensation, and finally, an intramolecular cyclization followed by dehydration. The choice of catalyst is critical to control the reaction rate, minimize side products, and achieve high yields under manageable conditions.

cluster_main Overall Reaction Aniline Aniline Product 2,2,4-Trimethyl- 1,2-dihydroquinoline Aniline->Product Catalytic Condensation Iminium Iminium Ion Aniline->Iminium + Acetone - H2O Acetone Acetone Acetone->Product Catalytic Condensation Enamine Enamine Intermediate Acetone->Enamine Tautomerization Aldol_Adduct Aldol-type Adduct Iminium->Aldol_Adduct + Enamine Aldol_Adduct->Product Cyclization - H2O invis1 invis2 Catalyst Catalyst (e.g., Acid) Catalyst->Iminium

Caption: General reaction scheme for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

Method 1: Heterogeneous Catalysis with Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. MOF-199, a copper-based MOF, is particularly effective for this transformation.[1]

Expertise & Causality:

The catalytic activity of MOF-199 stems from the Lewis acidic copper centers within its structure. These sites coordinate with the carbonyl oxygen of acetone, activating it towards nucleophilic attack by the aniline. The porous nature of the MOF allows for the diffusion of reactants and products while concentrating them near the active sites, thereby increasing the reaction efficiency. A key advantage of using a heterogeneous catalyst like MOF-199 is the ease of separation from the reaction mixture—simple filtration is sufficient, allowing for catalyst recycling without significant loss of activity.[1] This makes the process more sustainable and cost-effective for large-scale synthesis. The reaction is often performed under solvent-free conditions, further enhancing its green chemistry credentials.[1]

Protocol: Synthesis using MOF-199 Catalyst

Materials:

  • Substituted Aniline (1.0 eq)

  • Acetone (used as both reactant and solvent)

  • MOF-199 (2.5 mol%)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add the substituted aniline (e.g., 10 mmol).

  • Add MOF-199 (0.25 mmol).

  • Add an excess of acetone (e.g., 20 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to reflux (approx. 56 °C) and maintain for the required time (typically 4-8 hours, monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the MOF-199 catalyst. The catalyst can be washed with fresh acetone, dried, and stored for reuse.

  • The filtrate, containing the product, is concentrated under reduced pressure using a rotary evaporator to remove the excess acetone.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Homogeneous Catalysis with Lewis Acids

Lewis acids are highly effective in catalyzing the condensation reaction by activating the carbonyl group of the ketone. Bismuth(III) triflate (Bi(OTf)₃) is a commercially available, relatively non-toxic, and water-tolerant Lewis acid that has been successfully employed for the synthesis of 1,2-dihydroquinolines.[2]

Expertise & Causality:

The strong Lewis acidity of the Bi³⁺ ion allows it to coordinate effectively with the acetone's carbonyl oxygen. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic aniline nitrogen. The reaction can often be accelerated using microwave irradiation, which provides rapid and uniform heating, significantly reducing reaction times from hours to minutes.[2] This method is valued for its simplicity, speed, and broad substrate scope.

Protocol: Microwave-Assisted Synthesis using Bi(OTf)₃

Materials:

  • Substituted Aniline (1.0 eq)

  • Ketone (e.g., Methyl pyruvate or Acetone) (2.0 eq)

  • Bismuth(III) triflate (Bi(OTf)₃) (catalytic amount, e.g., 5 mol%)

  • Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

  • Ethyl acetate and saturated sodium bicarbonate solution for work-up

Procedure:

  • In a microwave reactor vial, combine the substituted aniline (1.0 mmol), the ketone (2.0 mmol), and Bi(OTf)₃ (0.05 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10-20 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to neutralize any residual acid, followed by brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Catalytic Methods

Catalyst SystemConditionsReaction TimeTypical YieldKey AdvantagesReference
MOF-199 Solvent-free, Reflux4-8 hoursGood to ExcellentHeterogeneous, reusable catalyst, green conditions.[1][1]
Bi(OTf)₃ Microwave-assisted10-20 minutesGood (34-97%)Fast, simple work-up, broad substrate scope.[2][2]
Zeolite E4a Solvent-basedVariesNot specifiedHeterogeneous, shape-selective potential.[3][3]
Iodine VariesVariesGoodInexpensive, readily available catalyst.[1][1]

Final Step: Conversion to Hydrochloride Salt

For applications in drug development, the free base of 2,2-Dimethyl-1,2-dihydroquinoline is often converted to its hydrochloride salt to improve its stability, crystallinity, and aqueous solubility.

Start Synthesized 2,2-Dimethyl-1,2-dihydroquinoline (Free Base) Dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether, Isopropanol) Start->Dissolve Cool Cool Solution in Ice Bath (0-5 °C) Dissolve->Cool Add_HCl Add HCl Solution Dropwise (e.g., HCl in Ether) Cool->Add_HCl Precipitate Precipitate Forms Add_HCl->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Anhydrous Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Final_Product 2,2-Dimethyl-1,2-dihydroquinoline HCl (Crystalline Solid) Dry->Final_Product

Sources

Application

Technical Application Note: Strategic N-Functionalization of 2,2-Dimethyl-1,2-dihydroquinoline

This Application Note is designed for researchers and process chemists requiring a robust, reproducible strategy for functionalizing the nitrogen atom of 2,2-Dimethyl-1,2-dihydroquinoline (2,2-dimethyl-1,2-DHQ) . The pro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, reproducible strategy for functionalizing the nitrogen atom of 2,2-Dimethyl-1,2-dihydroquinoline (2,2-dimethyl-1,2-DHQ) .

The protocols below address the two primary challenges inherent to this substrate:

  • Steric Hindrance: The gem-dimethyl group at the C2 position creates significant steric bulk, impeding nucleophilic attack by the adjacent nitrogen.

  • Oxidation Sensitivity: As a dihydroquinoline, the substrate is electron-rich and prone to oxidation (acting as an antioxidant). Handling requires strict exclusion of oxygen to prevent polymerization or degradation.

Substrate Analysis & Pre-Reaction Considerations

Compound: 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride CAS: 14465-62-4 (HCl salt) Molecular Weight: 195.69 g/mol (HCl salt); 159.23 g/mol (Free Base) Reactivity Profile: Sterically hindered secondary amine; susceptible to oxidation.

Critical Handling Directive

The hydrochloride salt is stable, but the free base is air-sensitive .

  • Storage: Store the HCl salt in a desiccator at 2-8°C.

  • Atmosphere: All reactions involving the free base must be performed under an inert atmosphere (Argon or Nitrogen).

  • Solvents: Use anhydrous, degassed solvents.

General Workflow & Decision Matrix

The following diagram illustrates the strategic decision-making process for functionalizing this scaffold.

G Start Start: 2,2-Dimethyl-1,2-DHQ HCl FreeBase Step 1: Salt Break (Free-Basing) (Inert Atmosphere Required) Start->FreeBase Neutralization Decision Select Functionalization Pathway FreeBase->Decision PathA Pathway A: N-Alkylation (Alkyl Halides) Decision->PathA PathB Pathway B: N-Acylation (Acid Chlorides/Anhydrides) Decision->PathB PathC Pathway C: N-Arylation (Aryl Halides) Decision->PathC CondA Cond: NaH or K2CO3 / DMF High Temp (60-80°C) PathA->CondA CondB Cond: Et3N / DMAP (cat) / DCM 0°C to RT PathB->CondB CondC Cond: Pd-Catalysis (Buchwald) Ligand: RuPhos/BrettPhos PathC->CondC Product Target N-Substituted 1,2-DHQ CondA->Product CondB->Product CondC->Product

Figure 1: Strategic workflow for N-functionalization, highlighting condition selection based on electrophile type.

Experimental Protocols

Phase 1: Preparation of the Free Base (Mandatory Precursor)

Rationale: The HCl salt is non-nucleophilic. While in-situ neutralization is possible, isolating the free base (or generating it in solution) often yields cleaner reactions for this specific substrate due to salt solubility issues in organic solvents.

Protocol:

  • Suspend 2,2-dimethyl-1,2-dihydroquinoline HCl (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).

  • Add 1M NaOH or Saturated NaHCO₃ (1.5 equiv) slowly with vigorous stirring.

  • Stir for 15-20 minutes until the solid dissolves and two clear layers form.

  • Separate the organic layer. Extract the aqueous layer once with DCM.

  • Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate immediately under reduced pressure (keep bath <30°C) to obtain the free base as an oil.

    • Note: Proceed immediately to the coupling step. Do not store the free base.

Phase 2: Functionalization Pathways
Pathway A: N-Alkylation (Reaction with Alkyl Halides)

Challenge: The C2-gem-dimethyl group sterically hinders the nitrogen. Standard conditions (RT, weak base) may fail. Stronger bases or elevated temperatures are required.

Reagents:

  • Base: Sodium Hydride (NaH, 60% dispersion) OR Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous DMF or DMAc.

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve the fresh free base (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation:

    • Method A (Aggressive): Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir 30 min at 0°C, then 30 min at RT. (Expect H₂ evolution).

    • Method B (Mild): Add Cs₂CO₃ (2.0 equiv) at RT.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction: Heat to 60–80°C . Monitor by TLC/LCMS.

    • Note: The steric bulk requires thermal energy to overcome the activation barrier.

  • Workup: Quench with water (carefully if NaH used). Extract with EtOAc. Wash organics with LiCl (5% aq) to remove DMF.

Pathway B: N-Acylation (Amide Formation)

Challenge: Acylation is often sluggish. A nucleophilic catalyst (DMAP) is strictly required to activate the acylating agent.

Reagents:

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Catalyst: 4-Dimethylaminopyridine (DMAP , 0.1–0.2 equiv).

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Dissolve free base (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.

  • Add Et₃N (2.0 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C.

  • Add Acid Chloride or Anhydride (1.2 equiv) dropwise.

  • Allow to warm to RT and stir for 4–12 hours.

    • Checkpoint: If reaction stalls, heat to reflux (40°C for DCM, 66°C for THF).

  • Workup: Wash with 1M HCl (to remove DMAP/Et₃N), then NaHCO₃.

Pathway C: N-Arylation (Buchwald-Hartwig Coupling)

Challenge: Forming a C-N bond between a hindered amine and an aryl ring requires specific Palladium ligands designed for bulky substrates.

Reagents:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ (2–5 mol%).

  • Ligand: RuPhos or BrettPhos (4–10 mol%).

    • Why: These bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination for sterically hindered amines [1].

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ .

  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

  • In Glovebox (or strict Schlenk line): Combine Pd source, Ligand, Base (1.5 equiv), and Aryl Halide (1.0 equiv) in a reaction vial.

  • Add the 2,2-dimethyl-1,2-DHQ free base (1.2 equiv) dissolved in degassed Toluene.

  • Seal the vial.

  • Heat to 100–110°C for 12–24 hours.

  • Workup: Filter through a pad of Celite. Concentrate and purify via flash chromatography.

Data Summary & Troubleshooting

Solvent & Base Selection Table
Reaction TypePreferred SolventPreferred BaseAdditive/CatalystTemperature
Alkylation DMF, DMAc, MeCNNaH (Strong), Cs₂CO₃ (Mild)TBAI (if using chlorides)60–90°C
Acylation DCM, THFEt₃N, DIPEADMAP (Essential)0°C → Reflux
Arylation Toluene, DioxaneNaOtBu, K₃PO₄RuPhos/BrettPhos80–110°C
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Alkylation) Steric hindrance at N1.Switch to NaH (deprotonates N-H fully) and heat to 80°C. Use Iodo-alkanes.
Darkening of Reaction Mixture Oxidation of substrate.Ensure Argon purge. Add antioxidant (BHT) if compatible. Degass solvents thoroughly.
No Reaction (Arylation) Ligand mismatch.Standard ligands (PPh3, dppf) fail here. Use RuPhos or BrettPhos specifically for hindered secondary amines.
Starting Material Recovery Salt not neutralized.Ensure the initial free-basing step was successful (check pH of aqueous layer > 12).

References

  • Buchwald-Hartwig Amination : Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Steric Hindrance in Quinolines : Richter, H., et al. (2013). "Synthesis of 2,2-Dimethyl-1,2-dihydroquinolines." Organic Letters. Link

  • Properties of 2,2-Dimethyl-1,2-dihydroquinoline : PubChem Compound Summary for CID 12437301. Link

  • Acylation Protocols : "N-Acylation of Hindered Amines." Journal of Organic Chemistry. Link

Method

Application Note: Scalable Manufacturing of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

The following Application Note and Protocol is designed for researchers and process engineers in the pharmaceutical and fine chemical sectors. It addresses the specific scalable manufacturing of 2,2-Dimethyl-1,2-dihydroq...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process engineers in the pharmaceutical and fine chemical sectors. It addresses the specific scalable manufacturing of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride , distinct from the common industrial antioxidant TMQ (2,2,4-trimethyl-1,2-dihydroquinoline).

Executive Summary & Strategic Rationale

While the reaction of aniline with acetone is the industrial standard for producing 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), it is unsuitable for the specific synthesis of 2,2-dimethyl-1,2-dihydroquinoline . The latter lacks the 4-methyl group and requires a precise "gem-dimethyl" synthetic equivalent that does not introduce additional carbon atoms into the quinoline ring.

This protocol details the Copper(I)-Catalyzed Hydroamination-Cyclization route. This method utilizes 3-acetoxy-3-methylbut-1-yne as the gem-dimethyl precursor. Unlike traditional acid-catalyzed condensations which yield complex oligomeric mixtures (dimers/trimers), this route offers high regioselectivity, cleaner impurity profiles, and is adaptable to kilogram-scale batch manufacturing.

Key Process Advantages
  • Regiospecificity: The propargylic acetate precursor ensures the gem-dimethyl group is installed exclusively at the 2-position without alkylation at the 4-position.

  • Scalability: The reaction proceeds under mild reflux conditions with manageable exotherms, unlike the violent Skraup-type reactions.

  • Purification: The intermediate free base can be purified via vacuum distillation before salt formation, ensuring Pharma-Grade purity (>98%).

Process Chemistry & Mechanism

The synthesis operates via a domino sequence: intermolecular hydroamination followed by intramolecular hydroarylation (cyclization).

  • Precursor Activation: 3-acetoxy-3-methylbut-1-yne is generated from 2-methyl-3-butyn-2-ol (commodity chemical).

  • Catalytic Cycle: CuCl facilitates the formation of a copper-acetylide species.

  • Nucleophilic Attack: Aniline attacks the activated alkyne/allene intermediate, displacing the acetate group (or reacting via an allenyl intermediate).

  • Cyclization: The resulting aryl-propargyl amine undergoes a 6-endo-dig cyclization to form the dihydroquinoline core.

ReactionScheme Aniline Aniline (C6H5NH2) Catalyst Cat. CuCl / THF Reflux, 3-5h Aniline->Catalyst Precursor 3-Acetoxy-3-methylbut-1-yne (Activated Alkyne) Precursor->Catalyst Intermediate Propargyl Amine Intermediate Catalyst->Intermediate Hydroamination FreeBase 2,2-Dimethyl-1,2-dihydroquinoline (Free Base) Intermediate->FreeBase 6-endo-dig Cyclization FinalSalt 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride FreeBase->FinalSalt Salt Formation HCl HCl (gas) or HCl/Dioxane

Figure 1: Reaction pathway for the selective synthesis of the target compound.

Detailed Manufacturing Protocol

Phase A: Precursor Preparation (Optional if purchased)

If 3-acetoxy-3-methylbut-1-yne is not commercially sourced, it is synthesized from 2-methyl-3-butyn-2-ol.

  • Acetylation: React 2-methyl-3-butyn-2-ol (1.0 eq) with Acetic Anhydride (1.2 eq) using catalytic DMAP (0.5 mol%) and Et3N (1.2 eq) in DCM at 0°C -> RT.

  • Workup: Wash with NaHCO3, brine, dry over MgSO4, and concentrate.

  • Distillation: Purify by vacuum distillation (bp ~50-55°C at 15 mmHg) to obtain clear colorless liquid.

Phase B: Synthesis of 2,2-Dimethyl-1,2-dihydroquinoline (Free Base)

Scale: 1.0 mol basis (Theoretical Yield ~159 g)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Mass/VolRole
Aniline93.131.2111.7 gNucleophile
3-Acetoxy-3-methylbut-1-yne126.151.0126.2 gElectrophile
Copper(I) Chloride (CuCl)99.000.054.95 gCatalyst
THF (Anhydrous)--1.0 LSolvent
Ethyl Acetate---Extraction
NH4Cl (sat. aq.)---Quench
Step-by-Step Procedure
  • Reactor Setup: Equip a 3-neck round-bottom flask (or jacketed reactor) with a mechanical overhead stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Inerting: Purge the system with Nitrogen for 15 minutes.

  • Charging: Charge THF (800 mL) and 3-acetoxy-3-methylbut-1-yne (126.2 g) . Start stirring at 200 RPM.

  • Catalyst Addition: Add CuCl (4.95 g) in a single portion. The solution may turn slightly green/brown.

  • Aniline Addition: Add Aniline (111.7 g) dropwise over 30 minutes via addition funnel. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to Reflux (66°C) . Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[3][5] Target <2% remaining alkyne.

  • Quenching: Cool reaction mass to 20°C. Pour slowly into a stirred mixture of Saturated NH4Cl (500 mL) and Ice (200 g) to quench the catalyst (removes Cu as soluble complex).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 400 mL) .

  • Washing: Combine organics and wash with Brine (500 mL) . Dry over anhydrous Na2SO4 .

  • Concentration: Evaporate solvent under reduced pressure (Rotavap: 40°C, 100 mbar).

  • Purification (Critical): Perform Vacuum Distillation on the crude dark oil.

    • Collect fraction boiling at ~80–85°C at 0.1 mmHg (or equivalent adjusted for pressure).

    • Yield Expectation: 95–110 g (60–70%) of pale yellow oil.

Phase C: Hydrochloride Salt Formation

Target: 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Reagents
ReagentRole
Distilled Free Base (from Phase B)Substrate
Diethyl Ether (or MTBE for scale)Solvent
4M HCl in Dioxane (or HCl gas)Acid Source
Step-by-Step Procedure
  • Dissolution: Dissolve the purified Free Base (e.g., 100 g) in Diethyl Ether (500 mL) (or MTBE) in a reactor cooled to 0–5°C .

  • Acidification: Add 4M HCl in Dioxane (approx. 1.1 equiv, ~170 mL) dropwise over 45 minutes.

    • Observation: A white to off-white precipitate will form immediately.

    • Temperature Control: Maintain internal temperature <10°C to prevent discoloration.

  • Aging: Stir the slurry at 0°C for 1 hour to ensure complete precipitation.

  • Filtration: Filter the solid under Nitrogen or dry air (the salt can be hygroscopic).

  • Washing: Wash the filter cake with cold Diethyl Ether (2 x 100 mL) to remove residual aniline or non-basic impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Target: White crystalline solid.

    • Melting Point: ~201–203°C (Lit. value for similar salts, verify experimentally).

Quality Control & Specifications

ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (DMSO-d6)Conforms to structure (gem-dimethyl singlet ~1.2 ppm)
Purity HPLC (C18, ACN/H2O)> 98.0%
Aniline Content GC-MS< 0.1% (Process Impurity)
Copper Content ICP-MS< 10 ppm (Catalyst Residue)
Water Content Karl Fischer< 0.5%

Process Flow Diagram

ProcessFlow Input1 3-Acetoxy-3-methylbut-1-yne + THF Reactor Reactor: Reflux 66°C 4-6 Hours Input1->Reactor Input2 Aniline (Controlled Addition) Input2->Reactor Input3 CuCl Catalyst Input3->Reactor Quench Quench: NH4Cl (aq) Remove Copper Reactor->Quench Extraction Extraction (EtOAc) & Concentration Quench->Extraction Distillation Vacuum Distillation (Purification of Base) Extraction->Distillation SaltFormation Salt Formation (Ether + HCl) Distillation->SaltFormation Filtration Filtration & Drying SaltFormation->Filtration Product Final Product: 2,2-Dimethyl-1,2-dihydroquinoline HCl Filtration->Product

Figure 2: Process Flow Diagram from raw materials to isolated hydrochloride salt.

Safety & Engineering Controls

  • Propargyl Compounds: 3-acetoxy-3-methylbut-1-yne is a terminal alkyne. While stable, avoid contact with heavy metals other than the catalyst (e.g., Silver) to prevent explosive acetylide formation.

  • Exotherm Control: The addition of aniline and the initial reaction phase can be exothermic. Ensure cooling capacity is available (jacketed reactor).

  • Copper Waste: Aqueous waste streams containing Copper must be segregated and treated (e.g., sulfide precipitation) before disposal to comply with environmental regulations.

  • HCl Handling: Use proper ventilation when handling HCl gas or dioxane solutions to prevent corrosion and inhalation hazards.

References

  • Synthesis of 2,2-dimethyl-1,2-dihydroquinoline via CuCl catalysis: Williamson, N. M., et al.[2] "The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors." Arkivoc 2000.3 (2000): 372-381. [2]

  • General Skraup-Type Reaction Mechanisms & Limitations: Wang, Z., et al. "Recent Advances in 1,2-Dihydroquinolines Synthesis via Skraup-Type Reactions." ResearchGate Review.

  • Salt Formation & Characterization (Analogous Protocols): Kurkin, A. V., et al. "Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype..." JSM Chemistry 4.4 (2016): 1033.

  • Properties of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride: Fluorochem Product Specification: CAS 14465-62-4.

Sources

Application

Application Note: Handling and Storage Protocols for Hygroscopic Quinoline Hydrochlorides

Introduction & Scope Quinoline hydrochlorides are critical scaffolds in medicinal chemistry, widely utilized in the development of antimalarials (e.g., chloroquine analogues), kinase inhibitors, and antibacterial agents....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Quinoline hydrochlorides are critical scaffolds in medicinal chemistry, widely utilized in the development of antimalarials (e.g., chloroquine analogues), kinase inhibitors, and antibacterial agents. However, the protonated nitrogen in the quinoline ring, paired with a chloride counterion, creates a salt lattice with high lattice energy but also significant hygroscopicity .

This application note addresses the challenge of moisture uptake , which can occur within seconds of atmospheric exposure. Uncontrolled hygroscopicity leads to:

  • Stoichiometric Errors: Inaccurate molecular weight calculations during reaction setup.

  • Physical Instability: Deliquescence (dissolving in absorbed water) or caking.

  • Chemical Instability: Hydrolysis of sensitive substituents or crystal form conversion (pseudopolymorphism).

This guide provides a self-validating protocol for the characterization, handling, and storage of these materials to ensure data integrity in drug development pipelines.

Material Characterization: Quantifying the Risk

Before handling a new batch, the hygroscopic nature must be quantified.[1] Do not assume all quinoline salts behave identically; substitution patterns (e.g., 8-hydroxy vs. 4-amino) drastically alter the Critical Relative Humidity (CRH).

Protocol A: Hygroscopicity Profiling

Objective: Determine the Critical Relative Humidity (CRH) where the salt begins to absorb moisture exponentially.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Method:

    • Isotherm cycle: 0% RH

      
       90% RH 
      
      
      
      0% RH at 25°C.
    • Step size: 10% RH.

    • Equilibrium criterion: dm/dt < 0.002% per minute.

  • Interpretation:

    • Non-hygroscopic: < 0.2% weight gain at 90% RH.

    • Slightly hygroscopic: 0.2–2% weight gain.

    • Very hygroscopic: > 15% weight gain (Common for Quinoline HCl).

    • Deliquescent: Mass continues to increase without equilibrium (Liquid phase formation).

Note: If DVS is unavailable, a simplified Loss on Drying (LOD) test using a TGA (Thermogravimetric Analyzer) can establish the initial water content.

Handling & Weighing Protocols

The greatest source of error occurs during the transfer from storage to the balance. A quinoline hydrochloride salt can absorb >1% w/w water in under 2 minutes at 50% RH.

Protocol B: The "Weighing by Difference" Method (Standard Lab)

Use this when a glovebox is unavailable.

  • Preparation: Dry the weighing bottle and cap in an oven (105°C) for 1 hour, then cool in a desiccator.

  • Transfer: Move the bulk quinoline HCl container and the weighing bottle into a dry bag or work swiftly in a low-humidity hood.

  • Execution:

    • Place an approximate amount of sample into the weighing bottle and cap it immediately.[2]

    • Weigh the capped bottle (

      
      ).[3]
      
    • Quickly decant the sample into the reaction vessel.

    • Immediately recap the weighing bottle.[2]

    • Reweigh the bottle (

      
      ).
      
    • Net Weight =

      
      .
      

Why this works: The sample is never exposed to the balance's ambient air while uncapped. The moisture adsorbed during the split-second decanting is negligible compared to open-pan weighing.

Protocol C: Inert Atmosphere Handling (High Precision)

Required for GMP standards or deliquescent derivatives.

Workflow Visualization:

HandlingProtocol Start Bulk Material (Cold Storage) Equilibrate Temp Equilibration (Closed Vessel, 20-25°C) Start->Equilibrate Prevent Condensation Transfer Transfer to Glove Box (N2/Ar) Equilibrate->Transfer Airlock Cycle Weigh Weighing (Internal Balance) Transfer->Weigh <10 ppm H2O Seal Seal in Reaction Vial Weigh->Seal Crimped/Screw Cap Output Ready for Solubilization Seal->Output

Figure 1: Inert Atmosphere Handling Workflow. Note the critical equilibration step to prevent condensation on cold vessels.

Storage Protocols

Proper storage extends shelf-life and prevents "cementing" of the powder.

Protocol D: Storage Decision Tree

Primary Rule: Store quinoline hydrochlorides in a cool, dry place, but never open a cold container in a warm room.

Storage TierConditionPackaging RequirementRecommended For
Tier 1 (Working) Desiccator (RT)Amber glass vial + ParafilmDaily use samples.
Tier 2 (Stock) Refrigerator (4°C)Double-bagged with desiccant packsBulk supply (1-6 months).
Tier 3 (Archive) Freezer (-20°C)Heat-sealed Mylar bag + Activated SilicaLong-term reference standards.

Desiccant Selection:

  • Silica Gel: Good for general use.

  • Molecular Sieves (4Å): Superior for ultra-low humidity requirements.

  • Phosphorus Pentoxide (

    
    ):  Aggressive drying (use with caution; can be messy).
    

Storage Logic Diagram:

StorageLogic Input Quinoline HCl Sample Freq Usage Frequency? Input->Freq Daily Daily/Weekly Freq->Daily High LongTerm > 1 Month Freq->LongTerm Low Pack1 Amber Vial + Parafilm Daily->Pack1 Pack2 Double Seal: Vial inside Mylar Bag with Desiccant LongTerm->Pack2 Desiccator Desiccator Cabinet (Room Temp, <20% RH) Check Check Desiccator->Check Verify Desiccant Color Weekly ColdStorage Cold Storage (4°C or -20°C) Pack1->Desiccator Pack2->ColdStorage

Figure 2: Decision Matrix for Storage Conditions based on usage frequency.

Recovery & Troubleshooting

If a quinoline hydrochloride sample has absorbed moisture (indicated by clumping or liquefaction), use the following recovery protocol.

Protocol E: Drying and Recrystallization[4]
  • Vacuum Drying:

    • Place sample in a vacuum oven at 40–50°C.

    • Apply vacuum (< 10 mbar) for 12–24 hours.

    • Caution: Avoid temperatures >60°C initially to prevent HCl loss or degradation (dehydrohalogenation).

  • Azeotropic Distillation (Severe Cases):

    • Dissolve the wet salt in anhydrous ethanol or toluene.

    • Rotary evaporate to dryness. The solvent azeotrope will carry off the water.

    • Recrystallize from Ethanol/Ether if purity is compromised.

References

  • BenchChem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. (Adapted for Quinoline Salts).[4] Retrieved from [5]

  • Sartorius. Recommendations for Handling, Storage and Cleaning of Weights and Mass Standards. Retrieved from

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards? (2008).[6] Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference on salt hygroscopicity).
  • PJSIR. The 5- and 8-Chlorination of Quinoline and Some of its Derivatives. (Chemical stability context). Retrieved from

  • MDPI. Synthesis, Structure, Chemical Stability... of Novel Quinoline-3-Carbaldehyde Hydrazones. Retrieved from

Sources

Method

Protocol and Application Notes for the Solvent Selection and Recrystallization of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

An Application Guide **Abstract This document provides a comprehensive guide for the selection of an optimal solvent system and the subsequent recrystallization of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride. As the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

**Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system and the subsequent recrystallization of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride. As the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is critical, this guide offers a detailed, systematic approach suitable for researchers in synthetic chemistry and drug development. The protocol is built on foundational crystallization principles and provides both a screening methodology and a full-scale recrystallization workflow. The causality behind each step is explained to empower the scientist with a deeper understanding of the purification process.

Introduction: The Importance of Purification

2,2-Dimethyl-1,2-dihydroquinoline is a heterocyclic compound belonging to the quinoline family.[1] Quinolines are foundational scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities.[2] The hydrochloride salt of this molecule enhances its polarity and aqueous solubility, making it easier to handle and formulate. However, synthetic routes often yield crude products containing residual starting materials, by-products, or solvents.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An effective recrystallization can dramatically increase the purity of the final product, which is essential for accurate biological testing, subsequent synthetic steps, and meeting regulatory standards. This guide details the logical process for selecting an appropriate solvent and executing the recrystallization of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride.

Theoretical Principles of Solvent Selection

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a low temperature.[4] Conversely, impurities should either be completely insoluble at all temperatures (allowing for removal by hot filtration) or highly soluble even at low temperatures (so they remain in the mother liquor).

For an amine hydrochloride salt like 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride, several factors govern solvent choice:

  • Polarity: The molecule possesses a relatively non-polar bicyclic aromatic structure and a highly polar ionic hydrochloride group. This amphiphilic nature suggests that polar solvents, particularly polar protic solvents capable of hydrogen bonding, will be effective. Alcohols like ethanol and isopropanol are often excellent starting points for recrystallizing hydrochloride salts.[5]

  • Temperature Coefficient of Solubility: A steep solubility curve as a function of temperature is highly desirable. This allows for complete dissolution in a minimal amount of hot solvent, leading to a high recovery of pure crystals upon cooling.[4]

  • Mixed Solvent Systems: When no single solvent provides the ideal solubility profile, a mixed solvent system (binary system) is employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[6] For this compound, a potential system could be an alcohol (good solvent) and a less polar solvent like diethyl ether or a more polar one like water, depending on the impurities. The anti-solvent is added to the hot, saturated solution until turbidity is observed, inducing crystallization upon cooling.

Workflow for Solvent System Selection

The following diagram illustrates the logical workflow for systematically identifying the optimal solvent for recrystallization.

Solvent_Selection_Workflow start Crude 2,2-Dimethyl-1,2-dihydroquinoline HCl select_solvents Select Candidate Solvents (Polar Protic, Polar Aprotic, Mixed) start->select_solvents solubility_test Perform Small-Scale Solubility Tests (20-30 mg in 0.5-1 mL solvent) select_solvents->solubility_test decision_ideal Ideal Profile? (High sol. hot, Low sol. cold) solubility_test->decision_ideal decision_insoluble Insoluble Hot? decision_ideal->decision_insoluble No outcome_good Good Single Solvent Candidate decision_ideal->outcome_good Yes decision_soluble Soluble Cold? decision_insoluble->decision_soluble No outcome_bad_solvent Reject Solvent decision_insoluble->outcome_bad_solvent Yes decision_soluble->outcome_bad_solvent No consider_mixed Consider Mixed Solvent System (Good Solvent + Anti-Solvent) decision_soluble->consider_mixed Yes end_protocol Proceed to Bulk Recrystallization Protocol outcome_good->end_protocol perform_mixed_test Perform Small-Scale Mixed Solvent Test consider_mixed->perform_mixed_test decision_mixed_ideal Ideal Profile? perform_mixed_test->decision_mixed_ideal decision_mixed_ideal->outcome_bad_solvent No outcome_good_mixed Good Mixed Solvent Candidate decision_mixed_ideal->outcome_good_mixed Yes outcome_good_mixed->end_protocol

Caption: Logical workflow for selecting a recrystallization solvent.

Experimental Protocols

Part A: Protocol for Systematic Solvent Screening

This protocol is designed to efficiently screen a variety of solvents using a minimal amount of crude material.

1. Preparation:

  • Label a series of small test tubes (13x100 mm) with the names of the candidate solvents.

  • Place approximately 20-30 mg of crude 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride into each tube.

2. Suggested Candidate Solvents:

  • Polar Protic: Isopropanol, 95% Ethanol, Methanol, Water.

  • Polar Aprotic: Acetonitrile, Acetone.

  • Mixed Systems (to be tested if no single solvent is ideal):

    • Ethanol/Water

    • Isopropanol/Diethyl Ether

    • Methanol/Acetone[7]

3. Solubility Testing:

  • To each tube, add the corresponding solvent dropwise at room temperature, swirling after each addition, until a total of 0.5 mL has been added. Note the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or water bath until the solvent boils. Add more solvent dropwise (up to a total of 1-2 mL) until the solid completely dissolves.

  • Record observations: Note whether the compound dissolves fully and the approximate volume of hot solvent required.

4. Crystallization Testing:

  • Once a hot, saturated solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the tube.

  • If no crystals form after 10-15 minutes, gently scratch the inside of the test tube with a glass rod to induce nucleation.

  • Once the solution has reached room temperature, place it in an ice-water bath for an additional 15-20 minutes to maximize crystal formation.

  • Record observations: Note the quantity and quality (e.g., fine needles, large prisms) of the crystals formed.

5. Data Evaluation:

  • Summarize the results in a table (see Table 1).

  • The best solvent or solvent system is the one that dissolves the compound completely when hot but yields a large crop of crystals when cold.

Solvent/SystemSolubility (Room Temp)Solubility (Hot)Crystal Formation on Cooling (Quantity & Quality)Notes
IsopropanolSparingly SolubleSolubleGood crop of fine needlesA promising candidate. Often used for hydrochloride salts.[5]
95% EthanolSolubleVery SolubleLow recoveryMay be a good "good" solvent for a mixed system.[8]
MethanolVery SolubleVery SolublePoor recoveryLikely too strong a solvent.
WaterSolubleVery SolubleLow to moderate recoveryPotential for hydrate formation.
AcetonitrileSparingly SolubleSolubleModerate crop of small crystalsA viable candidate.
AcetoneInsolubleSparingly Soluble-Potential as an "anti-solvent".[7]
Isopropanol/Ether --To Be Determined A classic combination for precipitating HCl salts.[5]
Table 1: Example of a Solvent Screening Data Summary Table. Results are predictive and must be determined experimentally.
Part B: Protocol for Bulk Recrystallization

This protocol assumes a suitable solvent (e.g., Isopropanol) has been identified from the screening process.

1. Dissolution:

  • Place the crude 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. A flask that will be about half-full with the final solution volume is ideal.

  • Add the selected solvent (e.g., Isopropanol) in small portions, bringing the mixture to a gentle boil on a hot plate after each addition. Swirl the flask continuously.

  • Continue adding the minimum amount of boiling solvent until all the solid has just dissolved. Adding excess solvent will reduce the final yield.

2. Decolorization (Optional):

  • If the hot solution is colored by impurities, remove it from the heat source and allow it to cool slightly.

  • Add a very small amount (1-2% of the solute weight) of activated charcoal to the flask.

  • Re-heat the mixture to boiling for 2-5 minutes. The charcoal will adsorb colored impurities.

3. Hot Filtration (Required if charcoal was used or if insoluble impurities are present):

  • Set up a hot filtration apparatus: place a stemless funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Keep both the funnel and the receiving flask hot by placing them on a hot plate or by adding a small amount of boiling solvent to the receiving flask. This prevents premature crystallization in the funnel.

  • Pour the hot solution through the fluted filter paper as quickly as possible.

  • Rinse the original flask with a small amount of hot solvent and pass this through the filter to recover any remaining product.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and set it aside on an insulated surface (like a cork ring) to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

5. Crystal Collection and Washing:

  • Set up a Büchner funnel with a piece of filter paper that fits flatly, connected to a vacuum flask.

  • Wet the filter paper with a small amount of the cold recrystallization solvent and apply the vacuum.

  • Pour the cold slurry of crystals into the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • With the vacuum still on, wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any residual mother liquor containing impurities. Use a minimal amount to avoid dissolving the product.

6. Drying:

  • Press the crystals firmly on the filter with a clean spatula or a second, smaller filter paper to remove as much solvent as possible.

  • Transfer the crystalline product to a watch glass or drying dish.

  • Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all traces of residual solvent.

7. Purity Assessment:

  • Characterize the purified product by determining its melting point and comparing it to the literature value. A sharp melting point close to the literature value is an indicator of high purity. Further analysis can be performed using techniques like NMR or HPLC.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being supersaturated at a temperature above the compound's melting point or the presence of impurities. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystals Form: If crystallization does not occur upon cooling, induce it by scratching the inner wall of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" from a previous successful crystallization.

  • Low Yield: This can be caused by using too much solvent, cooling too quickly (leading to very fine crystals that are hard to filter), or washing the collected crystals with solvent that was not sufficiently cold.

References

  • ResearchGate. 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. [Link]

  • PubChem. 2,2-Dimethyl-1,2-dihydroquinoline. National Center for Biotechnology Information. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
  • Google Patents.
  • Journal of the American Chemical Society. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. [Link]

  • Google Patents. US2474823A - Quinoline compounds and process of making same.
  • Canadian Journal of Chemistry. 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. [Link]

  • University of Rochester. Purification: How To - Chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Acta Scientific. Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Erowid. Recrystallization and Acid/Base Extraction - The Basics. [Link]

  • PMC. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • ACS Publications. Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. [Link]

  • FooDB. Showing Compound 2,6-Dimethylquinoline (FDB004393). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride. It is designed to offer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride. It is designed to offer practical, field-tested insights and troubleshooting strategies to overcome common challenges encountered during the purification of this important synthetic intermediate.

Introduction to Purification Challenges

The synthesis of 2,2-Dimethyl-1,2-dihydroquinoline, typically via the Doebner-von Miller reaction or related methods, often yields a crude product mixture containing unreacted starting materials, by-products, and degradation products.[1][2] The hydrochloride salt, while often aiding in isolation and stability, presents its own set of purification challenges. The primary impurities frequently encountered include:

  • Unreacted Starting Materials: Residual aniline and acetone (or its condensation products like mesityl oxide) can contaminate the crude product.[3]

  • Oxidation Product: The target 1,2-dihydroquinoline is susceptible to oxidation, leading to the formation of the corresponding aromatic 2,2-Dimethylquinoline.[1]

  • Disproportionation Products: In acidic conditions, the dihydroquinoline can disproportionate to yield both 2,2-Dimethylquinoline and 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline.[1]

  • Polymeric By-products: Acid-catalyzed self-condensation of reactants and intermediates can form tar-like polymeric impurities, which can be challenging to remove.[3]

This guide will systematically address the purification strategies to mitigate these impurities and achieve high-purity 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification process in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: The isolated product is a dark, tarry, or oily substance instead of a crystalline solid.

  • Question: My crude 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a viscous oil or a dark, tarry solid that is difficult to handle. What is causing this, and how can I obtain a crystalline product?

  • Answer: This is a common issue often attributed to the presence of significant polymeric impurities or residual solvents. The inherent instability of the 1,2-dihydroquinoline free base can also contribute to the formation of colored by-products.[1]

    Causality and Solution Workflow:

    G start Dark, Tarry, or Oily Product cause1 High Concentration of Polymeric Impurities start->cause1 Primary Cause cause2 Presence of Residual Solvents start->cause2 cause3 Degradation of Dihydroquinoline start->cause3 solution1 Acid-Base Extraction to Remove Tars cause1->solution1 Recommended Action solution2 Trituration with a Non-polar Solvent cause2->solution2 Effective for solution3 Recrystallization with Solvent/Anti-solvent cause3->solution3 To induce crystallization outcome Crystalline Hydrochloride Salt solution1->outcome solution2->outcome solution3->outcome

    Caption: Decision workflow for handling non-crystalline crude product.

    Recommended Actions:

    • Acid-Base Extraction: Before proceeding to crystallization, an acid-base workup can be highly effective. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product will partition into the aqueous layer as the hydrochloride salt, leaving non-basic impurities and polymers in the organic phase. The aqueous layer can then be carefully basified (e.g., with NaOH or NaHCO3) to precipitate the free base, which can be extracted back into an organic solvent, dried, and then converted to the hydrochloride salt under controlled conditions.

    • Trituration: If the product is an oil, trituration with a solvent in which the desired compound is sparingly soluble but the impurities are soluble can induce crystallization. For the hydrochloride salt, consider triturating with cold acetone or a mixture of diethyl ether and ethanol.

Issue 2: Poor recovery after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve the yield?

  • Answer: Low recovery is typically due to the selection of a suboptimal solvent system or using an excessive volume of solvent.

Potential Cause Explanation Solution
Excessive Solvent Volume Using too much hot solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.Use the minimum amount of hot solvent necessary to just dissolve the solid. Work in small portions of solvent addition.
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.Conduct a small-scale solvent screen. Test solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, and their mixtures with water or anti-solvents like diethyl ether or hexanes).
Premature Crystallization If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product will crystallize on the filter paper.Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during filtration.

Issue 3: The purified product still contains the aromatic 2,2-Dimethylquinoline impurity.

  • Question: My NMR analysis of the purified hydrochloride salt shows signals corresponding to 2,2-Dimethylquinoline. How can I remove this impurity?

  • Answer: The aromatic quinoline is often the most challenging impurity to remove due to its structural similarity to the desired product.

    Strategies for Removal:

    • Fractional Crystallization: This can be effective if there is a sufficient difference in solubility between the hydrochloride salts of the dihydroquinoline and the aromatic quinoline in a particular solvent system. This often requires careful optimization and may involve multiple recrystallization steps.

    • Chromatography of the Free Base: The free bases of the dihydroquinoline and the aromatic quinoline often have different polarities. Converting the hydrochloride salt back to the free base and performing column chromatography on silica gel can provide good separation. A common eluent system would be a gradient of ethyl acetate in hexanes. Once the pure dihydroquinoline free base is isolated, it can be converted back to the hydrochloride salt.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for recrystallizing 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride?

    • A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile. However, good starting points for solvent screening include ethanol, isopropanol, or acetonitrile. Often, a mixed solvent system, such as ethanol/diethyl ether or isopropanol/water, can provide better results by allowing for fine-tuning of the solubility.

  • Q2: How can I minimize the oxidation of the 1,2-dihydroquinoline during purification?

    • A2: 1,2-Dihydroquinolines are known to be susceptible to air oxidation.[1] To minimize this, it is advisable to handle the free base under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially if heating for extended periods. The hydrochloride salt is generally more stable to oxidation.

  • Q3: Is column chromatography a suitable primary purification technique for the crude hydrochloride salt?

    • A3: Direct chromatography of the hydrochloride salt on silica gel is generally not recommended due to its low solubility in common organic eluents and strong interaction with the stationary phase, which can lead to poor separation and band tailing. It is more effective to perform chromatography on the free base and then form the salt.

  • Q4: My final product has a slight yellow or brown tint. Is this indicative of impurity?

    • A4: While a pure product should be a white to off-white solid, a slight coloration can sometimes persist even in highly pure samples due to trace amounts of oxidized or polymeric species. If analytical data (e.g., NMR, LC-MS) confirms high purity, a slight tint may be acceptable depending on the requirements of the downstream application. If a completely colorless product is required, treatment with activated charcoal during recrystallization can be attempted, but this may lead to some product loss.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction followed by Recrystallization

This protocol is designed for crude material containing significant non-basic or polymeric impurities.

  • Dissolution: Dissolve the crude 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride in a separatory funnel containing deionized water and dichloromethane (DCM).

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with frequent venting until the gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction of Free Base: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude free base.

  • Salt Formation and Recrystallization:

    • Dissolve the crude free base in a minimal amount of isopropanol.

    • Slowly add a solution of HCl in isopropanol or diethyl ether dropwise with stirring until the solution is acidic.

    • Cool the mixture in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Protocol 2: Purification by Column Chromatography of the Free Base

This protocol is effective for removing structurally similar impurities like the oxidized quinoline.

  • Preparation of Free Base: Convert the crude hydrochloride salt to the free base as described in steps 1-4 of Protocol 1.

  • Column Preparation: Pack a silica gel column with a suitable solvent system, such as 5% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude free base in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure 2,2-Dimethyl-1,2-dihydroquinoline.

  • Isolation and Salt Formation: Combine the pure fractions, remove the solvent under reduced pressure, and convert the purified free base to the hydrochloride salt as described in step 5 of Protocol 1.

Visualization of Purification Strategy

G start Crude 2,2-Dimethyl-1,2-dihydroquinoline HCl impurity_check Initial Purity Assessment (TLC, NMR) start->impurity_check high_impurity High levels of tar/baseline material impurity_check->high_impurity Yes struct_impurity Structurally similar impurities (e.g., oxidized quinoline) impurity_check->struct_impurity No acid_base Protocol 1: Acid-Base Extraction high_impurity->acid_base chromatography Protocol 2: Convert to Free Base & Column Chromatography struct_impurity->chromatography recrystallization Recrystallization acid_base->recrystallization chromatography->recrystallization final_product Pure 2,2-Dimethyl-1,2-dihydroquinoline HCl recrystallization->final_product

Caption: General decision tree for purification strategy selection.

References

  • Dauphinee, G. A., & Forrest, T. P. (1978). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Journal of Chemistry, 56(5), 632-635. [Link]

  • Fujii, T., et al. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. U.S.
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • European Medicines Agency. (2000). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. [Link]

  • Research Journal of Pharmacy and Technology. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(2), 227-231. [Link]

  • BenchChem. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting Dimerization in Dihydroquinoline Synthesis

Topic: Stabilization and Isolation of 1,2-Dihydroquinolines (1,2-DHQs) Ticket ID: DHQ-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Enamine Trap" If you are synthesizing 1,2-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization and Isolation of 1,2-Dihydroquinolines (1,2-DHQs) Ticket ID: DHQ-STAB-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Enamine Trap"

If you are synthesizing 1,2-dihydroquinolines (1,2-DHQs) and experiencing "tarring," loss of yield during purification, or the appearance of quinoline/tetrahydroquinoline mixtures, you are likely fighting the inherent nucleophilicity of the enamine core.

Unsubstituted N-H 1,2-DHQs are chemically fragile. They possess a nucleophilic


-carbon (C3) and an electron-rich nitrogen. In the presence of even trace acids (Brønsted or Lewis) or oxidants, they undergo two primary catastrophic failure modes:
  • Acid-Catalyzed Dimerization/Oligomerization: Leading to viscous oils ("tar").

  • Disproportionation: Redox redistribution into Quinoline (oxidized) and 1,2,3,4-Tetrahydroquinoline (reduced).

This guide provides the protocols to suppress these pathways.

Part 1: Mechanistic Diagnosis

Before fixing the protocol, confirm the failure mode.

The Mechanism of Failure

The 1,2-DHQ system acts as a cyclic enamine. The C3 position is highly susceptible to protonation. Once protonated at C3, the molecule becomes an iminium ion (electrophile) at C4. A second molecule of neutral 1,2-DHQ (nucleophile) attacks this cation, forming a dimer. This process repeats, leading to oligomers.

Visualizing the Pathway

The following diagram illustrates the "Enamine Trap"—the cascade triggered by trace acidity.

DHQ_Dimerization cluster_prevention Intervention Points DHQ Monomer (1,2-DHQ) Cation C4-Iminium Intermediate DHQ->Cation C3 Protonation Attack Nucleophilic Attack (by 2nd Monomer) DHQ->Attack Nucleophilic C3 Acid H+ (Trace Acid) Acid->Cation Cation->Attack Electrophilic C4 Dimer Dimer / Oligomer ('Tar') Attack->Dimer C-C Bond Formation N_Protect N-Protection (Reduces Nucleophilicity) N_Protect->DHQ Base_Wash Basic Workup (Removes H+) Base_Wash->Acid Neutralizes

Figure 1: Acid-catalyzed dimerization pathway of 1,2-dihydroquinoline. Protonation at C3 creates an electrophilic species that consumes remaining starting material.

Part 2: Synthetic Workflow Optimization

Protocol 1: The "Buffered" Workup

Use this if you are running Povarov or Skraup-type reactions.

The Error: Quenching Lewis Acids (e.g.,


, 

) with water or weak acid. This generates local acidic hotspots that catalyze dimerization instantly.

The Fix:

  • Quench: Pour the reaction mixture into a vigorously stirring, cold mixture of saturated NaHCO₃ (or 1M NaOH if substrate tolerates) and the extraction solvent (DCM or EtOAc).

    • Why: You must neutralize the catalyst faster than the hydrolysis releases protons.

  • Wash: Wash the organic layer with 10% aqueous

    
     (if Iodine was used) followed by Brine.
    
  • Drying: Use

    
     instead of 
    
    
    
    or
    
    
    .
    • Why: Magnesium sulfate is slightly acidic (Lewis acid character). Potassium carbonate ensures a basic micro-environment during drying.

Protocol 2: Neutralized Purification (The "Triethylamine Trick")

Use this if your product degrades on the silica column.

Standard Silica Gel 60 is acidic (pH ~4-5). This is sufficient to degrade N-H 1,2-DHQs during the 20-40 minutes of column chromatography.

Step-by-Step:

  • Prepare Slurry: Mix Silica Gel with your eluent (Hexane/EtOAc).

  • Add Buffer: Add 1-2% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Pack Column: Pour the slurry.

  • Flush: Flush the column with 2 column volumes of pure eluent (without Et3N) to remove excess amine if your compound is sensitive to base, OR run the column with 0.5% Et3N in the mobile phase.

  • Load: Load your sample.

    • Validation: Your compound should elute as a tight band. Tailing or "streaking" indicates decomposition is still occurring.

Part 3: Troubleshooting FAQ

Q1: I isolated my DHQ, but it turned into a solid/oil mixture overnight in the freezer. Why?

A: You likely have Disproportionation . Even without acid, 1,2-DHQs can disproportionate into Quinoline (aromatic) and Tetrahydroquinoline.[1]

  • Diagnostic: Check H-NMR. Do you see a loss of the alkene signals (C3-H/C4-H) and appearance of aromatic signals (Quinoline) + aliphatic multiplets (THQ)?

  • Solution: Store under Argon at -20°C. If stability is critical, you must synthesize the N-Protected derivative (N-Boc, N-Tosyl, or N-Acetyl). The electron-withdrawing group pulls density from the nitrogen lone pair, preventing the enamine resonance that drives these side reactions.

Q2: Can I use the Skraup reaction to make 1,2-DHQ?

A: Generally, No . The Skraup reaction uses sulfuric acid and high heat. This environment guarantees the immediate aromatization to Quinoline or polymerization.

  • Alternative: Use the Povarov Reaction (Imine + Enol Ether/Alkene) or Partial Hydrogenation of Quinolines (using

    
     or Hantzsch esters). These occur under milder conditions.[2][3]
    
Q3: My Povarov reaction yields are low, and I see a "polymer" peak in LCMS.

A: This is likely oligomerization of the Imine intermediate before the cyclization completes.

  • Optimization:

    • Ensure your alkene (dienophile) is in excess (1.5 - 2.0 equiv).

    • Add the Lewis Acid slowly at low temperature (0°C or -78°C) to favor the concerted [4+2] cycloaddition over the stepwise cationic polymerization.

    • Reference Check: Consult the kinetic resolution studies by Forrest et al. regarding the stability of the intermediate carbocations [1].

Part 4: Comparative Data: Protecting Groups

If you cannot work with the free amine, select a protecting group based on this stability profile:

Protecting Group (R)Electronic EffectStability of 1,2-DHQWorkup/Removal Risk
Hydrogen (Free N-H) High NucleophilicityPoor (Hours to Days)High (Acid sensitive)
Methyl (N-Me) Inductive DonationVery Poor (Rapid oxidation)High
Acetyl (N-Ac) Weak WithdrawalGood (Weeks)Low (Amide hydrolysis req. strong acid)
Boc (N-COO-tBu) Strong WithdrawalExcellent (Months)Medium (TFA removal destroys DHQ core)
Tosyl (N-Ts) Strong WithdrawalExcellent (Indefinite)Low (Requires reductive removal)

Part 5: Decision Tree for Troubleshooting

Use this logic flow to determine your next experimental move.

Troubleshooting_Tree Start Start: Reaction Complete (TLC shows spot) Q1 Is the product N-Protected (Boc, Ts, Ac)? Start->Q1 Yes_Prot Standard Workup (Neutral pH) Q1->Yes_Prot Yes No_Prot Is the product 2,2-disubstituted? Q1->No_Prot No Result Product Isolated Yes_Prot->Result Yes_Sub Moderate Stability. Avoid strong acids. No_Prot->Yes_Sub Yes No_Sub High Risk: Enamine Exposed No_Prot->No_Sub No Action1 CRITICAL ACTION: 1. Quench w/ NaHCO3 2. Dry w/ K2CO3 3. 1% Et3N in Column Yes_Sub->Action1 No_Sub->Action1 Action1->Result

Figure 2: Decision matrix for workup selection based on substrate stability.

References

  • Forrest, T. P., Dauphinee, G. A., & Deraniyagala, S. A. (1985).[1] On the mechanism of disproportionation reactions of 1,2-dihydroquinolines. Canadian Journal of Chemistry, 63(2), 412–416. Link

  • Kouznetsov, V. V. (2009). Recent synthetic applications of the Povarov reaction. Tetrahedron, 65(15), 2721-2750. Link

  • Bello, D., et al. (2019). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis.[4] Journal of the American Chemical Society. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Link

Sources

Troubleshooting

Minimizing oxidation degradation of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

Technical Support Center: Minimizing Oxidation Degradation of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Oxidation Degradation of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the instability of 1,2-dihydroquinoline derivatives. 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a highly reactive precursor and a potent antioxidant framework. Because its primary chemical function in many biological and chemical systems is to scavenge free radicals, it is inherently susceptible to rapid autoxidation[1].

This guide provides field-proven, causality-driven troubleshooting strategies to maintain the structural integrity of your compound from storage to experimental execution.

Section 1: Mechanistic Causality of Degradation (FAQ)

Q: Why does 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride degrade so rapidly in solution compared to its solid state? A: The degradation is driven by the molecule's inherent electron-donating capability. Dihydroquinolines act as radical scavengers by donating a hydrogen atom (or an electron) to reactive oxygen species (ROS) to interrupt lipid peroxidation and other oxidative cascades[2]. In the solid hydrochloride salt form, the secondary amine is protonated, which significantly raises its oxidation potential and stabilizes the molecule. However, once dissolved—especially in neutral or basic media—the free base is generated. The exposed lone pair on the nitrogen facilitates rapid hydrogen abstraction by dissolved oxygen or trace transition metals, initiating a radical chain reaction that leads to aromatization (forming quinoline derivatives) or N-oxidation[3].

OxidationMechanism A 2,2-Dimethyl-1,2-dihydroquinoline HCl (Stable Salt Form) B Free Base Formation (In Solution, pH > 7) A->B Dissolution C Radical Scavenging / H-Abstraction (Initiated by O2 / Light) B->C Autoxidation D Aminyl Radical Intermediate (Highly Reactive) C->D -H• E Quinoline Derivative (Aromatized Degradant) D->E Further Oxidation F N-Oxide / Polymeric Species (Oxidized Degradant) D->F Reaction with ROS

Figure 1: Radical-mediated oxidation pathway of 2,2-Dimethyl-1,2-dihydroquinoline.

Section 2: Storage and Reagent Handling (FAQ)

Q: What are the absolute best practices for storing the bulk powder to prevent baseline degradation? A: To arrest the kinetic pathways of autoxidation, the bulk powder must be stored strictly at -20°C for long-term storage (months to years) or 0-4°C for short-term handling (days to weeks)[4]. It must be kept in a desiccator protected from ambient light, as UV photons can homolytically cleave trace peroxides, initiating the degradation cascade[3]. Always backfill the storage vial with an inert gas (Argon or Nitrogen) before sealing.

Q: My stock solutions are turning yellow/brown within hours. How do I prevent this? A: The color shift is the visual hallmark of polymeric oxidized byproducts and quinoline formation. This occurs because standard laboratory solvents contain high concentrations of dissolved oxygen. To prevent this, you must use rigorously degassed solvents and prepare solutions freshly immediately prior to use. If your assay permits, the addition of a sacrificial antioxidant (e.g., BHT or ascorbic acid) can competitively scavenge ROS, protecting your target compound[2].

Section 3: Quantitative Data & Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of the compound under various environmental conditions.

Environmental ConditionPhysical StateEst. Shelf-Life / StabilityPrimary Degradation Pathway
-20°C, Dark, Argon AtmosphereSolid (HCl salt)> 12 MonthsMinimal to None
4°C, Dark, Ambient AirSolid (HCl salt)2 to 4 WeeksSlow surface autoxidation
Room Temp, Ambient LightSolution (Aqueous/Organic)< 12 HoursRadical-mediated aromatization
Room Temp, Degassed Solvent, ArgonSolution (Aqueous/Organic)48 to 72 HoursTrace transition metal catalysis

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, follow this self-validating protocol for handling the compound. The causality here is simple: removing the oxidants (O₂) and energy sources (light/heat) mathematically eliminates the autoxidation variables.

Protocol: Preparation of Oxidation-Resistant Stock Solutions

Objective: To prepare a stable working solution of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride that remains chemically intact for the duration of an in vitro assay.

Step 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

  • Place the required volume of your solvent (e.g., DMSO or buffer) into a heavy-walled Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high vacuum line for 5 minutes to evacuate the atmospheric headspace.

  • Close the vacuum valve and thaw the solvent in a room-temperature water bath. You will observe bubbles of dissolved O₂ escaping the liquid as it warms.

  • Repeat this cycle three times (3x) to ensure the absolute removal of dissolved oxygen.

Step 2: Inert Atmosphere Transfer

  • Transfer the degassed solvent into an anaerobic glovebox or maintain it under a positive pressure of Argon using a Schlenk line.

  • Weigh the 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride powder exclusively under the inert atmosphere.

  • Dissolve the powder in the degassed solvent. Validation Check: The resulting solution should remain perfectly colorless. Any immediate yellowing indicates compromised solvent degassing or contaminated glassware.

Step 3: Assay Integration and Storage

  • Keep the working solution in amber vials (to block UV light) and strictly on ice (to lower the kinetic energy of any potential radical reactions) during the experiment.

  • Discard any unused solution after the experiment; do not freeze-thaw solutions of this compound as the phase change can introduce oxygen and concentrate impurities.

Workflow Start Solid Reagent Stored at -20°C (Dark) Glovebox Inert Atmosphere Handling (Argon/N2 Glovebox) Start->Glovebox Transfer Degas Solvent Degassing (Freeze-Pump-Thaw x3) Degas->Glovebox Transfer Reaction Reaction / Assay Setup (Amber Vials on Ice) Glovebox->Reaction Dissolution Analysis Downstream Analysis (HPLC/NMR) Reaction->Analysis Immediate Use

Figure 2: Anaerobic workflow for handling oxidation-sensitive dihydroquinolines.

References

  • Blázovics, A., et al. "Inhibition of Lipid Peroxidation by Dihydroquinoline-Type Antioxidant (CH 402)." Free Radical Research Communications, vol. 4, no. 6, 1988, pp. 409-413.[Link]

  • Shetye, S. S., & Ambare, S. N. "Optimisation and evaluation of 2,2,4-Trimethyl-1,2-Dihydroquinoline (TMQ) and Alkyl Derivative of P-Phenylene Diamine (6PPD) and characterisation of Rubber Valcanisates." Research Journal of Chemistry and Environment, vol. 24, no. 4, 2020.[Link]

Sources

Optimization

Technical Support Center: Quinoline Ring Closure Optimization

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Topic: Temperature Optimization for Quinoline Synthesis Reference ID: QZN-TEMP-OPT-2026 Introduction: The Thermal Landscape of Quin...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Topic: Temperature Optimization for Quinoline Synthesis Reference ID: QZN-TEMP-OPT-2026

Introduction: The Thermal Landscape of Quinoline Synthesis

Welcome to the Quinoline Synthesis Support Center. In my 15 years of bench experience, I have found that temperature is rarely just a variable in quinoline synthesis—it is the switch that dictates reaction pathway, safety, and regio-selectivity.

Whether you are running a classic Skraup reaction or a modern microwave-assisted Friedländer annulation, thermal control is the difference between a high-purity pharmaceutical intermediate and an intractable black tar. This guide addresses the three most critical temperature-dependent failure modes reported by our users.

Ticket #01: The "Black Tar" & Runaway Exotherm

Context: Skraup and Doebner-Miller Syntheses User Query: "I am attempting a Skraup synthesis using aniline and glycerol. Around 140°C, the reaction violently boiled over, and the result was a solid black mass. What went wrong?"

Diagnosis: Uncontrolled Acrolein Polymerization

The Skraup reaction involves the in situ dehydration of glycerol to acrolein (propenal) using sulfuric acid. This dehydration is endothermic, but the subsequent Michael addition of aniline to acrolein and the final ring closure are highly exothermic.

  • The Failure Chain: If you heat too fast, a high concentration of acrolein generates simultaneously. At

    
    , free acrolein polymerizes rapidly into "tars" before it can react with the aniline [1].
    
  • The Runaway: The exotherm from the Michael addition spikes the internal temperature, accelerating the polymerization in a positive feedback loop.

Troubleshooting Protocol: The "Ramp & Moderate" Method

To prevent carbonization, you must decouple the dehydration temperature from the cyclization temperature.

Step-by-Step Optimization:

  • The Moderator: Add Ferrous Sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier and moderates the vigor of the oxidation step [2].[1]

  • The Temperature Ramp:

    • Phase 1 (Initiation): Heat to 100–110°C . Do not exceed this until reflux is steady. This initiates glycerol dehydration slowly.

    • Phase 2 (Addition): If possible, add the glycerol dropwise to the pre-heated aniline/acid mixture rather than mixing all at once.

    • Phase 3 (Cyclization): Only after the initial exotherm subsides (reflux slows), ramp to 140–150°C for 2–3 hours to drive the electrophilic aromatic substitution (ring closure).

Workflow Visualization

SkraupSafety start Start Skraup Synthesis mix Mix Aniline + Acid + FeSO4 (Moderator) start->mix heat1 Heat to 100-110°C (Initiation) mix->heat1 check Is Reflux Stable? heat1->check add Dropwise Addition of Glycerol check->add Yes tar FAILURE: Runaway Exotherm / Tar check->tar No (Spiking Temp) heat2 Ramp to 140-150°C (Cyclization) add->heat2 finish Isolate Quinoline heat2->finish

Figure 1: Logic flow for managing the Skraup reaction exotherm to prevent polymerization.

Ticket #02: Regioselectivity Flip (Kinetic vs. Thermodynamic)

Context: Conrad-Limpach vs. Knorr Synthesis User Query: "I reacted aniline with ethyl acetoacetate hoping for 4-hydroxyquinoline, but NMR suggests I made 2-hydroxy-4-methylquinoline (carbostyril). I refluxed at 110°C. How do I fix this?"

Diagnosis: Temperature-Dictated Isomerism

You have encountered the classic Kinetic vs. Thermodynamic control divergence. The reaction of aniline with a


-ketoester is bifurcating  based on the initial reaction temperature [3].
  • Low Temp (< 100°C): Kinetic control favors the formation of the Schiff Base (imine).

  • High Temp (> 110°C): Thermodynamic control favors the formation of the Amide bond.

Once the Amide is formed (Knorr pathway), it cyclizes to the 2-hydroxy isomer. You cannot revert it. To get the 4-hydroxy isomer (Conrad-Limpach), you must stay cold initially, then super-heat rapidly.

Data Summary: The Thermal Switch
ParameterConrad-Limpach (Target: 4-OH)Knorr (Target: 2-OH)
Step 1 Temp 20°C – 60°C (Room Temp)~110°C – 140°C
Intermediate

-aminoacrylate (Schiff Base)

-ketoanilide (Amide)
Catalyst Acid catalyst (often HCl)Acid catalyst
Step 2 Temp 250°C (Flash Pyrolysis)100°C (Acid hydrolysis/cyclization)
Solvent System Diphenyl ether / Dowtherm ANeat or Refluxing Acid
Major Product 4-Hydroxyquinoline 2-Hydroxyquinoline
Troubleshooting Protocol: The High-Temp Flash

To fix your synthesis and obtain 4-hydroxyquinoline:

  • Step 1: Stir aniline and ethyl acetoacetate with an acid catalyst (e.g., drops of HCl) at Room Temperature for 24 hours. Do not heat. Isolate the solid Schiff base.

  • Step 2: Pre-heat a flask of Diphenyl Ether to 250°C (rolling boil).

  • Step 3: Add the Schiff base solid rapidly into the 250°C solvent. The rapid thermal shock favors the elimination of ethanol and ring closure to the 4-isomer before the amide rearrangement can occur [4].

Mechanistic Pathway

ConradLimpach cluster_kinetic Kinetic Control (Conrad-Limpach) cluster_thermo Thermodynamic Control (Knorr) reactants Aniline + Beta-Ketoester low_temp Temp < 60°C reactants->low_temp high_temp Temp > 110°C reactants->high_temp schiff Schiff Base (Imine) low_temp->schiff flash Flash Heat (250°C) schiff->flash prod4 4-Hydroxyquinoline flash->prod4 amide Amide Intermediate high_temp->amide acid_cyc Acid Cyclization (100°C) amide->acid_cyc prod2 2-Hydroxyquinoline acid_cyc->prod2

Figure 2: Bifurcation of quinoline regio-isomers based on initial reaction temperature.

Ticket #03: Microwave Optimization

Context: Friedländer Synthesis User Query: "I am using microwave irradiation to speed up a Friedländer synthesis (2-aminobenzophenone + ketone). I set it to 180°C, but the pressure spikes and yields are inconsistent."

Diagnosis: Solvent Loss Tangent Mismatch

While microwave synthesis is superior for Friedländer reactions (reducing times from hours to minutes), simply cranking the temperature to 180°C is dangerous and often counter-productive if the solvent doesn't absorb microwave energy efficiently or if the vessel geometry causes "hot spots."

Optimization Protocol: The "Acetic Acid" Standard

Research indicates that Glacial Acetic Acid is the superior solvent/catalyst for Microwave-assisted Friedländer synthesis due to its high loss tangent (ability to convert microwave energy to heat) and dual role as solvent and catalyst [5].

Recommended Parameters:

  • Solvent: Glacial Acetic Acid (Neat).

  • Temperature: 150°C – 160°C .

  • Time: 5 – 10 minutes.

  • Power: Dynamic mode (set Temp, let Power fluctuate).

Why this works: At 160°C in a sealed vessel, acetic acid is well above its boiling point (118°C), creating a pressurized, superheated environment that accelerates the condensation and dehydration steps significantly without the charring associated with sulfuric acid.

References

  • BenchChem Tech Support. (2025).[1][2][3][4][5] Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide.Link

  • Organic Syntheses. (1944). 6-Methoxy-8-Nitroquinoline (Skraup Safety Protocols). Org.[6][3][5][7] Synth. Coll. Vol. 3, p.568. Link

  • Cambridge University Press. (2021). Name Reactions in Organic Synthesis: Conrad-Limpach vs Knorr.[6]Link

  • Wikipedia. (2024). Conrad-Limpach Synthesis Reaction Mechanism and Conditions.[6]Link

  • ResearchGate. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis.[8]Link

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Executive Summary The separation of unreacted aniline from 2,2-Dimethyl-1,2-dihydroquinoline (DMDQ) presents a specific challenge: both species are aromatic amines with overlapping basicity (pKa ~4.6 for aniline vs. simi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of unreacted aniline from 2,2-Dimethyl-1,2-dihydroquinoline (DMDQ) presents a specific challenge: both species are aromatic amines with overlapping basicity (pKa ~4.6 for aniline vs. similar range for dihydroquinolines). Consequently, simple acid-base extraction is often insufficient.[1]

Successful purification relies on exploiting the volatility differential between the two species in their free-base form, rather than solubility differences in their salt form.[1] This guide prioritizes a "Switch-State" Protocol (Salt


 Free Base 

Distillation

Salt) as the most robust method for high-purity isolation.

Part 1: The Diagnostic Phase

Before selecting a protocol, confirm the current state of your material.

Feature Aniline (Impurity) DMDQ (Target) Separation Logic
Boiling Point 184°C>250°C (often decomposes)High. Aniline is steam volatile; DMDQ is not.[1]
pKa (Conj. Acid) 4.6~4.8 - 5.2Low. Acid/Base extraction is ineffective.[1]
HCl Salt Solubility High (Water/EtOH)Moderate (Water/EtOH)Medium. Recrystallization is possible but yield-costly.[1]
Stability Oxidation prone (slow)Oxidation prone (fast)Critical. DMDQ must be protected from air when in free-base form.[1]

Part 2: Primary Protocol – The "Switch-State" Steam Distillation[1]

Recommendation: This is the "Gold Standard" for removing >5% aniline contamination. Principle: Aniline forms a positive azeotrope with water and is readily removed via steam distillation.[1] DMDQ, being a heavier dimer-like structure, remains in the pot.[1]

Workflow Diagram

G Start Crude DMDQ HCl (Contaminated with Aniline HCl) Step1 1. Basification (Add NaOH to pH > 10) Start->Step1 Dissolve in H2O Step2 2. Steam Distillation (Collect Distillate until Clear) Step1->Step2 Free base oil forms Distillate Distillate: Water + Aniline (DISCARD) Step2->Distillate Volatile Aniline Residue Pot Residue: DMDQ Free Base (Oil) Step2->Residue Non-volatile Target Step3 3. Extraction (DCM or Ether) Residue->Step3 Isolate Organic Phase Step4 4. Acidification (HCl in IPA/Ether) Step3->Step4 Dry & Filter Final Pure DMDQ HCl (Precipitate) Step4->Final Crystallization

Caption: The "Switch-State" protocol exploits the steam volatility of aniline free base to achieve separation, which is impossible in the salt form.[1][2]

Step-by-Step Methodology
  • Liberation (Free-Basing):

    • Dissolve the crude hydrochloride salt mixture in the minimum amount of warm water.

    • Slowly add 20% NaOH solution with vigorous stirring until the pH reaches 10–11.

    • Observation: An oily layer will separate.[1] This contains both Aniline and DMDQ as free bases.[1]

  • Steam Distillation (The Separation):

    • Transfer the mixture to a round-bottom flask equipped for steam distillation.

    • Pass steam through the mixture (or boil vigorously if water volume is sufficient) while maintaining an oil bath temperature of ~110°C.

    • Endpoint: Continue distilling until the distillate runs clear and no longer smells of aniline (typically 3–5 volumes of water relative to the oil).

    • Result: Aniline is removed in the distillate; DMDQ remains in the boiling flask as a heavy oil.

  • Isolation:

    • Cool the reaction flask to room temperature.

    • Extract the residual oil with Dichloromethane (DCM) or Diethyl Ether.

    • Wash the organic layer once with brine and dry over anhydrous

      
      .
      
  • Salt Reformation:

    • Filter off the drying agent.

    • Cool the organic solution in an ice bath (0–5°C).

    • Slowly bubble dry HCl gas or add a solution of HCl in Isopropanol/Ether.

    • The pure DMDQ Hydrochloride will precipitate as a white/off-white solid.[1] Filter and dry under vacuum.[1][3]

Part 3: Secondary Protocol – Recrystallization

Recommendation: Use only if aniline contamination is trace (<2%) or if steam distillation is not feasible. Risk: High yield loss due to solubility overlaps.[1]

Solvent System: Ethanol / Diethyl Ether (Solvent/Anti-solvent).[1]

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling absolute Ethanol.

  • Filtration: Hot filter if there are insoluble particulates.[1]

  • Crystallization:

    • Allow the solution to cool to room temperature.[3][4]

    • Add Diethyl Ether dropwise until a faint turbidity persists.[1]

    • Refrigerate at 4°C overnight.

  • Mechanism: Aniline Hydrochloride is highly soluble in Ethanol and moderately soluble in Ether mixtures, often remaining in the mother liquor while the bulkier DMDQ salt crystallizes.

Part 4: Frequently Asked Questions (Troubleshooting)

Q1: My product turned brown during the "Free Base" step. What happened?

  • Cause: Dihydroquinolines are sensitive to oxidative dehydrogenation (converting to Quinoline) when in the free-base form and exposed to air.[1]

  • Fix: Perform the basification and extraction steps under an inert atmosphere (

    
     or Ar). Add a trace of reducing agent (e.g., Sodium Bisulfite) to the aqueous phase during steam distillation.
    

Q2: Can I use vacuum distillation instead of steam distillation?

  • Answer: Yes, but with caution. Aniline boils at 184°C (760 mmHg).[1][5] DMDQ boils much higher.[1] You can strip the aniline off under high vacuum (<1 mmHg) at moderate temperatures (60–80°C). However, prolonged heating can polymerize DMDQ (forming rubber antioxidant oligomers). Steam distillation is gentler.[1]

Q3: How do I confirm the aniline is gone?

  • TLC Method:

    • Stationary Phase: Silica Gel 60 F254.[1]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2) + 1% Triethylamine (to prevent tailing).[1]

    • Visualization: UV (254nm) or Ehrlich’s Reagent (Aniline turns yellow/orange).

  • HPLC Method:

    • Column: C18 Reverse Phase.[1]

    • Buffer: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

    • Note: Aniline will elute significantly earlier (more polar) than the DMDQ.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for amine purification and steam distillation).

  • Organic Syntheses. (1928).[1] Quinoline synthesis and purification via Skraup reaction variants.[1][4] Coll. Vol. 1, p. 478.[4] Link

  • PubChem. (n.d.).[1] 2,2-Dimethyl-1,2-dihydroquinoline (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Craig, L. C. (1938).[1] Micro-distillation techniques for amine separation.[1] Industrial & Engineering Chemistry Analytical Edition, 10(8), 472.[1] (Foundational basis for volatility-based amine separation).

Sources

Optimization

Technical Support Center: Controlling pH During Quinoline Hydrochloride Salt Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis, crystallization, and troubleshooting of quinoline hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis, crystallization, and troubleshooting of quinoline hydrochloride salts. Here, we bridge theoretical physicochemical principles with field-proven benchtop techniques to ensure high-yield, high-purity salt formation.

The Causality of Salt Formation and pH Control

Quinoline is a weak heterocyclic base with a pKa of approximately 4.85[1]. To form a stable pharmaceutical salt, the microenvironmental pH must be driven well below this pKa. According to the "pKa rule" of salt formation, the pKa of the counterion acid should be at least 2 to 3 units lower than the pKa of the basic active pharmaceutical ingredient (API) to ensure strong ionic binding and prevent disproportionation[2].

Hydrochloric acid (pKa < -6) easily satisfies this requirement. However, the exact control of pH during the addition of HCl in non-aqueous solvents is critical. Over-acidification leads to excess unreacted HCl, which dramatically increases the hygroscopicity of the matrix. Because quinoline hydrochloride has a relatively low melting point of 93–94 °C[3], the absorption of trace atmospheric moisture by excess HCl depresses the melting point further. This causes the product to "oil out" as a supercooled liquid rather than forming a highly crystalline solid. Conversely, if the pH exceeds the


 (the pH of maximum solubility where the salt and free base coexist), the salt will undergo disproportionation back into the free base[4].

Physicochemical Properties

Understanding the physical properties of both the free base and the salt is essential for selecting the right solvent system and troubleshooting crystallization issues.

Table 1: Comparative properties of Quinoline and its Hydrochloride Salt

PropertyQuinoline (Free Base)Quinoline Hydrochloride
Molecular Weight 129.16 g/mol 165.62 g/mol
Physical State Colorless to pale yellow liquidOff-white to light yellow solid
pKa ~4.85 – 4.90N/A (Protonated form)
Melting / Boiling Point B.P. 237 °CM.P. 93 – 94 °C
Hygroscopicity Hygroscopic liquidHighly hygroscopic solid

Self-Validating Experimental Protocol: Non-Aqueous Salt Formation

To avoid the pitfalls of aqueous salt formation (where water removal is energy-intensive and induces thermal degradation), the following anhydrous protocol is recommended. This protocol includes a self-validating pH check to ensure trustworthiness at the bench.

Step 1: Dissolution Dissolve 1.0 equivalent of pure quinoline free base in 10 volumes of an anhydrous organic solvent (e.g., diethyl ether or ethyl acetate) under a nitrogen atmosphere. Cool the reactor to 0–5 °C to manage the exothermic nature of salt formation.

Step 2: Acid Titration Slowly add 1.05 equivalents of anhydrous HCl (e.g., 2.0 M HCl in diethyl ether or dioxane) dropwise. Maintain vigorous stirring to prevent local pooling of the acid, which can cause premature oiling out.

Step 3: Apparent pH Monitoring (Self-Validation Check) Standard glass pH electrodes fail in non-aqueous organic solvents. To validate protonation without over-acidifying:

  • Withdraw a 10 µL aliquot of the reaction mixture.

  • Dilute it into 1 mL of neutral deionized water.

  • Measure the aqueous pH of this dilution. The target pH should sit strictly between 2.0 and 3.0 . If it drops below 1.5, the system is over-acidified.

Step 4: Crystallization and Aging Once the target pH is reached, the salt should begin to precipitate. If the solution remains clear, add a non-polar anti-solvent (e.g., cold heptane) dropwise until the solution becomes turbid. Age the suspension at -18 °C to 4 °C overnight to maximize the crystal yield and force the lattice to order.

Step 5: Isolation Filter the off-white crystals rapidly under a nitrogen blanket using a Büchner funnel to prevent atmospheric moisture uptake. Wash with cold, anhydrous diethyl ether. Dry immediately in a vacuum oven at 40 °C to a constant weight.

Workflow Visualization

G Start Quinoline Free Base (pKa ~4.85) Solvent Dissolve in Anhydrous Solvent (EtOH or Et2O at 0-5°C) Start->Solvent Acid Add Anhydrous HCl (e.g., HCl in Dioxane) Solvent->Acid Check Apparent pH Check Target: 2.0 - 3.0 Acid->Check Cryst Crystallization (Cooling / Anti-solvent) Check->Cryst Optimal pH Oil Oiling Out / Degradation (Excess HCl / Moisture) Check->Oil pH < 1.0 (Over-acidified) Filter Vacuum Filtration & Inert Drying (N2) Cryst->Filter Oil->Solvent Re-dissolve & Adjust

Figure 1: Workflow for quinoline hydrochloride salt formation and pH-dependent troubleshooting.

Troubleshooting Guides & FAQs

Q1: My quinoline hydrochloride is forming a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the salt precipitates as a supercooled liquid. This is almost always caused by over-acidification or the presence of trace water. Excess HCl makes the microenvironment highly polar and hygroscopic, depressing the already low melting point of the salt. Fix: Gently heat the mixture until the oil re-dissolves into a clear solution. Add a few drops of quinoline free base to neutralize the excess HCl (bringing the apparent pH back up to ~2.5). Seed the solution with a few pure crystals of quinoline hydrochloride, and cool it very slowly (e.g., 0.1 °C/min) to induce proper nucleation.

Q2: How does the


 affect the shelf-life of my isolated salt? 
A:  The 

is the specific pH at which the free base and the salt are in equilibrium and exhibit maximum solubility[4]. If your isolated quinoline hydrochloride is exposed to basic excipients or ambient moisture that shifts the surface microenvironmental pH above the

, the salt will spontaneously disproportionate (convert back) into the oily quinoline free base. Always store the salt in tightly sealed, desiccated containers and avoid co-formulating with alkaline materials.

Q3: Can I use aqueous HCl instead of anhydrous HCl in dioxane/ether? A: It is highly discouraged. While aqueous HCl will protonate the quinoline, the introduction of water into the system will dissolve the resulting quinoline hydrochloride (which is highly water-soluble). You would then have to rely on lyophilization or rotary evaporation to isolate the salt, which often leads to a glassy, amorphous solid rather than a pure crystal, and increases the risk of thermal degradation.

References

  • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: jddtonline.info URL: [Link]

  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: nih.gov URL: [Link]

  • Title: Salt Stability – The Effect of pHmax on Salt to Free Base Conversion Source: researchgate.net URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride in Solution

Introduction Welcome to the Technical Support Center for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride. This compound belongs to a class of potent chain-breaking antioxidants (1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride. This compound belongs to a class of potent chain-breaking antioxidants (1)[1]. While its ability to scavenge free radicals makes it highly valuable for biological and chemical applications, this same electron-rich nature renders it highly susceptible to auto-oxidation, photolysis, and pH-dependent degradation in solution (2)[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the integrity of your experimental workflows.

Section 1: Troubleshooting & FAQs

Q1: My stock solution turns pink or brown within hours of preparation. What is happening, and how do I prevent it? Cause & Causality: The color change indicates oxidative degradation and subsequent oligomerization. The dihydroquinoline ring easily donates a hydrogen atom to reactive oxygen species, forming a nitrogen-centered radical. This radical intermediate can either fully oxidize into an aromatic quinoline or react with other monomeric units to form dimers and complex oligomers (Schiff bases), which appear as brown or pink chromophores (2)[2]. Solutions:

  • Deoxygenation: Purge all solvents with an inert gas (Argon or Nitrogen) for at least 15 minutes prior to dissolving the compound.

  • Light Protection: Photons accelerate radical initiation. Always use amber glass vials or wrap tubes in aluminum foil.

  • Sacrificial Antioxidants: For long-term storage, consider adding a secondary sacrificial antioxidant (e.g., 0.1% ascorbic acid or BHT) if compatible with your downstream assay.

Q2: When I dilute the hydrochloride stock into a pH 7.4 biological buffer, the solution becomes cloudy. Why? Cause & Causality: You are observing the pH-dependent precipitation of the free base. The hydrochloride salt is highly water-soluble due to its ionic nature. However, when introduced to a physiological buffer (pH 7.4), the environment exceeds the pKa of the quinoline nitrogen. The molecule deprotonates, reverting to its highly lipophilic and poorly water-soluble free base form (3)[3]. Solutions:

  • Co-solvents: Pre-dissolve the compound in a water-miscible organic solvent (e.g., DMSO or ethanol) to create a concentrated stock (e.g., 10 mM) before diluting into the aqueous buffer. Ensure the final solvent concentration does not exceed 1-2% (v/v) to prevent assay interference.

  • Complexation: Use solubility enhancers like hydroxypropyl-β-cyclodextrin (HPβCD) to encapsulate the hydrophobic free base.

Q3: My compound degrades rapidly even in dark, anaerobic conditions. What else could be driving this? Cause & Causality: Trace transition metals (such as Fe³⁺ or Cu²⁺) present in lower-grade buffers or glassware can catalyze the generation of reactive oxygen species via Fenton-like chemistry, which rapidly depletes the dihydroquinoline (2)[2]. Solutions:

  • Chelation: Supplement your buffer with 100 μM EDTA or DTPA to sequester catalytic metal ions.

  • Water Quality: Exclusively use ultra-pure, LC-MS grade, or Milli-Q water (18.2 MΩ·cm) for all aqueous preparations.

Section 2: Quantitative Data & Stability Profiles

To assist in experimental planning, the following table summarizes the expected stability of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride under various environmental conditions.

Environmental ConditionSolvent / MatrixEstimated Half-Life (t½)Primary Degradation Pathway
Ambient Air, Room Temp, LightDeionized Water< 4 HoursAuto-oxidation & Photolysis
Ambient Air, 4°C, DarkDeionized Water24 - 48 HoursSlow Auto-oxidation
Argon-Purged, 4°C, DarkDeionized Water> 7 DaysHydrolysis (Trace)
pH 7.4 Buffer, Room TempPBS (1% DMSO)< 2 HoursDeprotonation & Precipitation
pH 7.4 + EDTA, Argon, DarkPBS (1% DMSO)~ 72 HoursStabilized Free Base

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of an Ultra-Stable 10 mM Stock Solution

Objective: Formulate an oxidation-resistant stock solution for long-term use.

Methodology:

  • Solvent Preparation: Transfer 10 mL of anhydrous DMSO into a sterile, amber glass vial.

  • Degassing: Submerge a sparging needle into the DMSO and bubble high-purity Argon gas through the solvent for 15 minutes.

  • Dissolution: Rapidly weigh 19.57 mg of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (MW ≈ 195.7 g/mol ) and transfer it to the degassed DMSO (4)[4].

  • Sealing: Flush the headspace of the vial with Argon for 10 seconds and immediately seal with a PTFE-lined septum cap. Vortex gently until fully dissolved.

  • Storage: Store at -20°C.

Self-Validation Check: Perform a UV-Vis scan (250–400 nm) of a 1:1000 dilution. A stable dihydroquinoline will show a sharp peak around 280-290 nm. The emergence of a new peak at ~320-340 nm indicates the formation of the oxidized quinoline derivative.

Protocol 2: Aqueous Dilution with Dynamic Light Scattering (DLS) Validation

Objective: Dilute the stock into a biological buffer without inducing colloidal aggregation.

Methodology:

  • Prepare a 1x PBS solution (pH 7.4) containing 100 μM EDTA.

  • Warm the 10 mM DMSO stock solution to room temperature.

  • Under vigorous vortexing, add 10 μL of the stock dropwise into 990 μL of the PBS solution (Final concentration: 100 μM, 1% DMSO).

Self-Validation Check: Analyze the solution using DLS. A successful, stable formulation will yield a count rate similar to the blank buffer and a Polydispersity Index (PDI) < 0.1, confirming the absence of precipitated micro-aggregates.

Section 4: Mechanistic Visualization

The following diagram illustrates the causal relationships between environmental stressors, degradation pathways, and the targeted stabilization interventions discussed in this guide.

StabilityLogic Compound 2,2-Dimethyl-1,2-dihydroquinoline HCl (Stable Salt Form) FreeBase Free Base Form (Insoluble Precipitate) Compound->FreeBase pH > 6.0 (Deprotonation) Radical Nitrogen Radical (Reactive Intermediate) Compound->Radical O2, Light, Heat Compound->Radical Trace Metals (Fe, Cu) Quinoline Aromatic Quinoline (Oxidized Byproduct) Radical->Quinoline Further Oxidation Oligomers Oligomers / Dimers (Brown Chromophores) Radical->Oligomers Dimerization pHControl Co-solvents (DMSO) or Cyclodextrins pHControl->FreeBase Solubilizes Argon Argon Purging & Amber Vials Argon->Radical Inhibits Initiation EDTA EDTA Chelation EDTA->Radical Blocks Catalysis

Caption: Logical workflow of dihydroquinoline degradation pathways and stabilization strategies.

References

  • Source: PubMed Central (NIH)
  • Title: Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer Source: Asian Journal of Chemistry URL
  • Title: US4363910A - 2,2-Dimethyl-1,2-dihydroquinoline derivatives useful as antioxidants Source: Google Patents URL
  • Source: PubChem (NIH)

Sources

Optimization

Technical Support Center: 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride (DMDQ·HCl)

Subject: Hygroscopicity Mitigation & Stability Management Ticket ID: #DMDQ-HCL-STAB-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You are encountering hygroscopicity issues with...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Hygroscopicity Mitigation & Stability Management

Ticket ID: #DMDQ-HCL-STAB-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering hygroscopicity issues with 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (DMDQ·HCl) . This is a known challenge for this class of compounds.[1] The hydrochloride counterion (


) is a strong hydrogen bond acceptor, and when paired with the sterically hindered but electron-rich dihydroquinoline core, it creates a lattice prone to moisture uptake.

Critical Warning: Hygroscopicity in dihydroquinolines is not just a physical handling nuisance; it is a chemical hazard. Moisture increases molecular mobility, accelerating the oxidative dehydrogenation of the 1,2-dihydroquinoline ring into the corresponding aromatic quinoline (often observed as a color change from off-white/yellow to dark green or black).

This guide provides a tiered approach to stabilizing your samples, moving from immediate handling protocols to fundamental solid-state engineering.

Module 1: Immediate Troubleshooting (The "Triage" Phase)

Q: My sample has already turned into a sticky gum. Can I salvage it?

A: Yes, but you must act immediately to arrest oxidative degradation. The "gum" state indicates the sample has exceeded its Critical Relative Humidity (CRH) and is likely undergoing deliquescence.

Protocol: Rescue Drying

  • Dissolution: Dissolve the gum in a minimum amount of anhydrous ethanol or methanol . Do not use water.

  • Filtration: Filter quickly to remove any insoluble oxidation byproducts (dark particulates).

  • Precipitation: Add 10 volumes of cold anhydrous diethyl ether or ethyl acetate (anti-solvent) to force rapid precipitation.

  • Isolation: Filter under a blanket of Nitrogen or Argon.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours over

    
     or silica gel.
    
Q: Why is the HCl salt so much more hygroscopic than the free base?

A: The free base (2,2-dimethyl-1,2-dihydroquinoline) is lipophilic. However, protonation to form the hydrochloride salt introduces an ionic lattice. The chloride ion (


) has a high charge density and seeks stabilization via hydrogen bonding with water molecules from the air. If the crystal lattice energy is not sufficiently high (i.e., if the sample is amorphous or semi-crystalline), the hydration energy overcomes the lattice forces, leading to water absorption.

Module 2: Solid-State Engineering (The Permanent Fix)

To permanently reduce hygroscopicity, you must maximize crystallinity . Amorphous regions in your sample act as "sponges" for water.

Workflow: High-Crystallinity Recrystallization

Objective: Minimize amorphous content and surface defects.

Reagents:

  • Solvent: Isopropanol (IPA) - anhydrous

  • Anti-solvent: n-Heptane or Ethyl Acetate - anhydrous

Step-by-Step Protocol:

  • Saturation: Suspend the DMDQ·HCl in Isopropanol at 60°C . Add IPA dropwise until just dissolved.

  • Polishing: If the solution is dark, treat with activated charcoal for 5 minutes, then hot-filter.

  • Nucleation Control: Allow the solution to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps solvent and creates amorphous defects.

  • Anti-Solvent Addition: Once at room temperature, add n-Heptane dropwise until a persistent turbidity is observed.

  • Crystallization: Refrigerate at 4°C for 12 hours.

  • Harvest: Filter and wash with cold (0°C) n-Heptane.

  • Desiccation: Store the crystals in a vacuum desiccator.

Visualization: Hygroscopicity & Degradation Mechanism

The following diagram illustrates why moisture is the enemy of dihydroquinoline stability.

DMDQ_Degradation DMDQ_Solid DMDQ·HCl (Solid) Sorption Surface Adsorption & Lattice Expansion DMDQ_Solid->Sorption Exposed to Air Moisture Atmospheric Moisture (> CRH) Moisture->Sorption Mobility Increased Molecular Mobility (Plasticization) Sorption->Mobility Dissolution/Liquefaction Oxidation Oxidative Dehydrogenation (Aromatization) Mobility->Oxidation O2 Access Quinoline Quinoline Impurity (Dark Color/Inactive) Oxidation->Quinoline -H2 Quinoline->Sorption Impurities lower CRH

Figure 1: The "Vicious Cycle" of hygroscopicity in dihydroquinolines. Moisture absorption plasticizes the solid, increasing molecular mobility which facilitates oxidation. The oxidation products often further lower the Critical Relative Humidity (CRH), accelerating the failure.

Module 3: Advanced Formulation (When Crystallization Isn't Enough)

Q: I need to store this for 6+ months. What are my options?

A: If simple recrystallization does not provide enough stability, you must engineer the particle environment.

StrategyMethodologyProsCons
Desiccant Packets Store with Silica Gel or Molecular Sieves (4Å).Low cost, easy implementation.[2][3]Passive; fails if container seal is breached.
Inert Atmosphere Store under Argon or Nitrogen.Prevents oxidation and moisture uptake.Requires glovebox or Schlenk line.
Co-Crystallization Recrystallize with a co-former (e.g., Fumaric Acid, Succinic Acid).Can dramatically alter lattice energy and hydrophobicity.Changes the chemical entity (Regulatory impact).
Hydrophobic Coating Dry mix with 1-2% Magnesium Stearate.Physically blocks water access.May interfere with dissolution/assay.
Q: Should I consider changing the salt form?

A: If you have the liberty to change the API form, yes . The Hydrochloride salt is notoriously hygroscopic.[1]

  • Alternative 1: Fumarate or Maleate salts. These organic anions often pack better with organic cations, creating a non-hygroscopic lattice.

  • Alternative 2: Tosylate. Generally very stable and non-hygroscopic, though higher molecular weight.

References & Authority

  • General Mechanism of Amine HCl Hygroscopicity:

    • Concept: Chloride ions are underutilized hydrogen bond acceptors in many lattices, driving moisture uptake to satisfy this coordination potential.

    • Source: Clarke, H. D., et al. (2004). "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society.

  • Instability of 1,2-Dihydroquinolines:

    • Concept: 1,2-dihydroquinolines are prone to disproportionation and oxidation, a process accelerated by the mobility provided by water absorption.

    • Source: Dauphinee, G. A., & Forrest, T. P. (1978).[4] "1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines." Canadian Journal of Chemistry.

  • Recrystallization Best Practices:

    • Concept: Slow cooling and anti-solvent selection are critical to minimizing amorphous content in hydrochloride salts.

    • Source: Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."

  • Compound Data:

    • Entity: 2,2-Dimethyl-1,2-dihydroquinoline (PubChem CID 12437301).[5]

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride: A Comparative Purity Guide

Introduction & Mechanistic Background 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a highly valued heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, antioxidants, and agricultur...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a highly valued heterocyclic building block utilized in the synthesis of pharmaceutical intermediates, antioxidants, and agricultural chemicals[1]. Due to the partial saturation of the quinoline ring system at the 1- and 2-positions, the 1,2-dihydroquinoline scaffold is inherently susceptible to oxidative degradation. Over time, or under sub-optimal synthesis conditions, it tends to aromatize into fully conjugated quinoline derivatives[2].

Because these impurities can drastically alter downstream reaction yields and biological activity, rigorous analytical validation is mandatory. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy serves as the gold standard for evaluating the structural integrity of this compound. This guide provides an objective comparison between a high-purity research-grade standard (Product A ) and a generic, partially degraded alternative (Product B ), detailing the mechanistic reasoning behind the spectral differences and establishing a self-validating quality control protocol.

Structural Breakdown & Expected 1H NMR Profile

The molecular architecture of 2,2-dimethyl-1,2-dihydroquinoline hydrochloride (


) presents distinct proton environments that allow for a highly reliable, self-validating NMR analysis[3]:
  • Gem-Dimethyl Group (C-2): The two methyl groups at the 2-position are chemically equivalent due to rapid ring flipping and symmetry. They appear as a highly shielded, sharp singlet integrating to 6H.

  • Alkene Protons (C-3 and C-4): The double bond in the dihydroquinoline ring generates two distinct vinylic protons. They couple with each other, producing two distinct doublets. The cis-coupling constant (

    
    ) is typically around 9.5–10.0 Hz.
    
  • Aromatic Protons (C-5 to C-8): The four protons on the fused benzene ring appear as a complex multiplet in the aromatic region[4].

  • Ammonium Protons (NH2+): Because the compound is a hydrochloride salt, the nitrogen is protonated. In a non-exchanging solvent, this appears as a broad downfield signal.

NMR_Workflow Sample 2,2-Dimethyl-1,2-dihydroquinoline HCl (10-15 mg Sample) Solvent Dissolution in DMSO-d6 (Preserves NH2+ signal) Sample->Solvent Weigh & Transfer Acq 1H NMR Acquisition (400 MHz, 298K, 16 Scans) Solvent->Acq 5mm NMR Tube QC Spectral Evaluation (Integration & Shift Analysis) Acq->QC FT, Phase & Baseline Correct Pass Product A (High Purity) Exact 6:1:1:4 Ratio QC->Pass Conforms to Structure Fail Product B (Degraded) Oxidation Peaks Detected QC->Fail Fails QC

Workflow for 1H NMR sample preparation, acquisition, and quality control evaluation.

Comparative Analysis: Product A vs. Product B

To objectively assess performance, we compare the 1H NMR spectra of Product A (High-Purity Standard) against Product B (Crude/Degraded Alternative). Product B simulates a low-quality batch subjected to mild oxidative stress and improper storage.

Quantitative Data Comparison (400 MHz, DMSO-d6)
Proton AssignmentExpected Shift (ppm)Multiplicity & IntegrationProduct A ObservationProduct B Observation
C-2 Gem-Dimethyl ~1.50Singlet (s), 6HClean singlet, exactly 6.00HSinglet at 1.50 ppm (4.8H), extra peaks at 2.20 ppm
C-3 Alkene ~5.60Doublet (d), 1H, J ≈ 9.8 HzSharp doublet, 1.00HBroadened doublet, 0.75H
C-4 Alkene ~6.40Doublet (d), 1H, J ≈ 9.8 HzSharp doublet, 1.00HBroadened doublet, 0.75H
C-5 to C-8 Aromatic 6.80 – 7.20Multiplet (m), 4HResolved multiplet, 4.00HComplex baseline, extra peaks at 7.50–8.20 ppm
N-1 Ammonium (NH2+) > 8.50Broad Singlet (br s), 2HVisible broad peakExchanged or missing due to moisture/impurities
Mechanistic Insights & Causality
  • Oxidative Aromatization: Product B exhibits anomalous peaks in the 7.50–8.20 ppm range[4]. This is a classic hallmark of aromatization. When the 1,2-dihydroquinoline ring oxidizes, it loses the C-3/C-4 vinylic protons. The resulting fully conjugated quinoline ring exerts a stronger diamagnetic ring current, shifting the remaining aromatic protons significantly further downfield.

  • Integration Discrepancies: In Product A, the integration functions as a perfect self-validating system (6:1:1:4 ratio). In Product B, the gem-dimethyl singlet at ~1.50 ppm integrates to only 4.8H relative to the aromatic baseline. This indicates that a portion of the sample has lost the gem-dimethyl structural feature (potentially via ring-opening) or has been heavily diluted by non-methylated impurities.

Step-by-Step Experimental Protocol

To ensure reproducibility and trustworthiness, the following self-validating protocol must be adhered to when preparing and analyzing the hydrochloride salt.

Step 1: Sample Preparation
  • Weigh 10–15 mg of the compound into a clean glass vial.

  • Dissolve the sample in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: DMSO-d6 is deliberately chosen over

    
     because the hydrochloride salt is highly polar and may precipitate in chloroform. Furthermore, DMSO-d6 minimizes rapid proton exchange, allowing the broad NH2+ signal to be observed, which would otherwise be instantly lost in protic deuterated solvents like 
    
    
    
    or MeOD.
Step 2: Instrument Calibration & Acquisition
  • Transfer the fully dissolved solution to a standard 5 mm NMR tube.

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe to the 1H frequency. Shim the magnet to achieve a lock signal with a line width of < 1.0 Hz.

  • Causality: Precise shimming is critical. Poor magnetic homogeneity will blur the ~9.8 Hz coupling of the C-3/C-4 alkene doublets, making it impossible to distinguish between true vinylic coupling and overlapping polymeric impurity peaks.

  • Acquire data using a standard 1D proton pulse sequence (e.g., zg30), utilizing a relaxation delay (D1) of 2.0 seconds and 16–32 scans.

Step 3: Data Processing & Validation
  • Apply a Fourier Transform (FT) and manually correct the phase (zero and first order).

  • Apply a polynomial baseline correction to ensure the integration areas are not artificially inflated by a rolling baseline.

  • Reference the TMS peak strictly to 0.00 ppm.

  • Self-Validation: Integrate the sharp singlet at ~1.50 ppm and calibrate it to exactly 6.00 . Use this as the internal anchor. If the compound is pure, the remaining structural protons will naturally fall into the exact 1:1:4 ratio without manual adjustment.

Conclusion

High-purity 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (Product A) demonstrates a pristine 1H NMR spectrum with exact stoichiometric integration and clear vinylic coupling. In contrast, crude or degraded products (Product B) rapidly reveal their inferior quality through downfield aromatic shifts indicative of quinoline aromatization and skewed integration ratios. By employing a rigorous, self-validating NMR protocol anchored by the gem-dimethyl integration, researchers can confidently ensure the structural integrity of this critical building block prior to downstream synthesis.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Title: Synthesis and Anti-juvenile Hormone Activity of 2,2-Dimethyl-1,2-dihydroquinoline Derivatives, Nitrogen Analogues of Precocene I Source: Taylor & Francis URL
  • Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value Source: TSI Journals URL
  • Title: The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors Source: Semantic Scholar URL

Sources

Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Characteristic Peaks of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

For Immediate Release A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals This technical guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic chara...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride. By dissecting its molecular structure and comparing it with relevant analogues, this document provides a robust framework for the identification, characterization, and purity assessment of this and related dihydroquinoline compounds. This guide is designed to equip researchers with the expertise to interpret complex spectra with confidence, ensuring the integrity of their chemical syntheses and downstream applications.

Introduction: The Structural Significance of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

2,2-Dimethyl-1,2-dihydroquinoline and its derivatives are important heterocyclic scaffolds in medicinal chemistry and materials science. The hydrochloride salt form enhances the compound's solubility and stability, making it particularly relevant for pharmaceutical development. Accurate spectroscopic characterization is a critical quality control step. FTIR spectroscopy, a rapid and non-destructive technique, provides a unique vibrational fingerprint of a molecule, revealing key information about its functional groups and overall structure.

The structure of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride presents several key features that give rise to a distinct FTIR spectrum: a protonated secondary amine within a heterocyclic ring, a gem-dimethyl group, and an aromatic benzene ring. Understanding the vibrational modes associated with each of these components is essential for accurate spectral interpretation.

Predicted FTIR Absorption Bands for 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Based on its molecular structure, we can predict the characteristic infrared absorption bands for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride. These predictions are derived from established correlations for various functional groups.

The N-H⁺ Vibrations of the Secondary Amine Salt

The most prominent and diagnostic feature of a secondary amine hydrochloride is the absorption due to the N-H⁺ group. Unlike the free secondary amine, which typically shows a single, weak N-H stretching band around 3350-3310 cm⁻¹, the protonated form exhibits significantly different characteristics due to the increased bond polarity and hydrogen bonding.[1][2]

  • N-H⁺ Stretching: A very broad and strong absorption envelope is expected in the region of 3000-2700 cm⁻¹ . This broadness is a result of strong intermolecular hydrogen bonding between the N-H⁺ group and the chloride counter-ion.[2][3] This band often appears as a complex series of absorptions due to overtone and combination bands.

  • N-H⁺ Bending: A single, medium to weak intensity band is anticipated between 1620-1560 cm⁻¹ .[2][4] This peak is characteristic of the NH₂⁺ bending vibration in secondary amine salts and is a key feature to distinguish it from primary amine salts which show two bands in this region.[2]

C-H Vibrations: Aromatic and Aliphatic
  • Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, arising from the C-H stretching vibrations of the benzene ring.

  • Aliphatic C-H Stretching: The gem-dimethyl group and the CH₂ group in the dihydroquinoline ring will give rise to symmetric and asymmetric C-H stretching vibrations in the 2985-2870 cm⁻¹ region. These peaks may sometimes be observed as shoulders on the broad N-H⁺ stretching envelope.

  • Aliphatic C-H Bending: The gem-dimethyl group typically shows a characteristic doublet for the symmetric and asymmetric bending modes around 1385-1365 cm⁻¹ . The CH₂ scissoring vibration is expected around 1470-1450 cm⁻¹ .

Dihydroquinoline Ring Vibrations
  • C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will produce several medium to strong bands in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the C-N bond within the dihydroquinoline ring, being part of an aromatic system, is expected to appear as a strong band in the 1335-1250 cm⁻¹ region.[1]

  • Aromatic C-H Out-of-Plane Bending: Strong bands in the fingerprint region, typically between 900-700 cm⁻¹ , are indicative of the substitution pattern on the aromatic ring. For the 1,2-disubstituted benzene ring of the quinoline core, characteristic absorptions are expected in this range.

Comparative Analysis with Related Structures

To further refine our understanding of the FTIR spectrum of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride, a comparison with related compounds is invaluable.

Vibrational Mode 2,2-Dimethyl-1,2-dihydroquinoline HCl (Predicted) Typical Secondary Amine HCl [2][3]Typical Quinoline Derivative [5]Key Differentiating Features
N-H⁺ Stretch 3000-2700 cm⁻¹ (Broad, Strong)3000-2700 cm⁻¹ (Broad, Strong)N/AThe presence of this broad envelope is the primary indicator of the hydrochloride salt.
Aromatic C-H Stretch 3100-3000 cm⁻¹N/A3100-3000 cm⁻¹Consistent with the presence of the aromatic quinoline core.
Aliphatic C-H Stretch 2985-2870 cm⁻¹PresentN/A (unless substituted)Peaks in this region confirm the presence of the gem-dimethyl and dihydro- portions of the ring.
N-H⁺ Bend 1620-1560 cm⁻¹1620-1560 cm⁻¹N/AA single peak in this region is characteristic of a secondary amine salt.
Aromatic C=C Stretch 1600-1450 cm⁻¹N/A1600-1450 cm⁻¹Confirms the aromatic system of the quinoline moiety.
C-H Bend (gem-dimethyl) 1385-1365 cm⁻¹ (doublet)N/AN/AA characteristic doublet confirms the gem-dimethyl substitution.
Aromatic C-N Stretch 1335-1250 cm⁻¹N/A~1350-1250 cm⁻¹Indicates the C-N bond within the heterocyclic aromatic system.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride, the following protocol is recommended.

Methodology:

  • Sample Preparation:

    • Ensure the sample is dry, as water has strong IR absorptions that can interfere with the spectrum.

    • Prepare a KBr (potassium bromide) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr.

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a transparent pellet using a hydraulic press.

    • Alternatively, for a quicker analysis, the Attenuated Total Reflectance (ATR) technique can be used with a small amount of the solid sample placed directly on the ATR crystal.

  • Instrument Setup:

    • Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Workflow for FTIR Spectral Analysis

The following diagram illustrates a logical workflow for the analysis of the FTIR spectrum of a synthesized batch of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride.

FTIR_Analysis_Workflow FTIR Analysis Workflow for 2,2-Dimethyl-1,2-dihydroquinoline HCl cluster_data_acquisition Data Acquisition cluster_spectral_interpretation Spectral Interpretation cluster_conclusion Conclusion SamplePrep Sample Preparation (KBr Pellet or ATR) BackgroundScan Background Scan SamplePrep->BackgroundScan SampleScan Sample Scan BackgroundScan->SampleScan Check_NH_Stretch Identify Broad N-H⁺ Stretch (3000-2700 cm⁻¹) SampleScan->Check_NH_Stretch Check_CH_Stretch Identify Aromatic & Aliphatic C-H Stretches (3100-2870 cm⁻¹) Check_NH_Stretch->Check_CH_Stretch Check_NH_Bend Identify N-H⁺ Bend (1620-1560 cm⁻¹) Check_CH_Stretch->Check_NH_Bend Check_Aromatic_Region Analyze Aromatic C=C Stretches (1600-1450 cm⁻¹) Check_NH_Bend->Check_Aromatic_Region Check_Fingerprint Analyze Fingerprint Region (gem-dimethyl, C-N, C-H bends) Check_Aromatic_Region->Check_Fingerprint Confirm_Structure Confirm Presence of Key Functional Groups Check_Fingerprint->Confirm_Structure Assess_Purity Assess Purity (Absence of Impurity Peaks) Confirm_Structure->Assess_Purity Final_Report Final Report & Archiving Assess_Purity->Final_Report

Caption: A stepwise workflow for the acquisition and interpretation of the FTIR spectrum of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride.

Conclusion

The FTIR spectrum of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is characterized by a combination of distinct absorption bands that reflect its unique molecular architecture. The broad and intense N-H⁺ stretching band in the 3000-2700 cm⁻¹ region, coupled with a single N-H⁺ bending vibration around 1620-1560 cm⁻¹, serves as a definitive marker for the secondary amine hydrochloride functionality. Additional characteristic peaks arising from the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the gem-dimethyl group, and the aromatic C-N bond provide a comprehensive vibrational fingerprint for structural confirmation. By following the outlined experimental protocol and comparative analysis, researchers can confidently utilize FTIR spectroscopy for the routine characterization and quality control of this important class of heterocyclic compounds.

References

  • UCLA, Department of Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-622.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of 2,2-Dimethyl-1,2-dihydroquinoline

Topic: Mass Spectrometry Fragmentation Pattern of 2,2-Dimethyl-1,2-dihydroquinoline HCl Content Type: Publish Comparison Guide Executive Summary The mass spectrometric analysis of 2,2-Dimethyl-1,2-dihydroquinoline (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2,2-Dimethyl-1,2-dihydroquinoline HCl Content Type: Publish Comparison Guide

Executive Summary

The mass spectrometric analysis of 2,2-Dimethyl-1,2-dihydroquinoline (CAS 14465-61-3) is defined by a single, dominant thermodynamic driving force: aromatization . Regardless of the ionization method (EI or ESI), the fragmentation pattern is characterized by the facile loss of the C2-gem-dimethyl group to generate the highly stable quinolinium cation.

This guide compares the fragmentation behavior of this compound under Electron Impact (EI) and Electrospray Ionization (ESI) , providing a validated protocol for its identification against structural analogs like 1,2,3,4-tetrahydroquinoline.

Key Diagnostic Indicator
  • Base Peak: m/z 144 (The quinolinium cation).

  • Mechanism: Loss of a methyl radical (

    
    ) in EI; loss of methane (
    
    
    
    ) or methyl radical in ESI depending on cone voltage.
  • Specificity: The presence of the m/z 144 peak distinguishes this scaffold from non-methylated dihydroquinolines.

Chemical Profile & Sample Context

PropertyData
Compound Name 2,2-Dimethyl-1,2-dihydroquinoline HCl
Free Base Formula

Free Base MW 159.23 Da
Salt Form (HCl) MW ~195.7 Da (Dissociates in solution/gas phase)
Key Structural Feature Gem-dimethyl group at C2; Dihydro-heterocyclic ring

Critical Note on the HCl Salt: In mass spectrometry, the HCl salt is a "passenger."

  • In GC-MS (EI): The salt dissociates in the injector port (

    
    ). You analyze the free base (m/z 159). However, direct injection of HCl salts can corrode liners and degrade the column. Neutralization is required. 
    
  • In LC-MS (ESI): The salt dissociates in the mobile phase. The nitrogen is already protonated (

    
    ), making it ideal for positive mode ESI.
    

Comparative Analysis: EI vs. ESI-MS/MS

This section compares the two industry-standard ionization techniques for this molecule.

Method A: Electron Impact (GC-MS)
  • Ionization Energy: 70 eV (Hard Ionization).[1]

  • Observed Parent:

    
     at m/z 159.
    
  • Fragmentation Behavior: Extensive. The molecular ion is observed but is often not the base peak due to the stability of the fragment ions.

  • Dominant Pathway: Homolytic cleavage of the C-C bond at the gem-dimethyl position.

Method B: Electrospray Ionization (LC-MS/MS)[3][5]
  • Ionization Mode: Positive (

    
    ).[2]
    
  • Observed Parent:

    
     at m/z 160.
    
  • Fragmentation Behavior: Minimal in full scan. Requires Collision Induced Dissociation (CID) to generate fragments.

  • Dominant Pathway: Heterolytic cleavage or neutral loss driven by the restoration of aromaticity.

Data Comparison Table
FeatureElectron Impact (EI)ESI-MS/MS (CID)
Precursor Ion m/z 159 (

)
m/z 160 (

)
Base Peak (100%) m/z 144 (

)
m/z 144 (

)
Secondary Fragments m/z 128, 115, 77m/z 128, 117
Mechanism Radical loss (

)
Neutral loss (

) or Radical loss
Detection Limit Low ng range (High sensitivity)pg range (Ultra-high sensitivity)

Fragmentation Mechanism Deep Dive

The fragmentation is governed by the Gem-Dimethyl Effect and the Drive to Aromatization .

The Mechanism
  • Excitation: The molecule absorbs energy.

  • Cleavage: The bond between the quaternary Carbon (C2) and one of the methyl groups weakens.

  • Aromatization: The loss of the methyl group (

    
    ) allows the heterocyclic ring to achieve full conjugation (aromaticity), forming the 2-methylquinolinium ion . This ion is exceptionally stable, which is why it dominates the spectrum.
    
Visualization of Pathways

The following diagram illustrates the fragmentation logic and the experimental workflow.

G cluster_0 Experimental Workflow cluster_1 Fragmentation Pathway (m/z) Salt HCl Salt (Solid) Prep_GC L/L Extraction (Neutralization) Salt->Prep_GC For Volatiles Prep_LC Dissolve in MeOH/Water Salt->Prep_LC For Polar/Salts GC GC-MS (EI) Prep_GC->GC LC LC-MS (ESI+) Prep_LC->LC Parent_EI Parent (EI) [M]+ m/z 159 BasePeak Base Peak (Quinolinium Cation) m/z 144 Parent_EI->BasePeak - CH3 (Radical) Parent_ESI Parent (ESI) [M+H]+ m/z 160 Parent_ESI->BasePeak - CH4 (Neutral) Frag_128 Fragment m/z 128 BasePeak->Frag_128 - CH4 / -O Frag_115 Indenyl Cation m/z 115 BasePeak->Frag_115 - HCN

Caption: Figure 1. Dual-workflow for sample preparation and the convergent fragmentation pathway leading to the diagnostic m/z 144 quinolinium cation.

Comparative Guide: Specificity vs. Alternatives

To validate your compound, you must distinguish it from structural analogs. The table below compares 2,2-Dimethyl-1,2-dihydroquinoline against 1,2,3,4-Tetrahydroquinoline (a common analog lacking the gem-dimethyl group).

Diagnostic Feature2,2-Dimethyl-1,2-dihydroquinoline 1,2,3,4-Tetrahydroquinoline
Molecular Weight 159133
Base Peak (EI) m/z 144 (

)
m/z 132 (

) or 118 (

)
Key Difference Massive M-15 peak. The loss of methyl drives aromatization.Weak/Absent M-15. Lacks gem-dimethyls. Loss of H is preferred (

).
RDA Fragmentation Minor pathway.Major pathway (Retro-Diels-Alder).

Interpretation: If you see a strong parent at 159 but no significant peak at 144, your compound is likely not the 2,2-dimethyl derivative. It may be an isomer where the methyls are on the aromatic ring (e.g., dimethylquinoline), which are far more stable and resist methyl loss.

Validated Experimental Protocols

Protocol A: GC-MS (For Structural Fingerprinting)

Warning: Do not inject the HCl salt directly.

  • Neutralization: Weigh 5 mg of the HCl salt into a vial. Add 1 mL of 1M NaOH.

  • Extraction: Add 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Vortex for 30 seconds.

  • Separation: Allow layers to separate. Transfer the bottom organic layer to a GC vial.

  • Analysis: Inject 1 µL (Split 20:1) onto a DB-5ms column.

    • Temp Program:

      
       (1 min) 
      
      
      
      
      
      at
      
      
      .
    • Source: 230°C, 70 eV.

Protocol B: LC-MS/MS (For Quantitation/Bioanalysis)[6]
  • Preparation: Dissolve 1 mg of the HCl salt in 10 mL Methanol (Stock: 100 µg/mL).

  • Dilution: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • LC Conditions: C18 Column (e.g., Agilent Zorbax or Waters BEH).

    • Mobile Phase: Gradient 5% to 95% B (ACN + 0.1% FA).

  • MS Conditions: Positive Mode (

    
    ).
    
    • Scan: Q1 Scan (100-300 m/z) to confirm 160.

    • Product Ion Scan: Select 160, Collision Energy (CE) 15-30 eV. Look for 144.

References

  • PubChem. (2023). 2,2-Dimethyl-1,2-dihydroquinoline Compound Summary. National Library of Medicine. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quinoline Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Dinesh Kumar, C., et al. (2011). "Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry, 25(19), 2815-2827. [Link]

Sources

Comparative

Comparing antioxidant efficiency of 2,2-Dimethyl-1,2-dihydroquinoline HCl vs Ethoxyquin

This guide provides an in-depth technical comparison between 2,2-Dimethyl-1,2-dihydroquinoline HCl (hereafter referred to as 2,2-DMDQ·HCl ) and the industry standard Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 2,2-Dimethyl-1,2-dihydroquinoline HCl (hereafter referred to as 2,2-DMDQ·HCl ) and the industry standard Ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline).

Content Type: Technical Comparison & Application Guide Audience: Drug Development Professionals, Formulation Scientists, and Chemical Researchers.

Executive Summary

The choice between 2,2-DMDQ[1][2]·HCl and Ethoxyquin is not merely about antioxidant potency; it is a decision dictated by solubility domains and toxicity profiles .

  • Ethoxyquin is the lipophilic "gold standard" for stabilizing fats, oils, and rubber, driven by the strong electron-donating capacity of its 6-ethoxy group. However, its use is increasingly restricted due to genotoxic impurities (p-phenetidine).

  • 2,2-DMDQ[1][2][3][4][5][6][7]·HCl represents a hydrophilic, pharmaceutical-grade alternative. While intrinsically less potent as a radical scavenger than Ethoxyquin, it offers superior water solubility and a cleaner safety profile, making it suitable for aqueous formulations and biological systems where Ethoxyquin fails or is contraindicated.

Chemical Identity & Physicochemical Comparison[1][4][8][9][10][11][12]

The fundamental difference lies in their substitution patterns and salt forms, which dictate their phase behavior.

Feature2,2-Dimethyl-1,2-dihydroquinoline HCl Ethoxyquin (Standard)
IUPAC Name 2,2-dimethyl-1,2-dihydroquinolin-1-ium chloride6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline
Core Structure Dihydroquinoline (Unsubstituted ring)Dihydroquinoline (6-Ethoxy, 4-Methyl substituted)
Physical State Crystalline Solid (White/Off-white)Viscous Liquid (Yellow to Dark Brown)
Solubility Hydrophilic (Soluble in water, MeOH)Lipophilic (Soluble in oils, hexane; Insoluble in water)
pKa (approx) ~4.5 (Protonated nitrogen)4.6 (Base form)
LogP < 1.0 (Estimated for salt)3.39 – 3.87 (Highly Lipophilic)
Key Impurity Minimal (Synthesis from Aniline/Acetone)p-Phenetidine (Mutagenic precursor)

Mechanistic Comparison (The "Why" Behind Efficacy)

Both compounds function as Type I Antioxidants (Chain Breaking Donor), operating primarily via Hydrogen Atom Transfer (HAT) . They donate the amine hydrogen (


) to peroxyl radicals (

), neutralizing the threat.
The Electronic Effect (SAR Analysis)
  • Ethoxyquin (Superior Scavenger): The 6-ethoxy group is a strong Electron Donating Group (EDG). It stabilizes the resulting aminyl radical cation through resonance, lowering the Bond Dissociation Energy (BDE) of the N-H bond. This makes Ethoxyquin a faster and more effective scavenger in lipid systems.

  • 2,2-DMDQ[1][2][3][4][5][6][7]·HCl (Baseline Scavenger): Lacks the 6-ethoxy EDG. The radical stabilization relies solely on the quinoline ring system. Consequently, its intrinsic reaction rate (

    
    ) with peroxyl radicals is lower than that of Ethoxyquin.
    
Visualization: Radical Scavenging Mechanism

The following diagram illustrates the structural stabilization of the radical intermediate.

AntioxidantMechanism ROO Peroxyl Radical (ROO•) Transition Transition State [ROO---H---N-Ar]‡ ROO->Transition Antioxidant Dihydroquinoline (Ar-NH) Antioxidant->Transition ROOH Hydroperoxide (ROOH) Transition->ROOH Radical Aminyl Radical (Ar-N•) Transition->Radical Stab_EQ Ethoxyquin: 6-Ethoxy group stabilizes radical via resonance (++Stability) Radical->Stab_EQ If Ethoxyquin Stab_DMDQ 2,2-DMDQ: Ring delocalization only (+Stability) Radical->Stab_DMDQ If 2,2-DMDQ

Caption: Mechanism of Hydrogen Atom Transfer (HAT). Ethoxyquin provides superior radical stabilization due to the electron-donating alkoxy group.

Performance Data & Application Context

While Ethoxyquin dominates in lipids, 2,2-DMDQ·HCl excels in aqueous environments where Ethoxyquin precipitates or fails to disperse.

Comparative Efficacy Table
Parameter2,2-DMDQ[1][2][3][4][5][6][7][8]·HClEthoxyquinWinner
DPPH Scavenging (MeOH)


Ethoxyquin (More potent)
Lipid Peroxidation (Oils) Poor (Phase separation)Excellent (Homogeneous)Ethoxyquin
Aqueous Radical Trapping ExcellentPoor (Requires surfactant)2,2-DMDQ·HCl
Thermal Stability High (MP > 200°C for salts)Moderate (Volatile oil)2,2-DMDQ·HCl
Toxicity Profile Clean (No p-phenetidine)High Risk (Metabolites/Impurities)2,2-DMDQ·HCl
Critical Insight for Drug Development

If you are stabilizing a lipid-based drug delivery system (LNP, Liposome) , Ethoxyquin is chemically superior but regulatory-prohibitive. In such cases, 2,2-DMDQ[1][2][7]·HCl is not a direct drop-in replacement due to polarity. You must use the free base form of 2,2-DMDQ or switch to Tocopherols. However, for aqueous API formulations prone to oxidative degradation, 2,2-DMDQ·HCl is the superior choice.

Experimental Protocols

To validate these differences in your lab, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Solvent-Independent)

Objective: Compare intrinsic electron/hydrogen donating ability without solubility bias.

  • Preparation:

    • Prepare a

      
       solution of DPPH in Methanol (deep purple).
      
    • Prepare stock solutions of 2,2-DMDQ·HCl (in water) and Ethoxyquin (in methanol) at

      
      .
      
  • Reaction:

    • Create a dilution series (

      
      ) for both.
      
    • Mix

      
       sample + 
      
      
      
      DPPH solution in a 96-well plate.
    • Incubate in dark for 30 mins at RT.

  • Measurement:

    • Read Absorbance at 517 nm .[9]

  • Calculation:

    • 
      .
      
    • Validation Check: Ascorbic acid control should give

      
      .
      
Protocol B: Accelerated Oxidation (OIT) for Lipids

Objective: Demonstrate the limitation of the HCl salt in lipid systems vs Ethoxyquin.

  • Substrate: Stripped Corn Oil or Fish Oil (peroxide free).

  • Dosing: Add 200 ppm of Ethoxyquin (dissolves instantly) vs 200 ppm 2,2-DMDQ·HCl (requires pre-dissolution in minimal EtOH or dispersion).

  • Stress: Heat at 60°C with continuous air bubbling (20 mL/min).

  • Sampling: Measure Peroxide Value (PV) every 24 hours via Iodometric Titration.

  • Expected Result: Ethoxyquin will maintain

    
     meq/kg for days. 2,2-DMDQ[1][2][3][5][6][7]·HCl will show poor protection due to poor phase distribution (sedimentation).
    

Safety & Regulatory Decision Matrix

The most critical factor for modern applications is safety. Ethoxyquin is currently under severe regulatory pressure (suspended in EU feed additives).

DecisionMatrix Start Select Antioxidant Medium Primary Medium? Start->Medium Lipid Lipid / Oil / Rubber Medium->Lipid Hydrophobic Aqueous Aqueous / Buffer / Injection Medium->Aqueous Hydrophilic Reg Regulatory Constraints? Lipid->Reg DMDQ Use 2,2-DMDQ·HCl (High Solubility + Safety) Aqueous->DMDQ Pharma/Research EQ Use Ethoxyquin (High Efficacy) Reg->EQ Industrial/Rubber Alt Use Tocopherols / BHT (EQ is Toxic) Reg->Alt Pharma/Food (Strict)

Caption: Decision tree for selecting between Ethoxyquin and 2,2-DMDQ·HCl based on medium and regulatory requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12437301, 2,2-Dimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • European Food Safety Authority (EFSA) (2015). Safety and efficacy of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) for all animal species. EFSA Journal. Retrieved from [Link]

  • Blázovics, A., et al. (1989). In vitro scavenger effect of dihydroquinoline type derivatives in different free radical generating systems. Free Radical Research Communications.[7] Retrieved from [Link]

  • Błaszczyk, A. (2006). Comparative analysis of cytotoxic, genotoxic and antioxidant effects of 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline and ethoxyquin.[10] Biomaterials. Retrieved from [Link]

  • U.S. Patent 4,363,910 (1982). 2,2-Dimethyl-1,2-dihydroquinoline derivatives useful as antioxidants.[1][2][7] Google Patents. Retrieved from

Sources

Validation

Comparative Guide: UV-Vis Absorption Profiling of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Executive Summary & Scientific Context 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (DMQ-HCl, CAS 14465-62-4) is a highly specialized heterocyclic compound utilized extensively as a synthetic intermediate, a structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (DMQ-HCl, CAS 14465-62-4) is a highly specialized heterocyclic compound utilized extensively as a synthetic intermediate, a structural motif in advanced red-shifted fluorophores, and a potent antioxidant[1][2]. For researchers and drug development professionals, understanding its precise UV-Vis absorption characteristics is paramount for monitoring reaction kinetics, evaluating antioxidant efficacy, and formulating stable drug delivery systems.

This guide provides an objective, data-driven comparison of DMQ-HCl against common alternative antioxidants, details the causality behind its spectral shifts, and establishes a self-validating experimental protocol for high-fidelity spectral acquisition.

Comparative UV-Vis Performance Data

The dihydroquinoline core of DMQ-HCl features a conjugated system comprising an aromatic ring and an enamine-like double bond. This extended π-conjugation yields distinct absorption bands in the ultraviolet and near-visible regions[3]. When compared to structurally related antioxidants like Ethoxyquin and non-heterocyclic alternatives like Butylated hydroxytoluene (BHT), DMQ-HCl exhibits unique spectral signatures that allow for precise optical tracking.

Table 1: Comparative UV-Vis Absorption Maxima in Methanol
CompoundPrimary λmax (π-π)Secondary λmax (n-π / extended π)Structural ClassificationPrimary Application
DMQ-HCl ~204 nm, ~245 nm~350 - 380 nmHeterocyclic (Dihydroquinoline)Fluorophore intermediate, Antioxidant[2][4]
Ethoxyquin ~225 nm~358 nmHeterocyclic (Substituted Quinoline)Agricultural antioxidant, Preservative
BHT ~278 nmN/APhenolicBroad-spectrum lipid antioxidant

Causality in Experimental Choices: The "Why" Behind the Spectra

As an Application Scientist, it is critical to recognize that a UV-Vis spectrum is not a static property; it is a dynamic readout of the molecule's microenvironment.

  • Solvatochromism and pH Dependence: DMQ is formulated as a hydrochloride salt[1]. In aqueous solutions, the equilibrium between the protonated form and the free base is strictly governed by the pH. Protonation at the nitrogen atom restricts the involvement of its lone pair in the conjugated system, typically resulting in a hypsochromic (blue) shift. To obtain reproducible spectra and suppress this equilibrium, the protocol mandates the use of anhydrous spectroscopic-grade solvents (e.g., Methanol)[4].

  • Cuvette Selection: The primary absorption of the benzene ring (π-π* transition) occurs deep in the UV region (~204–245 nm)[3]. Standard borosilicate glass cuvettes absorb strongly below 300 nm, which would artificially truncate the primary peak and skew baseline readings. Therefore, high-purity fused quartz cuvettes are non-negotiable for this workflow.

  • Oxidative Monitoring: Dihydroquinolines act as potent radical scavengers[4][5]. Upon oxidation, the 1,2-dihydroquinoline core often aromatizes to form a fully conjugated quinoline derivative. This structural transformation breaks the enamine system, causing a distinct shift in the secondary absorption band (from ~350 nm down to ~310 nm). Tracking this shift allows for real-time kinetic monitoring of the compound's antioxidant capacity.

Oxidation A DMQ-HCl (λmax ~350-380 nm) B Radical Scavenging (ROS Interaction) A->B Oxidation C Quinoline Derivative (λmax ~310 nm) B->C Aromatization

Oxidative degradation pathway of DMQ-HCl monitored via UV-Vis absorption shifts.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal validation steps to confirm adherence to the Beer-Lambert Law, ensuring the system is self-validating before comparative analysis begins.

Workflow N1 1. Sample Preparation DMQ-HCl & Alternatives N2 2. Solvent Selection (Spectroscopic MeOH) N1->N2 N3 3. UV-Vis Spectrophotometry (200 - 600 nm Scan) N2->N3 N4 4. Baseline Correction & Data Acquisition N3->N4 N5 5. Comparative Analysis (λmax, ε, Kinetics) N4->N5

Workflow for UV-Vis spectral acquisition and comparative analysis of DMQ-HCl.

Materials Required
  • DMQ-HCl (Purity ≥95%, CAS 14465-62-4)[1]

  • Alternative Reference Standards (Ethoxyquin, BHT)

  • Spectroscopic-grade Methanol (UV cutoff < 210 nm)

  • Double-beam UV-Vis Spectrophotometer

  • 10 mm pathlength matched fused quartz cuvettes

Step-by-Step Methodology

Step 1: Stock Solution Preparation Accurately weigh 10.0 mg of DMQ-HCl and dissolve in 100 mL of spectroscopic-grade methanol to create a primary stock solution. Causality: Methanol ensures complete dissolution of the hydrochloride salt while avoiding the complex pH-dependent equilibria and aggregation seen in unbuffered aqueous environments.

Step 2: Serial Dilution & Linearity Check (Self-Validation) Prepare a concentration series (e.g., 10, 20, 30, 40, 50 µM) from the stock solution. Validation Step: Plot Absorbance vs. Concentration at the secondary λmax (~350 nm). The system is validated only if it yields a straight line crossing the origin (R² > 0.999). Any deviation indicates solute aggregation, solvent impurity, or detector saturation, requiring immediate recalibration.

Step 3: Baseline Correction Fill both the reference and sample quartz cuvettes with pure spectroscopic methanol. Run a baseline scan from 200 nm to 600 nm. Causality: This subtracts the optical signature of the solvent and the cuvette glass, isolating the pure absorbance of the DMQ-HCl solute.

Step 4: Spectral Acquisition Replace the solvent in the sample cuvette with the 30 µM DMQ-HCl solution. Scan from 200 nm to 600 nm at a scan rate of 100 nm/min with a slit width of 1 nm. Repeat this process for the Ethoxyquin and BHT comparative samples.

Step 5: Data Analysis Identify the local maxima (λmax) for each compound. Calculate the molar extinction coefficient (ε) using the rearranged Beer-Lambert equation: ε = A / (c × l). Compare the spectral shifts to determine the baseline oxidation state of the samples prior to utilizing them in downstream synthetic or biological assays.

References

  • Fluorochem. "2,2-DIMETHYL-1,2-DIHYDROQUINOLINE HYDROCHLORIDE (CAS 14465-62-4)". Fluorochem UK. 1

  • National Institutes of Health (PMC). "Isolation and Synthesis of Veranamine, an Antidepressant Lead from the Marine Sponge Verongula rigida". NIH. 3

  • J-Stage. "Agricultural and Biological Chemistry: Synthesis and Anti-juvenile Hormone Activity of 2, 2-Dimethyl-1, 2-dihydroquinoline Derivatives". J-Stage.5

  • ACS Publications. "Red-Shifted Coumarin Luciferins for Improved Bioluminescence Imaging". American Chemical Society. 2

  • ResearchGate. "Synthesis of a novel series of 1,2-dihydroquinoline-8-glyoxylamide derivatives". ResearchGate. 4

Sources

Comparative

Precision Benchmarking: Elemental Analysis Standards for 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

Executive Summary 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) serves as a critical intermediate in the synthesis of functionalized quinolines and pharmaceutical precursors. Unlike its polymeric anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) serves as a critical intermediate in the synthesis of functionalized quinolines and pharmaceutical precursors. Unlike its polymeric antioxidant cousin (TMQ), this monomeric hydrochloride salt requires rigorous stoichiometric validation to ensure the correct base-to-acid ratio (typically 1:1) and freedom from inorganic impurities.

This guide objectively compares the performance of Automated Combustion Microanalysis (CHN) against orthogonal alternatives—specifically Potentiometric Titration and High-Performance Liquid Chromatography (HPLC) —to establish the most reliable standard for purity assessment.

Key Finding: While HPLC confirms organic purity, it fails to detect non-chromophoric inorganic contaminants or moisture. Combustion Analysis (CHN) combined with Potentiometric Titration (for Cl⁻) remains the definitive "Gold Standard" for validating the identity and stoichiometry of this salt.

The Theoretical Standard

Before assessing analytical performance, we must establish the Theoretical Reference Values . Any deviation beyond the standard industry tolerance (typically ±0.4% ) indicates the presence of impurities, solvation, or incorrect stoichiometry.

Compound: 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride Formula: C₁₁H₁₃N · HCl Molecular Weight: 195.69 g/mol [1]

ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (±0.4%)
Carbon (C) 1112.011132.1267.51% 67.11 – 67.91%
Hydrogen (H) 14*1.00814.117.21% 6.81 – 7.61%
Nitrogen (N) 114.00714.017.16% 6.76 – 7.56%
Chloride (Cl) 135.4535.4518.11% 17.71 – 18.51%

*Note: Hydrogen count includes 13 from the base and 1 from the HCl.

Comparative Analysis of Methodologies

Method A: Automated Combustion Microanalysis (CHN)

Mechanism: The sample is combusted at >1000°C in an oxygen-rich environment. Gases (


, 

,

) are separated via gas chromatography and detected by thermal conductivity.
  • Pros:

    • Stoichiometric Verification: Simultaneously confirms the C:N ratio, validating the core structure.

    • Sample Efficiency: Requires only 1–3 mg of substance.

    • Speed: Results in <10 minutes.

  • Cons:

    • Halogen Interference: The high Chloride content (18.11%) can corrode standard combustion tubes or interfere with detectors if not properly trapped (e.g., using silver wool or tungsten trioxide).

    • Hygroscopicity Sensitivity: As a hydrochloride salt, the compound is prone to absorbing atmospheric moisture, which artificially lowers %C and %N values.

Method B: Potentiometric Titration (Silver Nitrate)

Mechanism: The sample is dissolved in a solvent (e.g., acetone/water) and titrated with standardized


 using a silver electrode to detect the endpoint.
  • Pros:

    • Specificity: Directly measures the Chloride counter-ion with extreme precision (±0.1%).

    • Stoichiometry Check: Confirms if the salt is a mono-hydrochloride or hemi-hydrochloride.

  • Cons:

    • Limited Scope: Tells you nothing about the organic scaffold (C, H, N). A sample could be 100% NaCl and pass a chloride titration intended for this drug intermediate.

    • Sample Consumption: Requires significantly more material (50–100 mg) than microanalysis.

Method C: HPLC-UV (Purity Assay)

Mechanism: Separation of organic components based on polarity, detected via UV absorbance.

  • Pros:

    • Impurity Profiling: Excellent for detecting organic byproducts (dimers, oxidized quinolines).

  • Cons:

    • Blind Spots: Cannot detect moisture, inorganic salts (like excess HCl or NaCl), or non-UV-active impurities.

    • No Elemental Confirmation: Does not validate the chemical formula.

Summary Comparison Table
FeatureCombustion Analysis (CHN)Potentiometric Titration (Cl)HPLC-UV
Primary Target C, H, N RatioChloride Ion (Counter-ion)Organic Purity
Precision ± 0.3% - 0.4%± 0.1%± 0.1% (Area %)
Detects Moisture? Indirectly (low C/N)NoNo
Detects Inorganics? No (residue)No (unless interfering)No
Sample Required 1–3 mg50–100 mg<1 mg
Verdict Essential for Formula ID Essential for Salt Stoichiometry Essential for Organic Purity

Experimental Protocol: Validated Workflow for HCl Salts

Handling 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride requires specific protocols due to the hygroscopic nature of the HCl moiety.

Step 1: Pre-Analysis Drying[2]
  • Objective: Remove surface moisture that skews %C calculations.

  • Method: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours over

    
     or Silica Gel.
    
  • Note: Avoid temperatures >60°C to prevent potential degradation or loss of HCl (if loosely bound).

Step 2: Weighing (The Critical Step)
  • Equipment: Microbalance (6-digit precision, e.g., Mettler Toledo XPR).

  • Procedure:

    • Tare a tin capsule.[2]

    • Add ~2 mg of dried sample.

    • Crimp immediately. Do not leave the capsule open; the HCl salt will absorb moisture from the air within seconds, adding "phantom" hydrogen mass.

Step 3: Combustion Optimization
  • Additive: Add ~5 mg of Tungsten Trioxide (

    
    )  to the tin capsule.
    
    • Why?

      
       acts as a combustion aid and prevents the formation of non-volatile carbon-chloride complexes, ensuring 100% carbon recovery.
      
  • Scrubber: Ensure the reduction tube contains adequate silver wool to trap the chlorine gas (

    
    ), preventing damage to the TCD detector.
    
Step 4: Data Analysis
  • Compare results to the Theoretical Table in Section 2.

  • Correction: If %C is low but the C:N ratio is correct (9.43), the sample likely contains water. Verify with Karl Fischer titration.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for validating the purity of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride.

AnalyticalWorkflow Start Sample: 2,2-Dimethyl-1,2-dihydroquinoline HCl Drying Step 1: Vacuum Drying (40°C, 4h) Start->Drying Weighing Step 2: Micro-Weighing (Closed Capsule) Drying->Weighing AnalysisChoice Select Analytical Method Weighing->AnalysisChoice CHN Combustion Analysis (CHN) + WO3 Additive AnalysisChoice->CHN Confirm Formula Titration Potentiometric Titration (AgNO3) AnalysisChoice->Titration Confirm Salt Form HPLC HPLC-UV Analysis AnalysisChoice->HPLC Check Byproducts ResultCHN Result: %C, %H, %N CHN->ResultCHN ResultCl Result: %Cl Titration->ResultCl ResultPurity Result: Organic Purity % HPLC->ResultPurity Validation Data Synthesis & Validation ResultCHN->Validation ResultCl->Validation ResultPurity->Validation

Caption: Integrated analytical workflow ensuring comprehensive validation of stoichiometry (CHN/Titration) and organic purity (HPLC).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12437301, 2,2-Dimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • Elementar Analysensysteme GmbH. Best practices for sample preparation in elemental analysis. Retrieved from [Link]

Sources

Validation

Crystal Structure Determination of 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride: A Comparative Analytical Guide

Introduction: The Analytical Challenge in Drug Development Derivatives of 2,2-dimethyl-1,2-dihydroquinoline are critical scaffolds in medicinal chemistry, recognized for their potent antioxidant properties and their role...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Drug Development

Derivatives of 2,2-dimethyl-1,2-dihydroquinoline are critical scaffolds in medicinal chemistry, recognized for their potent antioxidant properties and their role as synthetic precursors to complex bioactive alkaloids like veranamine[1][2]. To improve the aqueous solubility and bioavailability of these compounds, they are frequently formulated as hydrochloride salts.

However, determining the precise three-dimensional crystal structure of 2,2-dimethyl-1,2-dihydroquinoline hydrochloride is analytically challenging. The crystal packing, intermolecular hydrogen bonding (specifically between the chloride counterion and the protonated quinoline nitrogen), and potential polymorphic states directly dictate the active pharmaceutical ingredient's (API) stability and dissolution profile. This guide objectively compares the three leading crystallographic techniques used to elucidate the structure of such pharmaceutical salts, providing researchers with actionable, self-validating workflows.

Quantitative Performance Comparison

Selecting the optimal diffraction technique depends entirely on the crystallization behavior of the target compound. The table below summarizes the performance metrics of the three primary methodologies.

Analytical FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder X-Ray Diffraction (PXRD) + Rietveld
Optimal Sample Size > 10–50 µm (Large single crystals)< 1 µm (Nanocrystals / Micro-powders)Bulk Powder (Milligram scale)
Resolution Limit Atomic to Sub-angstrom (< 0.8 Å)Atomic (< 1.0 Å)Low to Medium (Relies on existing models)
Data Collection Time Hours to 1 DayMinutes to HoursHours
Absolute Configuration Yes (via anomalous dispersion)Yes (via dynamical refinement)No (Requires prior structural knowledge)
Primary Limitation Fails if the salt precipitates as a powderRequires access to advanced Cryo-TEMSevere peak overlap in complex unit cells

Expertise & Experience: The Causality of Experimental Choices

Hydrochloride salts of amine-containing heterocycles are notorious for their unpredictable crystallization kinetics. They can be highly hygroscopic or crash out of solution rapidly as fine powders rather than forming well-defined, faceted single crystals.

  • The Case for SCXRD: If slow vapor diffusion yields robust crystals (>10 µm), SCXRD remains the undisputed gold standard[3][4]. It unambiguously assigns the protonation state of the quinoline nitrogen and maps the exact position of the chloride counterion and any associated solvates[5].

  • The Case for MicroED: If the salt crash-precipitates as a microcrystalline powder, traditional SCXRD will fail. Here, MicroED is the superior alternative. Because electrons interact with matter much more strongly than X-rays, MicroED can yield high-resolution diffraction data from crystals a billion times smaller than those required for SCXRD[6][7].

  • The Case for PXRD: When assessing the bulk purity, batch-to-batch consistency, or polymorphic landscape of a formulated batch, PXRD coupled with Rietveld refinement is mandatory. While solving structures ab initio from PXRD is mathematically complex due to peak overlap, it is highly effective for quantifying phase purity when the single-crystal model is already established[8][9].

Self-Validating Experimental Protocols

Protocol A: SCXRD Workflow (For Large Crystals)
  • Crystal Growth: Dissolve 2,2-dimethyl-1,2-dihydroquinoline hydrochloride in a minimum volume of methanol. Place the unsealed vial inside a larger sealed chamber containing a volatile antisolvent (e.g., diethyl ether) for slow vapor diffusion over 48–72 hours.

  • Sample Mounting: Under a polarized light microscope, select a single crystal devoid of visible twinning or cracks. Coat the crystal in paratone oil to prevent atmospheric hydration and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a microfocus X-ray source (Cu Kα radiation, λ = 1.5418 Å) and a cryostream set to 100 K to minimize atomic thermal motion[10].

  • Structural Refinement: Integrate the diffraction frames using software such as APEX3. Solve the phase problem using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Validate the geometry of the N-H···Cl hydrogen bonds to confirm salt formation.

Protocol B: MicroED Workflow (For Nanocrystals)
  • Grid Preparation: Take ~1 mg of the microcrystalline hydrochloride powder. If aggregates are present, grind gently between two glass slides. Apply the dry powder directly onto a glow-discharged, carbon-coated copper TEM grid.

  • Cryo-Preservation: Plunge the grid into liquid nitrogen to minimize radiation damage from the electron beam during data collection.

  • Data Acquisition: Load the grid into a cryo-TEM (e.g., 200 kV Glacios). Locate a suitably thin nanocrystal (<500 nm thick). Collect continuous rotation electron diffraction data, typically sweeping the stage from -30° to +30° at a rate of 0.5°/s[6][11].

  • Dynamical Refinement: Process the diffraction frames using DIALS. Apply dynamical scattering refinement to accurately account for multiple scattering events and assign the absolute stereochemistry[11].

Protocol C: PXRD and Rietveld Refinement (For Bulk Powders)
  • Sample Preparation: Lightly grind the bulk API powder in an agate mortar to ensure a random crystallite orientation, which minimizes preferred orientation artifacts.

  • Data Collection: Pack the powder into a zero-background silicon sample holder. Scan from 2θ = 3° to 50° using a high-resolution powder diffractometer (Cu Kα radiation) with a step size of 0.01°[9][10].

  • Rietveld Refinement: Import the diffractogram into refinement software (e.g., GSAS-II). Input the theoretical structural model obtained from SCXRD or MicroED. Refine the unit cell parameters, background, peak shape (pseudo-Voigt), and atomic coordinates until the goodness-of-fit (χ²) is minimized[8][12].

Decision Workflow Visualization

G Start 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride Sample CheckSize Assess Crystal Size & Quality Start->CheckSize Large Large Single Crystals (> 10 µm) CheckSize->Large Vapor Diffusion / Slow Evap Nano Micro/Nanocrystals (< 1 µm) CheckSize->Nano Crash Precipitation Bulk Bulk Polycrystalline Powder CheckSize->Bulk Formulation / Scale-up SCXRD SCXRD (Gold Standard 3D Structure) Large->SCXRD MicroED MicroED (Cryo-TEM Electron Diffraction) Nano->MicroED PXRD PXRD + Rietveld Refinement (Phase Purity & Bulk Analysis) Bulk->PXRD SCXRD->PXRD Provides starting model MicroED->PXRD Provides starting model

Decision workflow for selecting the optimal crystallographic technique for dihydroquinoline salts.

References

  • Isolation and Synthesis of Veranamine, an Antidepressant Lead from the Marine Sponge Verongula rigida. nih.gov.1

  • Synthesis of a novel series of 1,2-dihydroquinoline-8-glyoxylamide derivatives. researchgate.net. 2

  • Seeing Solids Clearly—Beyond Powder Patterns with Single-Crystal X-ray Diffraction for Polymorphs, Hydrates, and IP Confidence. improvedpharma.com. 3

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. nih.gov. 11

  • MicroED for New Material Analysis Service. mtoz-biolabs.com.6

  • Frontiers Seminar - 3DED / MicroED for crystal structure determination from materials, small molecules to proteins. uq.edu.au. 7

  • Synthesis, Rietveld Refinement and DFT Studies of Bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) Hexafluorophosphate Complex Salt. scirp.org. 12

  • Harnessing the power of single crystal X-ray diffraction. veranova.com. 4

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. mdpi.com. 10

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. americanpharmaceuticalreview.com.8

  • Structural Analysis of Anhydrate Salt Cocrystal of Ibuprofen and Loxoprofen Sodium with Fructose by Single-Crystal X-ray Diffraction and Solid-State NMR. acs.org. 5

  • Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. nih.gov. 9

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of 2,2-Dimethyl-1,2-dihydroquinoline HCl and Its Impurities

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide, auth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of chromatographic methods for the separation of 2,2-Dimethyl-1,2-dihydroquinoline HCl and its potential impurities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific principles.

The Criticality of Impurity Profiling for 2,2-Dimethyl-1,2-dihydroquinoline HCl

2,2-Dimethyl-1,2-dihydroquinoline, as a heterocyclic amine, is a valuable scaffold in medicinal chemistry. Its hydrochloride salt enhances solubility and stability, making it a viable candidate for drug development. However, the synthesis and storage of this compound can lead to the formation of various impurities, including process-related impurities, degradation products, and isomers.[1][2] Regulatory bodies such as the FDA and ICH mandate rigorous characterization and control of these impurities to ensure the safety and efficacy of the final drug product.[3][4]

A robust analytical method is therefore not just a quality control tool but a fundamental component of the drug development process. It enables the identification of critical quality attributes and supports the establishment of a comprehensive stability-indicating method.

Understanding the Impurity Profile: A Predictive Approach

A thorough understanding of the synthetic route and the chemical nature of 2,2-Dimethyl-1,2-dihydroquinoline HCl allows us to predict potential impurities. The synthesis often involves the reaction of anilines with acetone or related compounds, which can lead to the formation of isomers and oligomers.[1]

Potential Process-Related Impurities:

  • Positional Isomers: Variations in the substitution pattern on the quinoline ring.

  • Unreacted Starting Materials: Residual aniline and acetone derivatives.

  • By-products: Compounds formed through side reactions.

Potential Degradation Products:

Forced degradation studies, as outlined by ICH guidelines, are essential to identify potential degradation pathways.[3][5] Common stress conditions include:

  • Acid and Base Hydrolysis: Cleavage of labile bonds.

  • Oxidation: Reaction with peroxides or atmospheric oxygen.

  • Thermal Stress: Degradation at elevated temperatures.

  • Photolysis: Degradation upon exposure to light.

These studies help in developing a stability-indicating method that can separate the API from all potential degradants.

Comparative Analysis of Chromatographic Techniques

The separation of 2,2-Dimethyl-1,2-dihydroquinoline HCl and its structurally similar impurities presents a significant chromatographic challenge. We will compare the performance of two common reversed-phase columns: the traditional C18 (ODS) and the alternative Phenyl-Hexyl.

The Workhorse: C18 (Octadecylsilane) Columns

C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their high hydrophobicity and broad applicability.[6] Separation is primarily driven by hydrophobic interactions between the non-polar C18 alkyl chains and the analyte.

Mechanism of Separation with C18:

For 2,2-Dimethyl-1,2-dihydroquinoline HCl and its impurities, retention on a C18 column is primarily governed by their overall hydrophobicity. More hydrophobic molecules will have a stronger interaction with the stationary phase and thus a longer retention time.

The Alternative: Phenyl-Hexyl Columns

Phenyl-Hexyl columns offer a unique selectivity that can be advantageous for separating aromatic compounds.[7][8] The phenyl group provides π-π interactions with aromatic analytes, in addition to hydrophobic interactions from the hexyl chain. This dual retention mechanism can lead to enhanced resolution of structurally similar aromatic compounds.[9][10]

Mechanism of Separation with Phenyl-Hexyl:

The presence of the quinoline ring system in 2,2-Dimethyl-1,2-dihydroquinoline and its impurities makes them ideal candidates for separation on a Phenyl-Hexyl column. The π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes can provide an orthogonal separation mechanism to the hydrophobicity-based separation on a C18 column.

Experimental Data: A Head-to-Head Comparison

To illustrate the practical differences between these two stationary phases, we present hypothetical experimental data for the separation of 2,2-Dimethyl-1,2-dihydroquinoline HCl and two potential impurities: a positional isomer (Impurity A) and an oxidation product (Impurity B).

Table 1: Chromatographic Conditions
ParameterHPLC MethodUPLC Method
Column 1. Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)2. Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)1. Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)2. Waters ACQUITY UPLC BEH Phenyl (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min5% to 95% B in 3 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30 °C40 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL1 µL
Table 2: Hypothetical Performance Data
AnalyteC18 Retention Time (min)Phenyl-Hexyl Retention Time (min)C18 Resolution (Rs)Phenyl-Hexyl Resolution (Rs)
2,2-Dimethyl-1,2-dihydroquinoline HCl 8.59.2--
Impurity A (Positional Isomer) 8.710.11.22.5
Impurity B (Oxidation Product) 7.97.53.54.8

Analysis of Results:

As the hypothetical data in Table 2 suggests, the Phenyl-Hexyl column provides significantly better resolution for the positional isomer (Impurity A), which is structurally very similar to the parent compound. This is attributed to the additional π-π interactions that enhance the separation. For the more polar oxidation product (Impurity B), both columns provide adequate separation, but the Phenyl-Hexyl column still shows a slight improvement in resolution.

Experimental Protocols

A well-defined and validated analytical method is crucial for reliable impurity profiling.[11] The following protocols are provided as a starting point for method development and validation.

Protocol 1: HPLC Method for Impurity Profiling
  • Sample Preparation: Accurately weigh and dissolve the 2,2-Dimethyl-1,2-dihydroquinoline HCl sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic System: Use a validated HPLC system equipped with a UV detector.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-12 min: 5% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

  • Data Analysis: Integrate all peaks and calculate the percentage of each impurity relative to the main peak area.

Protocol 2: UPLC Method for Rapid Impurity Profiling

For high-throughput screening and faster analysis times, a UPLC method is recommended.

  • Sample Preparation: Prepare the sample as described in Protocol 1, but at a concentration of 0.1 mg/mL.

  • Chromatographic System: Use a validated UPLC system with a UV detector.

  • Column: Waters ACQUITY UPLC BEH Phenyl (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Same as Protocol 1.

  • Gradient Program:

    • 0-0.2 min: 5% B

    • 0.2-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection: 254 nm

  • Injection Volume: 1 µL

  • Data Analysis: As per Protocol 1.

Visualization of the Analytical Workflow

To provide a clear overview of the decision-making process in method development, the following workflow diagram is presented.

Chromatographic_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Application Start Define Analytical Target Profile: Impurity Separation for 2,2-Dimethyl-1,2-dihydroquinoline HCl Knowledge Review Physicochemical Properties: - Aromatic Structure - pKa - Solubility Start->Knowledge Impurity Predict Potential Impurities: - Process-related (isomers) - Degradation products Knowledge->Impurity Column_Selection Column Selection: Compare C18 vs. Phenyl-Hexyl Impurity->Column_Selection C18_Path C18 Column: - Hydrophobic interactions Column_Selection->C18_Path Standard Approach Phenyl_Path Phenyl-Hexyl Column: - Hydrophobic & π-π interactions Column_Selection->Phenyl_Path Alternative Selectivity Mobile_Phase Mobile Phase Optimization: - Organic modifier (ACN/MeOH) - pH (Formic Acid) C18_Path->Mobile_Phase Phenyl_Path->Mobile_Phase Gradient Gradient Optimization: - Slope and duration Mobile_Phase->Gradient Validation Method Validation (ICH Q2(R1)): - Specificity - Linearity - Accuracy - Precision Gradient->Validation Application Application: - Routine QC - Stability Studies Validation->Application

Caption: Workflow for Chromatographic Method Development.

Conclusion and Recommendations

The selection of an appropriate chromatographic column is critical for the successful separation of 2,2-Dimethyl-1,2-dihydroquinoline HCl from its impurities. While the C18 column is a reliable starting point, the Phenyl-Hexyl column offers superior selectivity for this class of compounds, particularly for resolving closely related isomers. The enhanced resolution is attributed to the dual retention mechanism involving both hydrophobic and π-π interactions.

For routine quality control and in-depth impurity profiling, the use of a Phenyl-Hexyl column is highly recommended. The development of a robust, validated HPLC or UPLC method based on this stationary phase will provide the necessary analytical power to ensure the quality, safety, and efficacy of drug products containing 2,2-Dimethyl-1,2-dihydroquinoline HCl.

References

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Oreate AI. [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Chromatography. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. That's Nice. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Typeset. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Molar characterization and analytical UPLC method development of matrix impurity, disregards impurity, specified impurity associ. Lupine Publishers. [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. [Link]

  • Effective Determination of Pharmaceutical Impurities by Two Dimensional Liquid Chromatography. Waters Corporation. [Link]

  • HPLC Method Description for Identity, Assay and Related Substances of PNDa02. PHT Analytics. [Link]

  • Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Academia.edu. [Link]

  • 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate. [Link]

  • 2,2-Dimethyl-1,2-dihydroquinoline. PubChem. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. [Link]

Sources

Validation

Benchmarking 2,2-Dimethyl-1,2-dihydroquinoline HCl: A Comparative Guide to Dihydroquinoline Antioxidants

As drug development and biochemical research pivot toward highly specific, water-soluble antioxidants, the need to benchmark emerging compounds against legacy industrial standards is critical. Dihydroquinolines are a pot...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and biochemical research pivot toward highly specific, water-soluble antioxidants, the need to benchmark emerging compounds against legacy industrial standards is critical. Dihydroquinolines are a potent class of aminic antioxidants. While legacy compounds like 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) and Ethoxyquin have dominated industrial and agricultural applications, their lipophilicity and toxicity profiles limit their utility in biological systems.

This guide provides an objective, data-driven comparison of 2,2-Dimethyl-1,2-dihydroquinoline HCl against other dihydroquinolines, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for laboratory benchmarking.

Structural and Mechanistic Divergence

To understand the performance differences between dihydroquinolines, one must examine their structural chemistry. The industrial standard, TMQ, is synthesized via the condensation of aniline with acetone. Under acidic conditions, the presence of the 4-methyl group facilitates rapid poly-condensation, resulting in a complex mixture of dimers, trimers, and higher oligomers[1]. While this polymeric nature is ideal for preventing diffusion loss in rubber tires[2], it renders TMQ highly lipophilic, poorly soluble in water (~1 mg/L), and prone to accumulating in fatty tissues, leading to hepatotoxicity[3][4].

Conversely, 2,2-Dimethyl-1,2-dihydroquinoline lacks the 4-methyl group. This structural nuance significantly alters its reaction kinetics, preventing spontaneous oligomerization and allowing the compound to be isolated as a stable, pure monomer[3][5]. When formulated as a hydrochloride (HCl) or methane sulfonate salt (e.g., CH 402), it achieves excellent aqueous solubility[6].

This solubility is the primary causal factor for its biological efficacy. In aqueous and biphasic cellular environments, the monomeric salt acts as a highly efficient electron and hydrogen donor. It specifically scavenges superoxide and hydroxyl radicals, breaking the chain reaction of lipid peroxidation without sterically hindering or inhibiting critical membrane-bound enzymes[6][7].

Mechanism ROS Reactive Oxygen Species (Superoxide, Hydroxyl) Lipid Membrane Lipids (PUFAs) ROS->Lipid Oxidative Attack Perox Lipid Peroxidation (MDA Production) Lipid->Perox Chain Reaction Damage Membrane Damage (Enzyme Inhibition) Perox->Damage Cellular Injury Antiox 2,2-Dimethyl-1,2-dihydroquinoline (Electron/H+ Donor) Antiox->ROS Scavenges Antiox->Perox Chain Breaking Stable Stable Radical (Resonance Stabilized) Antiox->Stable Converts to Protection Membrane Protection (ATPase Maintained) Stable->Protection Prevents Damage

Fig 1: Antioxidant mechanism of 2,2-Dimethyl-1,2-dihydroquinoline in preventing lipid peroxidation.

Quantitative Benchmarking

The following table synthesizes the physicochemical and biological performance metrics of 2,2-Dimethyl-1,2-dihydroquinoline HCl against TMQ and Ethoxyquin.

Parameter2,2-Dimethyl-1,2-dihydroquinoline HCl2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)Ethoxyquin (EQ)
Primary Application Biological/Pharma research, membrane protection[6]Industrial rubber stabilizer, tire antioxidant[2]Animal feed preservative (Regulated)
Structural State Stable Monomer[5]Complex Oligomeric Mixture[1][2]Monomer
Aqueous Solubility High (due to salt formulation)[6]Poor (~1 mg/L), highly lipophilic[2]Poor, highly lipophilic
Hepatotoxicity Risk Low / Non-toxic in biological models[6][7]Moderate (Impaired liver function in models)[4]High (Strict regulatory limits)
Lipid Peroxidation IC50

to

M (Dose-dependent inhibition)[7]
N/A (Insoluble in standard aqueous assays)Micromolar range (but with cellular toxicity)
Enzyme Compatibility Preserves Na+/K+-ATPase activity at

M[6]
Unknown / Induces mechanical irritation[4]Inhibitory at high concentrations

Experimental Workflows & Protocols

To objectively validate the performance of 2,2-Dimethyl-1,2-dihydroquinoline HCl against other antioxidants, researchers must employ a self-validating experimental system. The following workflow utilizes two parallel assays: the Thiobarbituric Acid (TBA) assay to quantify antioxidant efficacy, and the Na+/K+-ATPase assay to validate that the compound itself does not induce enzymatic toxicity[6][7].

Workflow Prep Subcellular Fraction Prep Incubate Ascorbic Acid Induction Prep->Incubate Treatment Antioxidant Treatment Incubate->Treatment Assay1 TBA Assay (MDA Levels) Treatment->Assay1 Assay2 ATPase Assay (Enzyme Activity) Treatment->Assay2 Data IC50 & Stats Assay1->Data Assay2->Data

Fig 2: Experimental workflow for benchmarking dihydroquinoline antioxidant capacity and toxicity.

Protocol A: In Vitro Lipid Peroxidation Inhibition (TBA Assay)

This protocol measures the compound's ability to halt non-enzymatic lipid peroxidation induced by ascorbic acid[7].

  • Tissue Preparation: Isolate rat or mouse brain microsomal fractions via differential centrifugation. Resuspend the pellet in a 0.1 M Tris-HCl buffer (pH 7.4) to achieve a protein concentration of 1-2 mg/mL.

  • Induction: Induce lipid peroxidation by adding 0.5 mM Ascorbic Acid to the microsomal suspension.

  • Treatment: Introduce 2,2-Dimethyl-1,2-dihydroquinoline HCl at varying concentrations (

    
     to 
    
    
    
    M). Run parallel vehicle controls and TMQ controls (note: TMQ will require a DMSO co-solvent due to poor aqueous solubility, which must be accounted for in the vehicle control).
  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination & TBA Reaction: Stop the reaction by adding 10% Trichloroacetic acid (TCA). Centrifuge to precipitate proteins, then extract the supernatant. Add 0.67% Thiobarbituric acid (TBA) and heat at 95°C for 15 minutes.

  • Quantification: Measure the absorbance of the resulting malondialdehyde (MDA)-TBA adduct at 532 nm. Calculate the IC50 based on the dose-dependent reduction in MDA production[7].

Protocol B: Self-Validating Membrane Integrity (Na+/K+-ATPase Assay)

A superior biological antioxidant must protect the membrane without acting as an inhibitor itself. This step validates the safety profile of the antioxidant[6].

  • Enzyme Extraction: Utilize the same brain plasmamembrane/microsomal fractions prepared in Protocol A.

  • Baseline Establishment: Measure baseline Na+/K+-ATPase and Mg++-ATPase activities by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis over 15 minutes at 37°C.

  • Toxicity Check: Incubate the fractions with

    
     M of 2,2-Dimethyl-1,2-dihydroquinoline HCl in the absence of ascorbic acid. A lack of enzyme inhibition confirms the compound is non-toxic to the membrane proteins[6].
    
  • Protection Assay: Incubate the fractions with both the antioxidant and the ascorbic acid stressor. Quantify the preservation of ATPase activity relative to the damaged (ascorbic acid only) control[6].

Conclusion

Benchmarking 2,2-Dimethyl-1,2-dihydroquinoline HCl against traditional dihydroquinolines like TMQ reveals a stark divergence in application suitability. While TMQ's oligomeric nature makes it an unmatched industrial rubber stabilizer[1][2], its lipophilicity and hepatotoxicity disqualify it from precise biological applications[4]. By eliminating the 4-methyl group, 2,2-Dimethyl-1,2-dihydroquinoline avoids polymerization, allowing for the creation of highly water-soluble, non-toxic salts[3][5]. This structural refinement yields a superior biological antioxidant capable of quenching free radicals and halting lipid peroxidation while fully preserving the functional integrity of critical membrane enzymes[6][7].

References

  • PubChem: 2,2-Dimethyl-1,2-dihydroquinoline | C11H13N | CID 12437301. National Institutes of Health (NIH). Available at:[Link]

  • Wikipedia: 2,2,4-Trimethyl-1,2-dihydroquinoline. Available at:[Link]

  • Asian Journal of Chemistry: Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Available at:[Link]

  • Google Patents: US4363910A - 2,2-Dimethyl-1,2-dihydroquinoline derivatives useful as antioxidants.
  • Acta Physiologica Hungarica (PubMed): The effect of CH 402 dihydroquinoline type antioxidant on the activity of Na+-K+-ATP-ase and Mg++-ATP-ase of rat brain subcellular fractions in the presence and absence of ascorbic acid. National Institutes of Health (NIH). Available at: [Link]

  • Free Radical Research Communications: Inhibition of Lipid Peroxidation by Dihydroquinoline-Type Antioxidant (CH 402). Taylor & Francis. Available at:[Link]

  • Haz-Map: Poly(2,2,4-trimethyl-1,2-dihydroquinoline) - Hazardous Agents. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride proper disposal procedures

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) is a specialized heterocyclic building block often used in the synthesis of pharmaceutical agents and as an antioxidant intermediate. Due to its specific...

Author: BenchChem Technical Support Team. Date: March 2026

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride (CAS: 14465-62-4) is a specialized heterocyclic building block often used in the synthesis of pharmaceutical agents and as an antioxidant intermediate. Due to its specific halogenated salt form and quinoline scaffold, it presents distinct environmental and biological hazards that require a rigorous, segregated disposal strategy.

The following guide outlines the operational protocols for the safe containment, classification, and disposal of this compound, ensuring compliance with environmental safety standards (EPA/RCRA) and laboratory best practices.

Hazard Profile & Risk Assessment

Before initiating any disposal workflow, the operator must validate the hazard profile to select the correct waste stream. 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is classified as an irritant with potential acute toxicity and aquatic hazards.

Hazard Category GHS Classification Signal Word Hazard Statements
Acute Toxicity (Oral) Category 4Warning H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2Warning H315: Causes skin irritation.[1][2][3]
Eye Damage/Irritation Category 2AWarning H319: Causes serious eye irritation.
STOT - Single Exposure Category 3Warning H335: May cause respiratory irritation.[2]
Environmental Aquatic Acute 3CautionHarmful to aquatic life (implied by quinoline structure).

Critical Safety Note: As a hydrochloride salt, this compound is water-soluble. Do not dispose of down laboratory drains.[4] The quinoline moiety is persistent and toxic to aquatic ecosystems.[4]

Pre-Disposal Stabilization & Segregation

Proper disposal begins at the bench. Incompatible waste mixing is the leading cause of chemical waste accidents.

  • Incompatibility Alert: Segregate strict from Strong Oxidizing Agents (e.g., Nitric acid, Peroxides, Permanganates). The reaction between quinoline derivatives and strong oxidizers can be exothermic and evolve toxic nitrogen oxide (NOx) gases.

  • State of Matter:

    • Solid Waste: Pure powder or contaminated disposables (gloves, weighing boats).

    • Liquid Waste: Aqueous solutions or organic solvent mixtures (e.g., reaction mother liquors).

Waste Segregation Decision Tree

The following logic flow dictates the segregation path for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride waste.

WasteSegregation Start Waste Generation Source State Physical State? Start->State Solid Solid / Particulate State->Solid Liquid Liquid Solution State->Liquid SolidType Contamination Level Solid->SolidType SolventType Solvent Base? Liquid->SolventType PureSolid Pure Compound / Excess SolidType->PureSolid Bulk Chemical Debris Contaminated PPE/Paper SolidType->Debris Trace BinSolid Container A: Hazardous Solid Waste (Label: Toxic, Irritant) PureSolid->BinSolid BinDebris Container B: Chemically Contaminated Debris (Double Bagged) Debris->BinDebris Aqueous Aqueous Solution SolventType->Aqueous Water Organic Organic Solvent SolventType->Organic DMSO/MeOH/DCM BinAq Container C: Aqueous Toxic Waste (pH 5-9) Aqueous->BinAq BinOrg Container D: Halogenated Organic Waste (Due to HCl salt) Organic->BinOrg

Figure 1: Decision logic for segregating 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride waste streams to prevent incompatibility and ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass jar.

  • Labeling: Must read "Hazardous Waste - Toxic/Irritant." Explicitly list "2,2-Dimethyl-1,2-dihydroquinoline hydrochloride" as the constituent.[5][6]

  • Procedure:

    • Transfer excess solid directly into the container.[7][8] Avoid generating dust; use a powder funnel if necessary.

    • Place contaminated weighing boats, pipette tips, and gloves into a separate, double-lined hazardous debris bag or a secondary solid waste container.

    • Seal tightly.[1][2][9] External surfaces must be wiped clean of any residue.

Protocol B: Liquid Waste (Solutions)
  • Container: HDPE carboy or solvent safety can.

  • Classification:

    • If in Organic Solvent: Classify as Halogenated Organic Waste . Even if the solvent is non-halogenated (e.g., Methanol), the presence of the hydrochloride salt (Cl-) can technically classify the stream as halogenated in some incineration protocols, requiring higher temperature combustion.

    • If in Water: Classify as Aqueous Toxic Waste .

  • Procedure:

    • Verify the pH of the solution. If highly acidic (due to HCl hydrolysis), neutralize to pH 5–9 using Sodium Bicarbonate (

      
      ) before adding to the central waste carboy to prevent container corrosion or gas evolution.
      
    • Pour into the designated carboy using a funnel.

    • Do not fill >90% capacity to allow for thermal expansion.

Protocol C: Spill Cleanup & Emergency Disposal

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the hydrochloride salt.

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile Gloves, Lab Coat) Contain 2. Containment Cover with damp paper towel (Prevents dust) Alert->Contain Clean 3. Decontamination Sweep/Wipe up Clean surface with soap/water Contain->Clean Dispose 4. Disposal Place all materials in Hazardous Solid Waste Clean->Dispose

Figure 2: Emergency response workflow for solid spills of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride.

Regulatory Compliance & Final Disposition

RCRA Classification (USA)

While 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is not explicitly listed on the EPA's "P" or "U" lists (unlike the parent compound Quinoline, which is U163), it must be treated as Hazardous Waste based on its characteristic toxicity and the "Mixture Rule" if mixed with listed solvents.

  • Generator Status: Ensure your facility tracks the weight of this waste towards your Monthly Generation Rate.

  • Ultimate Disposal Method: The only acceptable final disposal method is High-Temperature Incineration with scrubber systems (to handle HCl gas generation) at a permitted TSD (Treatment, Storage, and Disposal) facility.

Documentation

Maintain a Waste Log at the collection point containing:

  • Full Chemical Name (No abbreviations).

  • Start Date of Accumulation.

  • Approximate concentration (if liquid).

  • User Initials.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12437301, 2,2-Dimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Definitive Safety &amp; Operational Guide: 2,2-Dimethyl-1,2-dihydroquinoline Hydrochloride

CAS: 14465-62-4 | Formula: C₁₁H₁₃N[1]·HCl | Signal: WARNING Part 1: Executive Safety Summary Immediate Action Required: Treat this compound as a hazardous organic amine salt . While often overshadowed by its industrial a...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 14465-62-4 | Formula: C₁₁H₁₃N[1]·HCl | Signal: WARNING

Part 1: Executive Safety Summary

Immediate Action Required: Treat this compound as a hazardous organic amine salt . While often overshadowed by its industrial analog (the 2,2,4-trimethyl variant used in rubber), the 2,2-dimethyl-1,2-dihydroquinoline hydrochloride presents distinct risks due to its hydrochloride salt form. It is an irritant to all mucosal surfaces and poses a risk of acute toxicity upon ingestion.

Critical Distinction: Do NOT confuse this with 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ/Flectol H). This guide specifically addresses the 2,2-Dimethyl hydrochloride salt (CAS 14465-62-4), often used as a specialized synthesis intermediate.

Core Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[2]

  • Irritation: Causes serious eye irritation (H319), skin irritation (H315), and respiratory tract irritation (H335).[3]

  • Physical Property Risk: As a hydrochloride salt, it is likely hygroscopic and potentially corrosive to metals in solution due to acidic hydrolysis.

Part 2: Technical Risk Profile & Mechanism

To handle this chemical safely, you must understand why it is dangerous.

  • Hydrochloride Hydrolysis: Upon contact with moisture (mucous membranes, humidity), the HCl moiety can dissociate, locally lowering pH and causing immediate irritation or chemical burns to sensitive tissues like the cornea.

  • Quinoline Bioactivity: The dihydroquinoline core is lipophilic, allowing it to penetrate dermal barriers. Once absorbed, quinoline derivatives can intercalate with DNA or inhibit specific enzymatic pathways, necessitating strict containment.

  • Oxidative Instability: Dihydroquinolines are prone to oxidation to their fully aromatic quinoline counterparts. This degradation not only alters chemical purity but can generate reactive radical intermediates. Storage under inert atmosphere (Argon/Nitrogen) is scientifically mandated, not just recommended.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific task and physical state of the reagent.[4][5]

Protection TierTask ProfileHand ProtectionRespiratoryEye/FaceBody
Tier 1: Routine Weighing <1g, Closed-vessel transferDouble Nitrile (0.11 mm min). Rationale: Protects against incidental solid contact.Fume Hood (Face velocity >0.5 m/s). If hood unavailable: N95/P2 mask.Safety Glasses with side shields.[2]Lab Coat (Cotton/Poly blend), closed-toe shoes.
Tier 2: High Risk Dissolving >1g, Open-vessel heating, Spill CleanupHigh-Breakthrough Laminate (e.g., Silver Shield) or Thick Nitrile (>0.2 mm). Rationale: Solvents (DCM, Methanol) used with this salt permeate thin nitrile rapidly.Respirator (Half-face with P100/Organic Vapor cartridge). Rationale: Prevents inhalation of acidic dusts or solvent vapors.Chemical Goggles (indirect vent) OR Face Shield.Chemical-resistant apron over lab coat.
PPE Selection Logic Flow

The following decision tree guides your PPE choice based on experimental conditions.

PPE_Logic Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Quantity Quantity > 1g? Solid->Quantity Solvent Solvent Type? Solution->Solvent Routine Tier 1: Double Nitrile + Glasses (Fume Hood Mandatory) Quantity->Routine No HighRisk Tier 2: Thick Nitrile + Goggles (Respirator if outside hood) Quantity->HighRisk Yes (Dust Risk) Solvent->Routine Aqueous/Ethanol Laminate Tier 2: Laminate Gloves (Silver Shield) Solvent->Laminate DCM/DMF/DMSO

Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent compatibility.

Part 4: Operational Protocols
4.1 Weighing & Transfer (Static Control)
  • The Hazard: Fine organic salts often carry static charges, causing "jumping" of powder which leads to inhalation risk or bench contamination.

  • Protocol:

    • Use an antistatic gun or ionizer on the spatula and weigh boat before dispensing.

    • Place the balance inside the chemical fume hood. If the balance is external, use a transport container (secondary containment) to move the weighed solid to the hood immediately.

    • Damping: If static is uncontrollable, slightly humidify the immediate air (if experimental tolerance allows) or use a static-dissipative mat.

4.2 Solubilization (Exothermic Risk)
  • The Hazard: Dissolving hydrochloride salts in water or basic media can be mildly exothermic.

  • Protocol:

    • Add the solvent to the solid, not vice-versa, to control the rate of dissolution.

    • If neutralizing (free-basing) with NaOH or NaHCO₃, expect gas evolution (CO₂) and heat. Perform this slowly in an ice bath to prevent aerosolization of the amine.

4.3 Storage & Stability
  • Condition: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic and air-sensitive. Purge headspace with Argon or Nitrogen after every use. Seal with Parafilm.

  • Incompatibility: Keep strictly separated from strong oxidizing agents (peroxides, permanganates) and strong bases .

Part 5: Emergency Response & Disposal[7]
5.1 Spill Cleanup Workflow

Do not rush. A poor cleanup spreads contamination.

Spill_Response Assess Spill Detected Assess Volume Type Solid or Liquid? Assess->Type Solid Solid Spill Type->Solid Liquid Liquid Spill Type->Liquid Sweep Avoid Dust: Cover with wet paper towels or use HEPA vacuum Solid->Sweep Absorb Absorb with Vermiculite or Chem-Pad Liquid->Absorb Neutralize Clean Surface: 1. Wipe with dilute NaHCO3 2. Water Rinse 3. Ethanol Wipe Sweep->Neutralize Absorb->Neutralize Dispose Bag as Hazardous Waste (Label: Toxic Organic Salt) Neutralize->Dispose

Figure 2: Step-by-step spill response protocol ensuring containment and neutralization.

5.2 Disposal[3][6][7]
  • Never dispose of down the drain. This compound is toxic to aquatic life.

  • Method: Dissolve in a combustible solvent (e.g., acetone or ethanol) and burn in a chemical incinerator equipped with an afterburner and scrubber. The scrubber is essential to neutralize the HCl gas generated during combustion [1].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12437301, 2,2-Dimethyl-1,2-dihydroquinoline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Quinoline derivatives and their salts. (Validating H302/H315/H319 classifications). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 2
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
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